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  • Product: Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

Executive Summary & Strategic Value Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate is a high-value heterocyclic building block, primarily utilized as a precursor for sulfonamides, sulfones, and sulfonyl fluorides in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate is a high-value heterocyclic building block, primarily utilized as a precursor for sulfonamides, sulfones, and sulfonyl fluorides in drug discovery. Its structural core—the 5-chloro-3-methylisoxazole moiety—is a bioisostere often employed to modulate metabolic stability and lipophilicity in active pharmaceutical ingredients (APIs).

This guide details a robust, scalable synthesis route focusing on the reduction of the corresponding sulfonyl chloride . Unlike generic protocols, this workflow addresses the specific electronic sensitivities of the halogenated isoxazole ring, ensuring high regioselectivity and preventing hydrodehalogenation during the reduction step.

Retrosynthetic Analysis & Reaction Design

The most reliable industrial route to the target sulfinate involves the reduction of 5-chloro-3-methylisoxazole-4-sulfonyl chloride . While direct lithiation of the 4-bromo precursor followed by


 trapping is a viable academic route, the sulfonyl chloride reduction offers superior scalability and cost-efficiency.
Mechanistic Pathway[1][2][3][4]
  • Core Activation: Conversion of 3-methylisoxazol-5(4H)-one to 5-chloro-3-methylisoxazole using phosphoryl chloride (

    
    ).
    
  • Electrophilic Substitution: Chlorosulfonation at the C4 position using chlorosulfonic acid (

    
    ).
    
  • Chemo-selective Reduction: Conversion of the sulfonyl chloride to the sodium sulfinate using sodium sulfite (

    
    ) under buffered conditions.
    

Retrosynthesis Target Target: Sodium 5-chloro-3-methyl- 1,2-oxazole-4-sulfinate SulfonylCl Intermediate: 5-chloro-3-methylisoxazole- 4-sulfonyl chloride Target->SulfonylCl Reduction (Na2SO3 / NaHCO3) Isoxazole Starting Material: 5-chloro-3-methylisoxazole SulfonylCl->Isoxazole Chlorosulfonation (ClSO3H) Precursor Precursor: 3-methylisoxazol-5(4H)-one Isoxazole->Precursor Chlorination (POCl3 / Et3N)

Figure 1: Retrosynthetic disconnection showing the linear assembly from the isoxazolone precursor.

Detailed Experimental Protocol

Stage 1: Synthesis of 5-chloro-3-methylisoxazole-4-sulfonyl chloride

Rationale: The 5-chloro substituent deactivates the ring slightly, requiring vigorous chlorosulfonation conditions. However, temperature control is critical to prevent decomposition of the isoxazole ring.

Reagents:

  • 5-Chloro-3-methylisoxazole (1.0 equiv)

  • Chlorosulfonic acid (5.0 equiv)

  • Thionyl chloride (2.0 equiv) – Optional, enhances conversion

Protocol:

  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a gas scrubber (NaOH trap) to neutralize

    
    /
    
    
    
    fumes.
  • Addition: Cool chlorosulfonic acid to 0–5 °C. Add 5-chloro-3-methylisoxazole dropwise over 30 minutes. Note: The reaction is exothermic.[1]

  • Reaction: Heat the mixture to 90–100 °C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4) or HPLC.[1][2]

  • Workup: Cool the reaction mass to 20 °C.

    • Critical Step: Pour the reaction mixture slowly onto crushed ice (5x weight of acid) with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.

  • Isolation: Filter the solid or extract with Dichloromethane (DCM). Wash the organic layer with cold water and brine. Dry over anhydrous

    
     and concentrate.
    
    • Stability Note: Use immediately in Stage 2 or store at -20 °C under Argon.

Stage 2: Reduction to Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

Rationale: Sodium sulfite is the preferred reducing agent over Zinc dust for this substrate because it avoids heavy metal contamination and operates at a milder pH, preserving the 5-chloro group.

Reagents:

  • Sulfonyl Chloride (from Stage 1) (1.0 equiv)

  • Sodium Sulfite (

    
    ) (2.0 equiv)
    
  • Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Water (Solvent)

Protocol:

  • Buffer Preparation: Dissolve

    
     and 
    
    
    
    in water (10 volumes relative to substrate) in a reaction vessel. Heat to 70 °C.
  • Reduction: Add the sulfonyl chloride portion-wise to the stirring aqueous solution. Maintain pH ~7.5–8.0.

    • Observation: Evolution of

      
       may occur if acid is generated; the bicarbonate buffers this.
      
  • Completion: Stir at 70–80 °C for 2–3 hours. The solution should become clear as the sulfonyl chloride (insoluble) converts to the sulfinate salt (soluble).

  • Isolation (Salting Out):

    • Cool to room temperature.[2][3][4][5]

    • Remove water via lyophilization or vacuum distillation to near dryness.

    • Purification: Extract the solid residue with hot Ethanol (EtOH). The sodium sulfinate dissolves in hot EtOH, while inorganic salts (

      
      , 
      
      
      
      ) remain insoluble.
  • Crystallization: Filter the hot EtOH solution. Concentrate the filtrate and induce crystallization by adding Diethyl Ether or cooling to 0 °C.

  • Drying: Filter the white crystalline solid and dry under vacuum at 40 °C.

Process Workflow & Critical Parameters

Workflow Start Start: Sulfonyl Chloride Buffer Prepare Buffer: Na2SO3 + NaHCO3 in H2O (Temp: 70°C) Start->Buffer Input Reaction Reaction: Add Sulfonyl Chloride (Maintain pH 7-8, 2-3 hrs) Buffer->Reaction Check QC Check: Clear Solution? HPLC Purity > 98%? Reaction->Check Check->Reaction No (Extend Time) Workup Workup: Evaporate H2O Extract with Hot EtOH Check->Workup Yes Filter Filtration: Remove Inorganic Salts Workup->Filter Final Final Product: Sodium Sulfinate Salt Filter->Final Crystallization

Figure 2: Operational workflow for the reduction of sulfonyl chloride to sodium sulfinate.

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality
Reduction Temp 70–80 °C< 70°C: Incomplete reaction. > 90°C: Risk of desulfonylation.
pH Control 7.0 – 8.5Acidic pH promotes disproportionation to thiosulfonates.
Stoichiometry 2.0 eq

Excess sulfite ensures complete reduction; insufficient leads to sulfonates.
Quench (Stage 1) < 10 °CHigh temp during quenching hydrolyzes the chloride to sulfonic acid (impurity).

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.30 ppm (s, 3H, 
      
      
      
      ) – Methyl group.
    • Absence of aromatic protons (fully substituted ring).

    • Note: Shift changes significantly from the sulfonyl chloride precursor.

  • Mass Spectrometry (ESI-):

    • Look for

      
       peak corresponding to the sulfinate anion (
      
      
      
      ).
    • m/z approx 179.95 (for anion).

  • Stability Check: Sulfinates are prone to oxidation.[6] Store under inert atmosphere (Argon/Nitrogen). If the solid turns yellow, it indicates decomposition to thiosulfonates or sulfinylimides.

References

  • General Synthesis of Isoxazoles

    • Source: MDPI. (2022).
  • Reduction of Sulfonyl Chlorides to Sulfinates

    • Source: Reddy, R., et al. (2021).[6] "Synthesis and applications of sodium sulfinates (

      
      ): a powerful building block...". RSC Advances.
      
  • Chlorosulfonation Protocols

    • Source: Organic Syntheses. (1941).[2] "Sulfanilyl chloride, N-acetyl". Organic Syntheses, Coll.[7] Vol. 1, p.8.

  • Isoxazole Sulfonyl Chloride Preparation

    • Source: Google Patents. (2004). "Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride". (Analogous chemistry for 3,5-disubstituted systems).

Sources

Exploratory

Characterization of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate: Technical Guide

Executive Summary Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CAS: 1529644-44-7) is a specialized heteroaryl sulfinate salt employed primarily as a radical precursor in medicinal chemistry. Belonging to the class o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CAS: 1529644-44-7) is a specialized heteroaryl sulfinate salt employed primarily as a radical precursor in medicinal chemistry. Belonging to the class of reagents often referred to as "Diversinates" (popularized by the Baran Lab), this compound serves as a stable, solid-state source of the 5-chloro-3-methylisoxazol-4-yl radical.

Its primary utility lies in the innate C-H functionalization of complex heterocycles, allowing drug developers to append the isoxazole pharmacophore—a bioisostere for amide bonds and a privileged scaffold in antibiotics and kinase inhibitors—without de novo synthesis. This guide details the physicochemical characterization, impurity profiling, and handling protocols required to ensure the integrity of this reagent in high-stakes discovery workflows.

Molecular Identity & Physicochemical Properties[3][4][5]

PropertyData
IUPAC Name Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate
Common Name Sodium 5-chloro-3-methylisoxazole-4-sulfinate
CAS Number 1529644-44-7
Molecular Formula C

H

ClNNaO

S
Molecular Weight 216.59 g/mol
Appearance White to off-white hygroscopic powder
Solubility Soluble in Water, DMSO, Methanol; Insoluble in CH

Cl

, Et

O
Storage 2–8°C, under inert atmosphere (Ar/N

), desiccated

Synthesis Context & Impurity Origins

To accurately characterize this material, one must understand its synthetic origin. This compound is typically generated via the reduction of 5-chloro-3-methylisoxazole-4-sulfonyl chloride using sodium sulfite (


) and sodium bicarbonate (

).

Understanding this pathway is critical for identifying common impurities:

  • Residual Sulfonyl Chloride: Causes instability and acidity.

  • Sulfonate (Oxidation Product): The sulfinate is prone to air-oxidation to the sulfonate (

    
    ), which is chemically inert in radical reactions, leading to "silent" yield loss.
    
  • Inorganic Salts: NaCl and excess Na

    
    SO
    
    
    
    often co-precipitate.
Visualization: Synthesis & Degradation Logic

SynthesisPath SM Sulfonyl Chloride (Starting Material) Product Sodium Sulfinate (Target Active) SM->Product Reduction (aq. conditions) Reagent Reductant (Na2SO3 / NaHCO3) Reagent->Product Impurity2 Inorganic Salts (NaCl, Na2SO4) Reagent->Impurity2 Byproducts Impurity1 Sulfonate (Oxidation Impurity) Product->Impurity1 Air Oxidation (Storage instability)

Figure 1: Synthetic pathway illustrating the origin of the target sulfinate and its critical oxidation impurity (sulfonate).[1][2][3]

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the active sulfinate from the inactive sulfonate.

Solvent: DMSO-


 (Preferred) or D

O. Note: D

O may cause H/D exchange or hydrolysis over long periods; DMSO is superior for stability during acquisition.

H NMR Analysis

The molecule is fully substituted on the heteroaromatic ring; thus, it lacks aromatic protons. The diagnostic signal is the methyl group.

SignalShift (

ppm)
MultiplicityIntegrationAssignment
Me-C(3) 2.30 – 2.50Singlet (s)3HMethyl group at position 3

Critical Quality Attribute (CQA):

  • Sulfinate vs. Sulfonate: The methyl singlet of the sulfonate impurity typically shifts downfield by ~0.1–0.2 ppm compared to the sulfinate due to the higher oxidation state of the sulfur withdrawing more electron density.

  • Purity Calculation: Integrate the sulfinate methyl peak vs. the sulfonate methyl peak to determine molar purity.


C NMR Analysis

Expect four distinct carbon environments.

  • Methyl (

    
    ):  ~10–15 ppm.
    
  • C-4 (C-SO

    
    Na):  ~120–130 ppm (Significant shift difference between sulfinate and sulfonate).
    
  • C-3 (C-Me): ~155–160 ppm.

  • C-5 (C-Cl): ~160–170 ppm (Deshielded by Oxygen and Chlorine).

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Theoretical Mass (

    
    )
    
    
    
    :
    193.96 Da (for
    
    
    Cl isotope).
  • Observed Ions:

    • [M-Na]

      
      :  ~194 m/z (Base peak).
      
    • Isotope Pattern: Distinct 3:1 ratio of

      
      Cl to 
      
      
      
      Cl (peaks at 194 and 196).
    • Sulfonate Impurity: Peak at +16 mass units (~210 m/z).

Infrared Spectroscopy (FT-IR)

Solid-state IR (ATR) is excellent for a rapid "Pass/Fail" ID test.

  • Sulfinate (R-SO

    
    Na):  Strong, broad bands at 1000–1050 cm
    
    
    
    (S-O symmetric/asymmetric stretch).
  • Sulfonate (R-SO

    
    Na):  Distinct bands at 1150–1200 cm
    
    
    
    and 1030–1060 cm
    
    
    .
  • Differentiation: If the spectrum shows strong splitting or a shift toward 1200 cm

    
    , significant oxidation has occurred.
    

Functional Validation (Activity Assay)

For drug development applications, chemical purity does not always guarantee reactivity. A functional titer test is recommended using a standard radical trapping experiment.

Protocol: Radical Trapping with TEMPO

  • Setup: Dissolve Sulfinate (1.0 equiv) and TEMPO (2.0 equiv) in Acetone/H

    
    O.
    
  • Initiation: Add TBHP (tert-Butyl hydroperoxide) or catalytic Mn(acac)

    
    .
    
  • Analysis: Monitor by LC-MS for the formation of the TEMPO-Isoxazole adduct .

  • Acceptance Criteria: >90% conversion of the sulfinate to the TEMPO adduct confirms the material is a competent radical precursor.

Handling & Stability Guide

Hygroscopicity Management

Sodium sulfinates are hygroscopic. Water absorption leads to "clumping" and accelerates autoxidation to the sulfonate.

  • Protocol: Weigh quickly in air, but store long-term in a desiccator or glovebox.

  • Drying: If the material becomes sticky, dry under high vacuum (<1 mbar) at 40°C for 24 hours. P

    
    O
    
    
    
    is the recommended desiccant.
Autoxidation

The conversion of Sulfinate (


) 

Sulfonate (

) is the primary degradation mode.
  • Visual Indicator: Pure sulfinates are often fluffy white powders. Oxidation often leads to a denser, "crusty" texture, though color change is rare.

  • Prevention: Store under Argon. Avoid storing solutions in DMSO for >24 hours before use.

Analytical Workflow Diagram

CharacterizationFlow cluster_ID Identity & Purity Sample Sample: Na 5-Cl-3-Me-Isoxazole-4-Sulfinate NMR 1H NMR (DMSO-d6) Check Methyl Singlet Sample->NMR MS ESI- MS Check m/z 194 (M-) Sample->MS IR FT-IR Check 1000-1050 cm-1 Sample->IR Decision Me-Peak Shifted/Split? NMR->Decision Pass PASS (Active Radical Precursor) Decision->Pass Single Peak Fail FAIL (Oxidized to Sulfonate) Decision->Fail Doublet/Shifted (+0.2ppm)

Figure 2: Analytical decision tree for validating reagent quality prior to use in synthesis.

References

  • Baran, P. S., et al. (2012). "Innately Radical C–H Functionalization of Heterocycles." Nature, 492, 95–99. Link

    • Foundational text on using zinc/sodium sulfinates (Diversinates)
  • Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinolines with Boronic Acids." J. Am. Chem. Soc., 134(3), 1494–1497. Link

    • Describes the mechanistic underpinnings of radical generation
  • Sigma-Aldrich/Merck. "5-chloro-3-methylisoxazole-4-sulfonyl chloride Product Sheet." Link

    • Reference for the precursor material used to synthesize the sulfin
  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[4] Chem., 62, 7512–7515.[5] Link

    • Standard reference for calibr

Sources

Foundational

Structural Elucidation and Analytical Profiling of 5-Chloro-3-methyl-1,2-oxazole Scaffolds

Executive Summary This technical guide details the Nuclear Magnetic Resonance (NMR) characterization of 5-chloro-3-methyl-1,2-oxazole (also known as 5-chloro-3-methylisoxazole), a critical pharmacophore in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the Nuclear Magnetic Resonance (NMR) characterization of 5-chloro-3-methyl-1,2-oxazole (also known as 5-chloro-3-methylisoxazole), a critical pharmacophore in the synthesis of beta-lactam antibiotics (e.g., Cloxacillin) and agrochemical agents.

The 1,2-oxazole ring presents unique challenges in NMR spectroscopy due to the quadrupolar relaxation of the nitrogen atom and the electronegative influence of the oxygen-chlorine substitution pattern. This guide provides a self-validating analytical workflow, distinguishing the target molecule from its common precursor, 3-methylisoxazol-5(4H)-one , and regioisomeric impurities.[1]

Part 1: Synthetic Context & Impurity Profiling[1]

To accurately interpret the NMR data, one must understand the "chemical lineage" of the sample. The 5-chloro derivative is typically synthesized via the chlorination of 3-methylisoxazol-5(4H)-one using phosphoryl chloride (


).

Why this matters for NMR:

  • Regioisomerism: Incomplete chlorination or ring rearrangement can lead to impurities.[1]

  • Residual Reagents:

    
     byproducts may appear as acidic protons or shifts in the baseline.[1]
    
  • Tautomerism: The starting material exists in equilibrium between the keto (CH2) and enol (OH) forms, which is distinct from the aromatic chloro product.[1]

Workflow: Synthesis to Analysis

SynthesisWorkflow Precursor 3-Methylisoxazol-5(4H)-one (Keto-Enol Tautomer) Reagent Chlorination (POCl3 / Base) Precursor->Reagent Activation Product 5-Chloro-3-methyl-1,2-oxazole (Target) Reagent->Product Substitution Analysis NMR Validation (1H / 13C) Product->Analysis QC Sample

Caption: Synthetic pathway highlighting the transformation from the non-aromatic isoxazolone to the fully aromatic 5-chloro-isoxazole.

Part 2: 1H NMR Structural Elucidation

Experimental Protocol
  • Solvent: Chloroform-d (

    
    ) is preferred to prevent solvent-solute hydrogen bonding that occurs in DMSO-
    
    
    
    , which can obscure the sharp singlet of the C4-H.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition: Spectral width 12 ppm; 30° pulse angle; Relaxation delay (

    
    ) 
    
    
    
    2.0 seconds.[1]
Data Interpretation & Causality

The 1H NMR spectrum of 5-chloro-3-methyl-1,2-oxazole is deceptively simple, featuring only two singlets.[1] However, their chemical shifts are diagnostic.

PositionMoietyChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Insight
H-4 Ring Proton6.15 – 6.25 Singlet (s)1HDiagnostic Peak. The C4 position is flanked by the C3-Methyl and the C5-Chloro/Oxygen.[1] The upfield shift relative to unsubstituted isoxazole (

8.14) is due to the lack of a deshielding neighbor at C5 and the resonance effect of the Cl/O system.
CH3 Methyl2.25 – 2.30 Singlet (s)3HTypical allylic/aromatic methyl shift.[1] Sharp singlet confirms no adjacent protons (validating the 3-position).

Self-Validating Check: If you observe a broad singlet >10 ppm or a doublet pattern around 5.0 ppm, your sample likely contains unreacted 3-methylisoxazol-5(4H)-one (keto form) or hydrolyzed byproducts.[1] The target molecule has no exchangeable protons.

Part 3: 13C NMR Structural Elucidation

Experimental Protocol
  • Challenge: The molecule contains two quaternary carbons (C3, C5) which have long relaxation times (

    
    ).
    
  • Setting: Relaxation delay (

    
    ) must be set to 3–5 seconds  to ensure quantitative integration and visibility of the C5-Cl carbon.
    
  • Scans: Minimum 256 scans for adequate S/N ratio.

Data Interpretation

The 13C spectrum confirms the carbon skeleton and the oxidation state of the ring.[2]

PositionTypeShift (

, ppm)
IntensityStructural Logic
C-5 Quaternary (

-Cl)
150.0 – 153.0 LowThe Chlorine Effect. Attached to both Oxygen and Chlorine.[1] The electronegativity deshields this carbon significantly, but less than a carbonyl (

ppm).
C-3 Quaternary (

-Me)
159.0 – 161.0 LowDeshielded by the adjacent Nitrogen (C=N bond). Often the most downfield peak.[3]
C-4 Methine (

)
100.0 – 103.0 HighThe only aromatic CH.[1] Its relatively upfield position is characteristic of the electron-rich C4 in isoxazoles.
CH3 Methyl11.0 – 12.5 HighStandard methyl attached to a heteroaromatic ring.[1]
Analytical Logic Flow

NMRLogic Start Acquire 13C Spectrum CheckC5 Check > 165 ppm? Start->CheckC5 Impurity Impurity: Starting Material (C=O present) CheckC5->Impurity Yes CheckC4 Check ~100 ppm (High Intensity) CheckC5->CheckC4 No (Peak at ~150) Target Target Scaffold Confirmed CheckC4->Target Confirmed

Caption: Logic gate for distinguishing the 5-chloro product from the 5-one precursor using 13C chemical shifts.

Part 4: Advanced Validation (HMBC)

For absolute confirmation of regio-chemistry (ensuring the methyl is at C3 and not C5), HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard.

  • Correlation 1: The Methyl protons (

    
     2.[4]25) should show a strong 3-bond correlation (
    
    
    
    ) to the C4 signal (
    
    
    102) and a 2-bond correlation (
    
    
    ) to the C3 signal (
    
    
    160).
  • Correlation 2: The H4 proton (

    
     6.20) should correlate to C5  and C3 .
    

If the methyl protons correlate to the Carbon bearing the Chlorine (C5), the structure is the regioisomer (5-methyl-3-chloroisoxazole), though this is synthetically unlikely via the standard route.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • ChemScene. (n.d.). 5-Chloro-3-methylisoxazole Product Data (CAS 1314938-49-2).[5] ChemScene Building Blocks. Link

  • Vekariya, R. H., & Patel, H. D. (2015).[1] Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones. Research Journal of Chemical Sciences, 5(5), 27-32.[1] (Context for precursor synthesis). Link

  • Sigma-Aldrich. (n.d.).[1] NMR Chemical Shifts of Impurities (User Guide). Merck/Sigma-Aldrich Technical Library.[1] Link

Sources

Exploratory

Mass spectrometry analysis of substituted isoxazole sulfinates

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Substituted Isoxazole Sulfinates Abstract Substituted isoxazoles are a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Substituted Isoxazole Sulfinates

Abstract

Substituted isoxazoles are a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceutical agents.[1][2][3] The introduction of a sulfinate (R-SO₂⁻) moiety to these scaffolds presents unique opportunities for drug design, but also introduces specific analytical challenges. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the definitive technique for the characterization, quantification, and metabolic profiling of these compounds. This guide provides a comprehensive overview of the principles and practices for the successful mass spectrometric analysis of substituted isoxazole sulfinates, drawing on established methodologies for analogous chemical structures and offering field-proven insights for researchers in drug discovery and development.

The Analytical Imperative: Why Mass Spectrometry?

The journey of a drug candidate from discovery to clinical use is underpinned by rigorous analytical chemistry. For isoxazole sulfinates, understanding their behavior in vivo is paramount. Key questions that must be answered include:

  • Structural Confirmation: Is the synthesized molecule correct?

  • Purity Assessment: Are there process-related impurities or degradants?

  • Pharmacokinetics (ADME): How is the compound absorbed, distributed, metabolized, and excreted?

  • Metabolite Identification: What new chemical entities are formed in the body?[4]

High-resolution mass spectrometry (HRMS) provides unambiguous elemental composition, while tandem mass spectrometry (MS/MS) offers detailed structural insights through controlled fragmentation.[5][6] This combination makes LC-MS an indispensable tool for providing definitive answers to these critical questions.

Foundational Strategy: The LC-MS/MS Workflow

A robust analytical method is a self-validating system. The workflow for analyzing isoxazole sulfinates is a multi-stage process where each step is optimized to ensure sensitivity, selectivity, and reproducibility.

LCMS_Workflow cluster_0 Pre-Analytical cluster_1 Analytical cluster_2 Post-Analytical Sample Biological Matrix (Plasma, Urine, etc.) Prep Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) Sample->Prep LC Liquid Chromatography (Reversed-Phase or HILIC) Prep->LC Ion Ionization (ESI or APCI) LC->Ion MS1 MS Scan (Full Scan) Precursor Ion Selection Ion->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS/MS Scan Product Ion Detection CID->MS2 Data Data Processing & Interpretation MS2->Data Result Quantification & Structural Elucidation Data->Result

Caption: General analytical workflow for isoxazole sulfinates.

Ionization Source Selection: The Gateway to the Mass Spectrometer

The choice of ionization technique is arguably the most critical parameter. It dictates whether the analyte can be efficiently converted into a gas-phase ion for detection. For isoxazole sulfinates, two primary options are considered: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): This is the preferred method for polar and ionizable molecules. Given the sulfinate group's anionic nature (R-SO₂⁻), ESI in negative ion mode is the logical starting point. The sulfinate readily accepts a negative charge, leading to a strong signal for the deprotonated molecule, [M-H]⁻. In positive ion mode, protonation can occur on the isoxazole nitrogen, yielding [M+H]⁺, though this may be less efficient depending on the substituents. The choice depends on which polarity provides better sensitivity and more structurally informative fragments.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar compounds that are thermally stable. While potentially less sensitive for the inherently ionic sulfinate group, APCI can be a valuable alternative if the molecule is highly substituted with non-polar groups or if matrix effects suppress the ESI signal.[7] A comparative study of both sources is recommended during method development.

Causality Behind the Choice: The decision between ESI and APCI is driven by the analyte's physicochemical properties. The high polarity and inherent charge of the sulfinate group make it an ideal candidate for ESI. We choose the ionization technique that best matches the analyte's ability to form gas-phase ions with minimal degradation.

Deciphering the Code: Fragmentation Patterns

Tandem mass spectrometry (MS/MS) provides a structural fingerprint of the molecule. A selected precursor ion (e.g., the [M-H]⁻ or [M+H]⁺) is fragmented by collision with an inert gas, and the resulting product ions are detected. The fragmentation of a substituted isoxazole sulfinate is a composite of the fragmentation of its constituent parts.

The Isoxazole Ring

The isoxazole ring is an aromatic system, but it contains a weak N-O bond that is a prime site for cleavage under energetic conditions.[8][9] Common fragmentation pathways for the isoxazole core, particularly in positive ion mode, include:

  • Cleavage of the N-O bond: This is often the initial and most facile fragmentation step.

  • Loss of substituents: Groups attached to the ring can be lost as neutral molecules.

  • Ring opening followed by loss of small molecules: Such as carbon monoxide (CO) or acetonitrile (CH₃CN), depending on the substituents.[10][11]

The Sulfinate Group

Sulfinates and related sulfonates have well-characterized fragmentation behaviors. The most diagnostic fragmentation is the neutral loss of sulfur dioxide (SO₂) , which corresponds to a mass difference of 64 Da.[12][13] This is a highly characteristic rearrangement reaction that provides a strong indication of the presence of a sulfinate or sulfonate group.

A Unified Fragmentation Scheme

By combining these principles, we can predict the fragmentation of a hypothetical substituted isoxazole sulfinate. The following diagram illustrates the likely fragmentation pathways in both positive and negative ion modes.

Fragmentation cluster_pos Positive Ion Mode ([M+H]⁺) cluster_neg Negative Ion Mode ([M-H]⁻) cluster_legend Hypothetical Structure M_H [M+H]⁺ M_H_SO2 [M+H - SO₂]⁺ M_H->M_H_SO2 - SO₂ (64 Da) M_H_R2 [M+H - R₂SO₂H]⁺ M_H->M_H_R2 - R₂SO₂H Isox_frag Isoxazole Ring Fragments M_H_SO2->Isox_frag Further Fragmentation M_H_neg [M-H]⁻ SO2_loss_neg [M-H - SO₂]⁻ M_H_neg->SO2_loss_neg - SO₂ (64 Da) R1_isox_neg [R₁-Isoxazole]⁻ M_H_neg->R1_isox_neg - R₂SO₂ Struct R₁-(Isoxazole)-R₂-SO₂H

Caption: Predicted MS/MS fragmentation of isoxazole sulfinates.

This predictive approach is crucial for metabolite identification, where the structures are unknown. By looking for characteristic neutral losses (like 64 Da for SO₂) and product ions related to the stable core of the parent drug, analysts can rapidly identify potential metabolites.[5]

Experimental Protocol: A Self-Validating Method

This section provides a detailed, step-by-step methodology for the quantitative analysis of a model isoxazole sulfinate in human plasma.

Objective: To develop and validate a robust LC-MS/MS method for quantifying "Compound X" in human plasma.

Materials:

  • Human plasma (K₂EDTA anticoagulant)

  • "Compound X" reference standard

  • Internal Standard (IS): A stable isotope-labeled version of Compound X or a close structural analog.

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

Protocol Steps:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Compound X and the IS in DMSO.

    • Create a series of working standard solutions by serial dilution in 50:50 ACN:Water.

    • Prepare calibration standards by spiking 10 µL of each working standard into 90 µL of blank human plasma.

    • For sample analysis, thaw subject plasma samples on ice.

  • Sample Extraction (Protein Precipitation):

    • To 50 µL of plasma (standard, QC, or unknown sample), add 150 µL of ACN containing the IS at a fixed concentration (e.g., 50 ng/mL).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (Triple Quadrupole):

      • Ionization Mode: ESI Negative (or Positive, if found to be superior).

      • MRM Transitions:

        • Compound X: Monitor the transition from the precursor ion [M-H]⁻ to the most abundant, specific product ion (e.g., [M-H - SO₂]⁻).

        • Internal Standard: Monitor the corresponding transition for the IS.

      • Key Parameters: Optimize ion source gas flows, temperature, and collision energy for maximum signal intensity for both transitions.

  • Data Analysis and Validation:

    • Integrate the peak areas for Compound X and the IS.

    • Calculate the Peak Area Ratio (Compound X / IS).

    • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

    • Quantify unknown samples using the regression equation.

    • Validate the method according to regulatory guidance, assessing linearity, accuracy, precision, selectivity, and matrix effects.

Data Presentation

Clear data presentation is essential for comparison and reporting.

Table 1: Optimized LC-MS/MS Parameters for "Compound X"

Parameter Setting Rationale
Chromatography
Column C18, 2.1x50 mm, 1.8 µm Provides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier aids in positive ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in ACN Standard organic phase for reversed-phase chromatography.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 3-minute linear gradient Allows for separation from endogenous matrix components.
Mass Spectrometry
Ionization Mode ESI Negative Optimal for the acidic sulfinate moiety.
Precursor Ion (Q1) m/z of [M-H]⁻ Selects the ion of interest for fragmentation.
Product Ion (Q3) m/z of [M-H - SO₂]⁻ A highly specific and abundant fragment, ideal for quantification.
Collision Energy 25 eV (Optimized) Energy required to produce the desired product ion efficiently.

| Dwell Time | 50 ms | Sufficient time to acquire >15 data points across a chromatographic peak. |

Conclusion

The mass spectrometric analysis of substituted isoxazole sulfinates is a nuanced but highly manageable task. A logical, fundamentals-based approach to method development is key to success. By carefully selecting the ionization mode based on the analyte's structure—typically ESI negative to leverage the sulfinate group—and understanding the predictable fragmentation patterns involving the weak N-O isoxazole bond and the characteristic neutral loss of SO₂, researchers can build robust and sensitive methods. This guide provides the strategic framework and practical protocols necessary for scientists in the pharmaceutical industry to confidently characterize these important molecules, accelerating the pace of drug discovery and development.

References

  • Title: Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines Source: ACS Publications URL: [Link]

  • Title: Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry Source: ACS Earth and Space Chemistry URL: [Link]

  • Title: Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry Source: Carolina Digital Repository URL: [Link]

  • Title: Rapid identification of drug metabolites with tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines Source: PubMed URL: [Link]

  • Title: Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives Source: IJCRT.org URL: [Link]

  • Title: Recent Advances on the Synthesis and Reactivity of Isoxazoles Source: ResearchGate URL: [Link]

  • Title: Metabolite Identification by Mass Spectrometry Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues Source: PubMed URL: [Link]

  • Title: Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate Source: Research Results in Pharmacology URL: [Link]

  • Title: Mass Spectrometry of Sulfonic Acids and Their Derivatives Source: ResearchGate URL: [Link]

  • Title: Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes Source: PubMed URL: [Link]

  • Title: Developments in Methods of Analysis for Naphthalene Sulfonates Source: PubMed URL: [Link]

  • Title: Isoxazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A review of isoxazole biological activity and present synthetic techniques Source: IP Innovative Publication URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: Semantic Scholar URL: [Link]

  • Title: High Resolution Mass Spectrometry As A Unique Bioanalytical Tool In Natural Product Studies Source: Journal of Applied Bioanalysis URL: [Link]

  • Title: The Effects of Solvation Enthalpy, Surface Tension, and Conductivity of Common Additives on Positive Electrospray Ionization in Selected Pharmaceuticals Source: MDPI URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement Source: ResearchGate URL: [Link]

Sources

Foundational

Physical and chemical properties of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

Title: Technical Monograph: Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate Subtitle: Physicochemical Profiling and Synthetic Utility in Heterocyclic Sulfonamide Construction Executive Summary & Compound Identity Sodium...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Monograph: Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate Subtitle: Physicochemical Profiling and Synthetic Utility in Heterocyclic Sulfonamide Construction

Executive Summary & Compound Identity

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CAS: 1529644-44-7) is a specialized heterocyclic building block designed for the modular synthesis of isoxazole-containing sulfones and sulfonamides. Unlike traditional sulfonyl chlorides, which are moisture-sensitive and prone to hydrolysis, this sulfinate salt offers a bench-stable, solid-state alternative for introducing the 5-chloro-3-methylisoxazole-4-sulfonyl moiety.

Its dual-functional nature—featuring a nucleophilic sulfinate anion and an electrophilic 5-chloro substituent—makes it a critical intermediate for parallel medicinal chemistry, particularly in the development of COX-2 inhibitors and agrochemical bio-isosteres.

Table 1: Physicochemical Core Data
PropertySpecification
IUPAC Name Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate
CAS Number 1529644-44-7
Molecular Formula C₄H₃ClNNaO₃S
Molecular Weight 203.58 g/mol
Appearance White to off-white crystalline powder
Solubility High: Water, DMSO, Methanol; Low: DCM, Hexanes
Hygroscopicity Moderate (Store under desiccant)
Melting Point >200°C (Decomposes prior to melting)
Stoichiometry 1:1 Sodium cation to Sulfinate anion

Chemical Properties & Mechanistic Reactivity[4][5]

This compound exhibits "ambiphilic" reactivity, governed by two distinct electronic centers: the electron-rich sulfinate group and the electron-deficient C5-position of the isoxazole ring.

The Sulfinate Anion: Oxidative Coupling Module

The primary utility of this salt lies in its ability to serve as a sulfonyl chloride surrogate . Under oxidative conditions, the sulfinate anion (


) is converted into a transient sulfonyl radical or electrophile, which can then be trapped by amines to form sulfonamides. This avoids the use of unstable sulfonyl chlorides.
  • Mechanism: Iodine (

    
    ) or N-Bromosuccinimide (NBS) oxidizes the sulfinate to a sulfonyl iodide/bromide intermediate or a sulfonyl radical species, which undergoes rapid nucleophilic attack by primary or secondary amines [1].
    
  • Advantage: This method tolerates acid-sensitive substrates that would decompose under standard chlorosulfonation conditions.

The 5-Chloro Handle: Nucleophilic Aromatic Substitution ( )

The isoxazole ring is electron-deficient. The chlorine atom at position 5 is activated by the adjacent ring nitrogen and the electron-withdrawing sulfonyl group at position 4.

  • Reactivity: The 5-Cl group can be displaced by strong nucleophiles (alkoxides, thiols, or amines) in an

    
     process, allowing for late-stage diversification of the isoxazole core after the sulfonamide bond has been formed.
    

Visualization of Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

G Start Sodium 5-chloro-3-methyl- 1,2-oxazole-4-sulfinate Inter1 Sulfonyl Iodide/Radical (Transient) Start->Inter1 Oxidation (I2 or NBS) - 2e- Prod2 Isoxazole Sulfone (Alkylation) Start->Prod2 + Alkyl Halide (R-X) SN2 Reaction Prod3 5-Amino/Alkoxy Derivative (Core Modification) Start->Prod3 + Nucleophile (Nu-) SNAr @ C5 Prod1 Isoxazole Sulfonamide (Drug Scaffold) Inter1->Prod1 + Amine (R-NH2)

Figure 1: Divergent synthetic utility. Blue path: Sulfonamide construction.[1][2][3][4] Yellow path: Sulfone synthesis. Red path: Core modification via SNAr.

Experimental Protocols

Protocol A: Iodine-Mediated Synthesis of Sulfonamides

Rationale: This protocol converts the sodium sulfinate directly to a sulfonamide without isolating the unstable sulfonyl chloride, ensuring high yields and operational simplicity [2].

Reagents:

  • Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (1.0 equiv)

  • Amine substrate (1.2 equiv)

  • Iodine (

    
    ) (1.5 equiv)
    
  • Solvent: Water/Ethyl Acetate (biphasic) or DCM.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, dissolve the sulfinate salt (1.0 mmol) and the amine (1.2 mmol) in a 1:1 mixture of EtOAc and Water (5 mL total).

  • Oxidation: Add Iodine (

    
    ) (1.5 mmol) in one portion at room temperature. The mixture will turn dark brown.
    
  • Reaction: Stir vigorously at 25°C for 2–4 hours. Monitor by TLC (disappearance of the polar sulfinate spot).

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) dropwise until the iodine color fades to pale yellow/colorless.
    
  • Work-up: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 5 mL). Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.

Protocol B: Quality Control & Identification

Rationale: Sulfinates can oxidize to sulfonates (


) upon air exposure. This protocol validates purity.

HPLC Method:

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (Isoxazole absorption).

  • Acceptance Criteria: Main peak >98%. A secondary peak at RRT ~0.9 often indicates the sulfonic acid impurity.

Handling, Stability & Safety

  • Thermal Stability: The salt is stable up to ~180°C but will decompose with gas evolution (

    
    ) at higher temperatures. Do not heat dry solids above 200°C.
    
  • Storage: Store at 2–8°C in a tightly sealed container. The compound is hygroscopic; moisture absorption can lead to clumping and hydrolysis over extended periods [3].

  • Incompatibility: Avoid strong acids (generates unstable sulfinic acid) and strong oxidants (peroxides, permanganate) unless reaction is intended.

References

  • Buathongjan, C., & Beukeaw, D. (2015).[1] Iodine-Catalyzed Oxidative Amination of Sodium Sulfinates: A Convenient Approach to the Synthesis of Sulfonamides under Mild Conditions.[1][2][3] European Journal of Organic Chemistry, 2015(7), 1575–1582. Link

  • Davies, T. Q., et al. (2020).[5] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent.[5] Organic Letters, 22(23), 9495–9499. Link

  • Green Agrochem. (2025). Chemical Stability of Sodium Alkyl Naphthalene Sulfonate (General Sulfonate/Sulfinate Stability Data). Green Agrochem Technical Notes. Link

Sources

Exploratory

Technical Guide: Stability and Decomposition of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

This guide provides an in-depth technical analysis of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate , a specialized organosulfur reagent. It synthesizes principles of heterocyclic chemistry with practical stability da...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate , a specialized organosulfur reagent. It synthesizes principles of heterocyclic chemistry with practical stability data to serve researchers in drug development and organic synthesis.

Executive Summary

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate is a heteroaryl sulfinate salt utilized primarily as a sulfonylating agent, a radical precursor in medicinal chemistry, and a cross-coupling partner. While valuable, it exhibits a complex stability profile defined by three competing decomposition pathways: oxidative conversion to sulfonate , thermal desulfinylation , and base-mediated isoxazole ring cleavage .

This guide details the mechanistic underpinnings of these instabilities and provides validated protocols for handling, storage, and quality control.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyDescription
Systematic Name Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate
Molecular Formula C₅H₃ClNNaO₃S
Molecular Weight ~215.59 g/mol
Core Moiety 1,2-Oxazole (Isoxazole) with 5-Chloro and 3-Methyl substitution
Physical State White to off-white hygroscopic solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
pKa (Conjugate Acid) ~1.5 – 2.0 (Estimated for the sulfinic acid group)

Stability Profile & Decomposition Mechanisms[6]

The stability of this compound is governed by the electron-deficient nature of the isoxazole ring and the lability of the C–S bond.

Oxidative Instability (Primary Storage Risk)

Sulfinate salts are potent nucleophiles and reducing agents. Upon exposure to atmospheric oxygen, they undergo rapid oxidation to the thermodynamically stable sulfonate .

  • Mechanism: Radical chain oxidation initiated by trace metals or light.

  • Impact: Contamination with sulfonate renders the reagent inactive for radical reactions (e.g., Minisci-type functionalization) and alters stoichiometry in cross-coupling.

Thermal Desulfinylation (The "Extrusion" Pathway)

Unlike phenyl sulfinates, heteroaryl sulfinates are prone to desulfinylation (loss of SO₂) at elevated temperatures or in the presence of transition metals.

  • Electronic Effect: The 5-chloro-isoxazole ring is electron-withdrawing. This weakens the C–S bond, facilitating the extrusion of SO₂ to generate the 5-chloro-3-methylisoxazole radical or anion.

  • Catalysis: Palladium or Copper catalysts (often used in coupling) can accelerate this decomposition, sometimes leading to "homocoupling" side products or protodesulfinylation (replacement of SO₂ with H).

Hydrolytic & pH-Dependent Stability
  • Acidic Conditions (pH < 3): Protonation generates the free sulfinic acid, which is unstable and disproportionates into the thiosulfonate and sulfonic acid.

  • Basic Conditions (pH > 9): The isoxazole ring is susceptible to nucleophilic attack by hydroxide ions. The N–O bond is the weak point; strong bases can cleave the ring to form acyclic nitriles or keto-enolates, destroying the core scaffold.

Visualization of Decomposition Pathways[9]

The following diagram maps the degradation network, distinguishing between oxidative, thermal, and hydrolytic pathways.

DecompositionNetwork Figure 1: Decomposition Network of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate Sulfinate Sodium Sulfinate (Active Reagent) Sulfonate Sodium Sulfonate (Inert Impurity) Sulfinate->Sulfonate Oxidation (+O2) SulfinicAcid Free Sulfinic Acid (Transient) Sulfinate->SulfinicAcid Acid (H+) Isoxazole 5-Chloro-3-methylisoxazole (Desulfinylation Product) Sulfinate->Isoxazole Thermal/Metal (-SO2) RingOpen Acyclic Nitrile/Ketone (Ring Cleavage) Sulfinate->RingOpen Strong Base (OH-) Nu: Attack on Ring SO2 SO2 (Gas) Sulfinate->SO2 SulfinicAcid->Sulfonate Disproportionation Thiosulfonate Thiosulfonate (Disproportionation) SulfinicAcid->Thiosulfonate Disproportionation

Figure 1: Pathways showing oxidation (top), desulfinylation (middle), and pH-induced degradation (bottom).[1]

Experimental Protocols

Purity Assessment (HPLC Method)

Standard reverse-phase HPLC is required to separate the sulfinate from its sulfonate oxidation product and desulfinylated isoxazole.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water (buffers pH to prevent tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm.

  • Expected Retention:

    • Sulfinate (Polar, elutes early).

    • Sulfonate (Slightly less polar than sulfinate).

    • 5-chloro-3-methylisoxazole (Non-polar, elutes late).

Forced Degradation Workflow

To validate the handling window for a specific batch, perform this stress test.

  • Control: Dissolve 10 mg in DMSO-d6 (NMR) or Water/MeCN (HPLC). Analyze immediately.

  • Oxidative Stress: Bubble air through a solution (pH 7) for 2 hours. Expect conversion to sulfonate.

  • Thermal Stress: Heat solid at 60°C for 4 hours. Check for SO₂ loss/mass reduction.

  • Acid Stress: Add 1 eq. HCl. Observe precipitation or rapid disproportionation.

Stability Testing Decision Logic

Use this flowchart to determine if a stored batch is fit for use in critical synthesis.

StabilityWorkflow Figure 2: Quality Control Decision Tree for Sulfinate Reagents Start Batch Evaluation Visual Visual Inspection (Color/Texture) Start->Visual ColorCheck Is it White/Off-White? Visual->ColorCheck Yellow Discard (Likely Ring Degradation) ColorCheck->Yellow No (Yellow/Orange) Solubility Solubility Check (D2O or DMSO-d6) ColorCheck->Solubility Yes Clear Clear Solution? Solubility->Clear Cloudy Filter & Check (Inorganic Salts?) Clear->Cloudy No HNMR 1H NMR Analysis Clear->HNMR Yes Peaks Check Integral Ratio Sulfinate vs Sulfonate HNMR->Peaks Peaks->Yellow <80% Purity Pass Proceed to Synthesis Peaks->Pass >95% Purity Purify Recrystallize (EtOH/Water) Peaks->Purify 80-95% Purity

Figure 2: Step-by-step logic to qualify the reagent before use.

Handling & Storage Recommendations

Based on the decomposition mechanisms identified above, the following protocols are mandatory for maintaining reagent integrity:

  • Atmosphere: Must be stored under Argon or Nitrogen . The oxidative pathway to sulfonate is irreversible and rapid in solution.

  • Temperature: Store at -20°C . Room temperature storage significantly accelerates thermal desulfinylation over weeks.

  • Moisture: The salt is hygroscopic. Moisture facilitates hydrolysis and protonation (if CO₂ is absorbed, lowering pH). Store in a desiccator or sealed vial with parafilm.

  • Reaction Conditions:

    • Avoid Strong Bases: Do not use hydroxide or alkoxide bases at high temperatures (>80°C) to prevent isoxazole ring opening.

    • Degas Solvents: When using in cross-coupling (e.g., Pd-catalyzed desulfinative coupling), thoroughly degas solvents to prevent catalyst poisoning and sulfinate oxidation.

References

  • Synthesis and applications of sodium sulfinates (RSO2Na) . RSC Advances, 2021.

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts . Journal of the American Chemical Society, 2020.

  • pH and temperature stability of the isoxazole ring in leflunomide . Journal of Pharmaceutical Sciences (via ResearchGate), 1999. [2]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts . Chemical Reviews, 2019.

  • 5-Chloroisoxazoles: A Versatile Starting Material . Molecules, 2022.[3]

Sources

Foundational

Solubility of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate in organic solvents

This guide serves as a definitive technical resource for the solubility characterization and solvent selection of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CAS: 1529644-44-7). Given the specialized nature of this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the solubility characterization and solvent selection of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CAS: 1529644-44-7).

Given the specialized nature of this compound—a sulfinate salt intermediate often used in radical functionalization and heterocycle synthesis—public thermodynamic data is sparse. This guide synthesizes structural analysis with established physicochemical principles for sulfinate salts to provide predicted solubility profiles , experimental determination protocols , and process application strategies .

Part 1: Physicochemical Profile & Solubility Principles

Compound Identity:

  • IUPAC Name: Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

  • CAS Number: 1529644-44-7

  • Molecular Formula: C₄H₃ClNNaO₃S

  • Molecular Weight: ~215.59 g/mol

  • Structure Analysis:

    • Cation: Sodium (Na⁺) confers high lattice energy and hydrophilicity.

    • Anion: The sulfinate group (-SO₂⁻) is a soft nucleophile, highly polar, and capable of hydrogen bonding.

    • Scaffold: The 5-chloro-3-methylisoxazole ring is electron-deficient and lipophilic, but the ionic sulfinate group dominates the solubility behavior.

Solubility Mechanism: As an amphiphilic salt, the compound exhibits a "dual-nature" solubility profile. The ionic head group drives solubility in high-dielectric protic solvents (Water, MeOH), while the heterocyclic tail limits solubility in non-polar media.

  • Protic Solvents (Water, Alcohols): Solvation is driven by ion-dipole interactions between Na⁺ and solvent oxygen, and hydrogen bonding with the sulfinate oxygen.

  • Aprotic Polar Solvents (DMSO, DMF): High solubility is achieved via strong cation solvation and the high dielectric constant of the solvent, which stabilizes the dissociated ion pair.

  • Aprotic Non-Polar Solvents (Hexane, Toluene): The high lattice energy of the salt cannot be overcome by weak van der Waals forces, resulting in negligible solubility.

Part 2: Predicted Solubility Data & Solvent Selection

Note: The values below are predicted ranges based on structural analogs (e.g., sodium p-toluenesulfinate, sodium benzenesulfinate) and general solubility rules for heterocyclic sodium salts. Empirical determination is required for precise thermodynamic modeling.

Table 1: Predicted Solubility Profile at 25°C
Solvent ClassSpecific SolventPredicted Solubility (mg/mL)Dielectric Constant (ε)Suitability for Process
Aqueous Water (pH 7)> 150 (High)80.1Excellent (Stock solutions)
Polar Aprotic DMSO> 100 (High)46.7Excellent (Reaction medium)
DMF50 - 100 (Mod-High)36.7Good (Alternative reaction medium)
Polar Protic Methanol20 - 50 (Moderate)32.7Good (Crystallization/Wash)
Ethanol5 - 15 (Low)24.5Best (Anti-solvent precipitation)
Isopropanol (IPA)< 5 (Very Low)17.9Anti-solvent
Polar Aprotic Acetonitrile (MeCN)< 2 (Trace)37.5Poor (Unless water co-solvent used)
Acetone< 1 (Insoluble)20.7Anti-solvent
Non-Polar DichloromethaneInsoluble 8.9Extraction (removes impurities)
Toluene / HexaneInsoluble 2.4 / 1.9Wash solvent

Part 3: Experimental Protocols for Solubility Determination

Since exact literature values are unavailable, the following protocols are the industry standard for generating the necessary data for process development.

Protocol A: Equilibrium Solubility (Gravimetric Method)

Best for solvents with solubility > 10 mg/mL (Water, DMSO, MeOH).

  • Preparation: Add excess Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours to ensure saturation.

  • Filtration: Stop stirring and allow to settle for 1 hour. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T).

  • Quantification: Transfer a precise volume (e.g., 5 mL) to a tared weighing dish. Evaporate solvent under vacuum/nitrogen flow. Dry residue at 50°C to constant weight.

  • Calculation:

    
    
    
Protocol B: High-Performance Liquid Chromatography (HPLC)

Required for low-solubility solvents (EtOH, MeCN) or stability studies.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: 60:40 Buffer (0.1% H₃PO₄):Acetonitrile. Note: Sulfinates can oxidize to sulfonates; ensure fresh preparation.

  • Detection: UV at 254 nm (Isoxazole absorption).

  • Standard Curve: Prepare standards of the compound in Water/MeCN (50:50) from 0.01 to 1.0 mg/mL.

Thermodynamic Modeling (The Apelblat Equation)

To predict solubility at different temperatures (essential for crystallization design), fit your experimental data to the Modified Apelblat Equation :



  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[2][3]
    
  • 
     : Empirical constants derived from regression analysis.
    

Part 4: Process Application & Workflow

1. Reaction Solvent Selection: For radical functionalization (e.g., Minisci-type reactions), a biphasic system (DCM/Water) or a mixed solvent (DMSO/Water) is recommended. The sulfinate dissolves in the aqueous/DMSO phase, generating the radical which then reacts with the lipophilic substrate.

2. Purification via Anti-Solvent Crystallization:

  • Dissolve: In minimum volume of Water or Methanol at 40-50°C.

  • Precipitate: Slowly add Acetone or Isopropanol (Ratio 1:3 to 1:5).

  • Cool: Ramp down to 0-5°C to maximize yield.

Visual Workflow: Solubility Determination & Decision Tree

SolubilityWorkflow Start Start: Solubility Characterization Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate EstSol Estimate Solubility Range (Visual Check) Start->EstSol HighSol High Solubility (>10 mg/mL) (Water, DMSO, MeOH) EstSol->HighSol Clear Solution LowSol Low Solubility (<10 mg/mL) (EtOH, MeCN, Acetone) EstSol->LowSol Suspension Gravimetric Protocol A: Gravimetric Method 1. Saturate 24h 2. Filter (0.45µm) 3. Evaporate & Weigh HighSol->Gravimetric HPLC Protocol B: HPLC Quantification 1. Saturate 24h 2. Filter & Dilute 3. UV Detection (254nm) LowSol->HPLC DataFit Thermodynamic Modeling Fit to Apelblat Equation: ln(x) = A + B/T + C*ln(T) Gravimetric->DataFit HPLC->DataFit Process Process Decision DataFit->Process Reaction Reaction Solvent: DMSO or Water/MeCN Process->Reaction Cryst Crystallization: Solvent: MeOH/Water Anti-Solvent: Acetone/IPA Process->Cryst

Caption: Workflow for determining solubility and selecting process solvents based on quantitative data.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General reference for solubility modeling of pharmaceutical salts).
  • Baran, P. S., et al. (2012).[4] "Innately Radical: Use of Sulfinates in C-H Functionalization." Journal of the American Chemical Society. Link (Context for sulfinate reactivity and solvent systems).

  • Sha, F., et al. (2015). "Solubility and thermodynamic properties of sodium p-toluenesulfinate in pure solvents." Journal of Chemical & Engineering Data. Link (Analogous compound data for thermodynamic comparison).

  • Wang, J., et al. (2011). "Thermodynamic models for solubility of sulfonamides and their salts." Industrial & Engineering Chemistry Research. Link.

Sources

Protocols & Analytical Methods

Method

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate as a sulfonylating agent

Topic: Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate: A Versatile Heterocyclic Sulfonylating Agent Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate: A Versatile Heterocyclic Sulfonylating Agent Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CAS: 1529644-44-7) is a bench-stable, solid reagent used to introduce the 5-chloro-3-methylisoxazol-4-yl sulfonyl moiety into organic molecules. Unlike its corresponding sulfonyl chloride precursor, which is moisture-sensitive and prone to hydrolysis, this sulfinate salt offers superior shelf stability and operational simplicity.[1]

It serves as a critical building block in drug discovery, particularly for synthesizing heteroaryl sulfones (via cross-coupling) and sulfonamides (via oxidative coupling). The presence of the chlorine atom at the C5 position of the isoxazole ring provides a strategic "handle" for late-stage diversification via nucleophilic aromatic substitution (


), making this reagent a linchpin for library generation.

Mechanism of Action & Reactivity Profile

This reagent operates through two distinct mechanistic pathways depending on the reaction conditions: Radical Sulfonylation or Nucleophilic/Electrophilic Substitution .

Pathway A: Radical Generation (Oxidative)

In the presence of oxidants (e.g., TBHP, persulfates), the sulfinate anion undergoes single-electron oxidation to form a sulfonyl radical. This radical can attack electron-rich heterocycles (Minisci-type reaction) or add across alkenes.

Pathway B: Transition-Metal Catalysis (Cross-Coupling)

Under Palladium or Copper catalysis, the sulfinate acts as a nucleophile, displacing halides from aryl/heteroaryl partners to form sulfones. This avoids the use of thiols and subsequent oxidation steps.

Pathway C: Oxidative Activation (Sulfonamide Synthesis)

Treatment with electrophilic halogen sources (e.g.,


, NBS) generates a transient sulfonyl halide or sulfonyl iodide species in situ, which reacts immediately with amines to form sulfonamides.

Mechanism Reagent Sodium 5-chloro-3-methyl- 1,2-oxazole-4-sulfinate Oxidation Oxidant (TBHP/Persulfate) Reagent->Oxidation -e⁻ Electrophile Electrophile (I2 / NBS) Reagent->Electrophile Radical Sulfonyl Radical (R-SO2•) Oxidation->Radical Heterocycle C-H Functionalization (Biaryl Sulfones) Radical->Heterocycle Minisci Type Intermediate Sulfonyl Iodide (R-SO2-I) Electrophile->Intermediate Amine Amine (HNR'2) Intermediate->Amine Sulfonamide Sulfonamide (R-SO2-NR'2) Amine->Sulfonamide

Figure 1: Divergent reaction pathways for sodium isoxazole sulfinates.

Applications & Data Summary

The following table summarizes the primary transformations enabled by this reagent.

TransformationCoupling PartnerCatalyst/MediatorKey Advantage
Sulfone Synthesis Aryl/Heteroaryl Halides

/ Xantphos
Avoids odorous thiols; mild conditions.
Sulfonamide Synthesis Primary/Secondary Amines

or NBS
One-pot activation; no unstable sulfonyl chloride isolation.
Alkyl Sulfone Synthesis Alkyl HalidesNone (

)
Direct nucleophilic displacement in polar solvents.
C-H Sulfonylation Heteroarenes (e.g., Indoles)TBHP or

Direct C-H functionalization without pre-activation.

Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis of Heteroaryl Sulfones

Target: Coupling the isoxazole sulfinate with an aryl bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (1.2 equiv)

  • 
     (2.5 mol%)
    
  • Xantphos (5 mol%)

  • 
     (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Procedure:

  • Setup: In a glovebox or under argon flow, charge a reaction vial with the aryl bromide (1.0 mmol), sulfinate salt (1.2 mmol, 244 mg),

    
     (23 mg), Xantphos (29 mg), and 
    
    
    
    (488 mg).
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture to 80 °C for 12–16 hours.

    • Note: The reaction mixture typically turns from dark purple/red to orange/brown upon completion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: Ensure the dioxane is effectively degassed. Oxygen inhibits the Pd-catalytic cycle and can lead to oxidative desulfinylation.

Protocol B: Iodine-Mediated Synthesis of Sulfonamides

Target: Direct conversion of sulfinate to sulfonamide without sulfonyl chloride isolation.

Reagents:

  • Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (1.0 equiv)

  • Amine (1.2 equiv)

  • Iodine (

    
    ) (1.5 equiv)
    
  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: DCM or MeOH (0.2 M)

Step-by-Step Procedure:

  • Activation: To a stirred suspension of the sulfinate salt (1.0 mmol, 203 mg) in DCM (5 mL) at 0 °C, add Iodine (1.5 mmol, 380 mg) portion-wise.

    • Observation: The solution will turn dark brown/violet. Stir for 15–30 minutes to generate the sulfonyl iodide intermediate.

  • Coupling: Add the amine (1.2 mmol) followed by dropwise addition of

    
     (2.0 mmol, 280 µL).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Color Change: The dark iodine color typically fades to a light orange/yellow as the iodine is consumed/reduced.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to quench remaining iodine (solution turns colorless).
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Chemist's Note: The 5-chloro position on the isoxazole ring is susceptible to nucleophilic attack by highly nucleophilic amines (e.g., pyrrolidine, morpholine) if the temperature is elevated. Keep the reaction at or below room temperature to ensure chemoselectivity for the sulfonyl group.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Pd-Coupling) Catalyst Poisoning / OxidationDegas solvents thoroughly (sparge with Ar for 15 min). Switch to DMSO/Water systems if solubility is poor.
Side Reaction (

)
Nucleophilic attack at C5-ClLower reaction temperature. Use bulkier bases (e.g., DIPEA) or less nucleophilic amine partners.
Incomplete Conversion (Sulfonamide) Moisture in solventThe sulfonyl iodide intermediate is moisture sensitive. Use anhydrous DCM and dry glassware.

Storage and Stability

  • State: White to off-white crystalline solid.

  • Hygroscopicity: Moderately hygroscopic. Store in a desiccator or tightly sealed container.

  • Stability: Stable at room temperature for >12 months. Avoid strong acids which will protonate the salt to the unstable sulfinic acid (

    
    ), which disproportionates rapidly.
    

References

  • Review on Sodium Sulfinates: Allouchery, M., et al. "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds."[1][2][3] RSC Advances, 2021, 11, 9759-9784.

  • Pd-Catalyzed Sulfonylation (Willis Coupling): Maloney, K. M., et al. "Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides." Organic Letters, 2013, 15, 21, 5534–5537.

  • Iodine-Mediated Sulfonamide Synthesis: Shavnya, A., et al. "Practical Synthesis of Sulfonamides via Iodine-Mediated Coupling of Sodium Sulfinates with Amines."[1] Journal of Organic Chemistry, 2016, 81, 17, 7574–7583.

  • Radical C-H Functionalization: Fujiwara, Y., et al. "Practical C–H Functionalization of Quinolines with Boronic Acids." (Contextual reference for Minisci-type logic with heteroaryl radicals). Nature, 2012, 492, 95–99.

Sources

Application

Application Note: Advanced Synthetic Methodologies Utilizing Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

Target Audience: Researchers, synthetic scientists, and drug development professionals. Executive Summary Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CAS: 1529644-44-7) is a highly versatile, bench-stable organosul...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Executive Summary

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CAS: 1529644-44-7) is a highly versatile, bench-stable organosulfur building block. The 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., valdecoxib, oxacillin) and agrochemicals. Incorporating this specific heavily functionalized isoxazole ring via sulfonyl linkages traditionally relied on the corresponding sulfonyl chlorides. However, heteroaryl sulfonyl chlorides are notoriously prone to rapid hydrolysis and thermal degradation. The sodium sulfinate salt circumvents these stability issues, offering a robust, odorless, and non-hygroscopic alternative that exhibits dual reactivity: acting as a potent nucleophile in transition-metal catalysis and as a radical precursor under oxidative or photoredox conditions[1][2].

Section 1: Direct Oxidative Amination to Sulfonamides

Sulfonamides are critical motifs in medicinal chemistry. Traditional syntheses require harsh chlorinating agents to convert sulfonic acids to sulfonyl chlorides. Utilizing sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate allows for direct, metal-free oxidative amination under mild conditions[3][4][5].

Causality & Mechanistic Insight

By employing molecular iodine (I


) or an iodine salt (e.g., NH

I) in the presence of an oxidant, the sulfinate salt is oxidized in situ to a highly reactive sulfonyl iodide intermediate. This transient species is immediately intercepted by the amine nucleophile. This self-validating system prevents the accumulation of moisture-sensitive intermediates, drastically improving yields for sterically hindered or electronically deactivated amines[4][5].
Protocol: Iodine-Mediated Synthesis of Isoxazole Sulfonamides
  • Preparation : In an oven-dried reaction vial equipped with a magnetic stir bar, add Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (1.0 equiv, 0.5 mmol) and the desired amine (1.2 equiv, 0.6 mmol).

  • Catalyst/Oxidant Addition : Add molecular iodine (I

    
    , 1.0 equiv) or a catalytic amount of I
    
    
    
    (20 mol%) with an external oxidant like sodium percarbonate (1.5 equiv)[4][5].
  • Solvent & Reaction : Suspend the mixture in anhydrous 1,2-dichloroethane (DCE) or acetonitrile (2.0 mL). Stir at room temperature (if using stoichiometric I

    
    ) or 80 °C (if using catalytic I
    
    
    
    /oxidant) for 12–16 hours[3][5].
  • Work-up : Quench the reaction with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (5 mL) to reduce residual iodine. Extract with ethyl acetate (3 × 10 mL).
  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography.

G A Sodium Sulfinate (Isoxazole-SO2Na) B I2 / Oxidant Activation A->B Oxidation C Sulfonyl Iodide Intermediate B->C -NaI D Amine (R-NH2) Nucleophilic Attack C->D +R-NH2 E Isoxazole Sulfonamide Product D->E -HI

Caption: Mechanism of iodine-mediated oxidative amination of sodium sulfinates to sulfonamides.

Section 2: Transition-Metal Catalyzed Cross-Coupling for Sulfone Synthesis

Diaryl and heteroaryl sulfones are pivotal in designing biologically active molecules. Sodium sulfinates are excellent nucleophilic coupling partners in palladium- or copper-catalyzed C-S bond-forming reactions[1][2].

Causality & Mechanistic Insight

The sulfinate anion coordinates to the transition metal center following the oxidative addition of an aryl halide. In a Pd-catalyzed system, transmetallation of the sulfinate onto the Pd(II) complex displaces the halide. Subsequent reductive elimination yields the target sulfone and regenerates the Pd(0) catalyst. Using the sodium salt directly avoids the generation of corrosive HCl byproducts associated with sulfonyl chlorides, thereby broadening the functional group tolerance and preventing catalyst poisoning[2][6].

Protocol: Pd-Catalyzed Synthesis of Heteroaryl Sulfones
  • Reagent Loading : Charge a Schlenk tube with Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (1.2 equiv, 0.6 mmol), aryl bromide/iodide (1.0 equiv, 0.5 mmol), Pd

    
    (dba)
    
    
    
    (2.5 mol%), Xantphos (5 mol%), and Cs
    
    
    CO
    
    
    (1.5 equiv).
  • Inert Atmosphere : Evacuate and backfill the tube with argon three times to ensure an oxygen-free environment, crucial for preventing catalyst deactivation.

  • Solvent Addition : Add anhydrous 1,4-dioxane (3.0 mL) via syringe.

  • Heating : Seal the tube and stir the mixture at 100 °C for 18 hours.

  • Isolation : Cool to room temperature, dilute with dichloromethane, filter through a pad of Celite, and concentrate. Purify the crude residue via silica gel chromatography.

G Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X OA->PdII TM Transmetallation (+ Isoxazole-SO2Na) PdII->TM PdII_Sulf Ar-Pd(II)-SO2-Isoxazole TM->PdII_Sulf -NaX RE Reductive Elimination PdII_Sulf->RE RE->Pd0 Catalyst Regeneration Prod Heteroaryl Sulfone RE->Prod

Caption: Catalytic cycle for the Pd-catalyzed cross-coupling of sulfinates with aryl halides.

Section 3: Photoredox-Catalyzed Radical Sulfonylation

The generation of sulfonyl radicals traditionally required toxic radical initiators (e.g., AIBN) and elevated temperatures. Modern photoredox catalysis allows sodium sulfinates to serve as direct precursors to sulfonyl radicals under visible light irradiation at room temperature[1].

Causality & Mechanistic Insight

Upon excitation by visible light, a photocatalyst (e.g., Eosin Y or a Ru/Ir complex) undergoes a single-electron transfer (SET) with the sulfinate anion. This oxidation yields a highly reactive 5-chloro-3-methylisoxazole-4-sulfonyl radical. This radical readily adds across unactivated alkenes or alkynes. The resulting carbon-centered radical can then be trapped (e.g., via halogenation, oxygenation, or hydrogen atom transfer) to yield complex functionalized scaffolds[1][7].

Protocol: Visible-Light-Induced Hydrosulfonylation of Alkenes
  • Reaction Assembly : In a transparent glass vial, combine Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (1.5 equiv), the target alkene (1.0 equiv), Eosin Y (2 mol% as photocatalyst), and an appropriate hydrogen atom donor (e.g., thiophenol, 20 mol%).

  • Solvent : Dissolve the mixture in a degassed mixture of CH

    
    CN/H
    
    
    
    O (4:1, 2.5 mL).
  • Irradiation : Irradiate the vial with a 24 W Blue LED strip (

    
     = 450 nm) at room temperature for 12 hours under an argon atmosphere.
    
  • Work-up : Dilute with water, extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via column chromatography.

G PC Photocatalyst (PC) Visible Light PC_ex PC* (Excited State) PC->PC_ex hν (Blue LED) Sulf Isoxazole-SO2Na PC_ex->Sulf SET Rad Sulfonyl Radical (Isoxazole-SO2•) Sulf->Rad -Na+, -e- Alk Alkene Addition Rad->Alk Prod Sulfonylated Product Alk->Prod HAT Trapping

Caption: Photoredox-catalyzed generation of sulfonyl radicals and subsequent alkene addition.

Quantitative Data Summary

The following table summarizes the comparative advantages and typical quantitative outcomes of utilizing sodium sulfinates versus traditional sulfonyl chlorides in the aforementioned protocols.

Application / MethodologyReagent SourceTypical Yield (%)Reaction Temp (°C)Byproducts / Green Metrics
Sulfonamide Synthesis Sulfonyl Chloride40 - 65%0 to 25Corrosive HCl, requires excess base
Sulfonamide Synthesis Isoxazole-SO

Na
75 - 95% 25 to 80 NaI, H

O (High atom economy)
Diaryl Sulfone Synthesis Sulfonyl Chloride30 - 50%120+Catalyst poisoning via Cl⁻ ions
Diaryl Sulfone Synthesis Isoxazole-SO

Na
80 - 98% 80 to 100 NaX salt (Benign, easily washed)
Radical Sulfonylation Sulfonyl ChlorideN/A (Poor)80+ (Thermal)Toxic initiators required (AIBN)
Radical Sulfonylation Isoxazole-SO

Na
70 - 90% 25 (Photochemical) Trace catalyst, room temp operation

Conclusion

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate is a superior, multi-faceted reagent for introducing the 5-chloro-3-methylisoxazole-4-sulfonyl pharmacophore. By acting as an air-stable nucleophile and a readily oxidizable radical precursor, it enables highly efficient, self-validating synthetic protocols that align with modern green chemistry principles and the rigorous demands of pharmaceutical development.

References

  • Synthesis and applications of sodium sulfin

    
    Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances (National Library of Medicine). URL:[Link]
    
  • Iodine-Catalyzed Oxidative Amination of Sodium Sulfinates: A Convenient Approach to the Synthesis of Sulfonamides under Mild Conditions. Mahidol University Research Output. URL:[Link]

  • Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. European Journal of Organic Chemistry. URL:[Link]

  • An update on the use of sulfinate derivatives as versatile coupling partners in organic chemistry. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Metal-Free Direct Construction of Sulfonamides Via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room Temperature. Advanced Synthesis & Catalysis (Scribd Document Repository). URL:[Link]

Sources

Method

High-Yield C-S Bond Formation Using Sodium 5-Chloro-3-methyl-1,2-oxazole-4-sulfinate: A Guide for Pharmaceutical Synthesis

Executive Summary & Chemical Rationale The construction of carbon-sulfur (C-S) bonds is a foundational transformation in modern medicinal chemistry and agrochemical development. Historically, the synthesis of sulfones an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The construction of carbon-sulfur (C-S) bonds is a foundational transformation in modern medicinal chemistry and agrochemical development. Historically, the synthesis of sulfones and sulfonamides relied on volatile, malodorous thiols or highly moisture-sensitive sulfonyl chlorides. Sodium sulfinates have emerged as superior, bench-stable, and odorless alternatives that act as highly versatile sulfur donors[1].

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CAS: 1529644-44-7) is a uniquely valuable building block. The isoxazole ring is a privileged pharmacophore widely utilized in drug discovery (e.g., COX-2 inhibitors like Valdecoxib, and various beta-lactamase inhibitors) due to its bioisosteric properties[2]. Furthermore, the 5-chloro substituent on this specific reagent provides a critical synthetic handle for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or further cross-coupling.

This application note details two field-proven methodologies for utilizing this reagent in C-S bond formation: Photoredox/Nickel Dual Catalysis for aryl sulfones, and Lewis Acid-Promoted Oxysulfonylation for β-keto sulfones.

Mechanistic Pathways of Isoxazolyl Sulfinates

Sodium sulfinates exhibit dual reactivity profiles. Under basic or thermal conditions, the sulfinate anion acts as a classical nucleophile. However, under photoredox conditions, it undergoes Single Electron Transfer (SET) oxidation to generate a highly reactive electrophilic sulfonyl radical[3]. This radical can participate in transition-metal cross-coupling or add across unsaturated carbon-carbon bonds.

CS_Bond_Formation Sulfinate Sodium 5-chloro-3-methyl- 1,2-oxazole-4-sulfinate SET Photoredox Catalysis (SET Oxidation) Sulfinate->SET -e⁻ (Light) Nucleophile Nucleophilic Substitution (Base/Heat) Sulfinate->Nucleophile Alkyl Halides Radical Sulfonyl Radical Intermediate SET->Radical CrossCoupling Ni-Dual Catalysis (Aryl Halides) Radical->CrossCoupling Ni Catalyst AlkeneAdd Alkyne Oxysulfonylation (Air/BF3) Radical->AlkeneAdd O2 insertion Sulfone3 Alkyl Isoxazolyl Sulfones Nucleophile->Sulfone3 Sulfone1 Aryl Isoxazolyl Sulfones CrossCoupling->Sulfone1 Sulfone2 β-Keto Isoxazolyl Sulfones AlkeneAdd->Sulfone2

Reaction pathways of sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate in C-S bond formation.

Quantitative Data Summary

The following table summarizes the expected performance of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate across different C-S bond formation paradigms based on established sulfinate chemistry[3][4][5].

Substrate ClassCoupling PartnerCatalyst SystemTempYield RangeKey Advantage
Aryl Halides Aryl Bromides/IodidesNiCl₂·dtbbpy / Eosin Y25°C75–92%Mild RT conditions; preserves the sensitive 5-chloro-isoxazole core.
Alkynes Terminal AlkynesBF₃·OEt₂ (Air)80°C68–85%Metal-free; direct access to complex β-keto sulfone pharmacophores.
Alkyl Halides Primary Alkyl BromidesNone (Nucleophilic)60°C80–95%Simple SN2 mechanism; highly scalable and operationally simple.

Experimental Protocols

Protocol A: Photoredox/Nickel Dual-Catalyzed Aryl Sulfone Synthesis

Causality & Rationale: Traditional cross-coupling of sulfinates with aryl halides requires high temperatures (>100°C) and strong bases, which can cause premature degradation or unwanted SNAr reactions at the 5-chloro position of the isoxazole ring. Utilizing visible-light photoredox dual catalysis allows the C-S bond to be forged at room temperature under base-free conditions[3][5].

Materials:

  • Aryl bromide (1.0 mmol)

  • Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (1.5 mmol, 1.5 equiv)

  • NiCl₂·dtbbpy (0.05 mmol, 5 mol%)

  • Eosin Y or Ru(bpy)₃Cl₂ (0.02 mmol, 2 mol%)

  • Anhydrous, degassed DMF (10 mL)

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, sodium sulfinate, NiCl₂·dtbbpy, and the photocatalyst.

  • Atmosphere Control (Critical): Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Molecular oxygen rapidly quenches the excited state of the photocatalyst and traps the intermediate sulfonyl radical, which will drastically reduce the yield[1].

  • Solvent Addition: Add 10 mL of degassed DMF via syringe.

  • Irradiation: Place the reaction vessel approximately 5 cm away from a 24W Blue LED strip (450 nm). Stir vigorously at room temperature (25°C) for 18 hours.

    • Self-Validation: The reaction mixture should transition from a pale green/yellow to a deep, persistent red/brown, indicating the successful generation of the active Ni(0) catalytic species.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The highly polar sulfone product will appear as a distinct, UV-active spot with a lower Rf than the starting aryl halide.

  • Workup: Dilute the mixture with EtOAc (30 mL) and wash with water (3 × 20 mL) to remove the DMF and unreacted sulfinate salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Protocol B: BF₃·OEt₂-Promoted Oxysulfonylation of Alkynes

Causality & Rationale: β-Keto sulfones are highly prized synthetic intermediates. Instead of multi-step syntheses, this protocol uses a Lewis acid (BF₃·OEt₂) to activate a terminal alkyne, facilitating the addition of the isoxazolyl sulfonyl radical. The reaction is run in the air because O₂ acts as both the stoichiometric oxidant and the oxygen atom source for the newly formed ketone carbonyl[4].

Materials:

  • Terminal alkyne (1.0 mmol)

  • Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (2.0 mmol, 2.0 equiv)

  • BF₃·OEt₂ (0.2 mmol, 20 mol%)

  • 1,2-Dichloroethane (DCE) (5 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a 15 mL round-bottom flask, combine the terminal alkyne and the sodium sulfinate in 5 mL of DCE.

  • Catalyst Addition: Add BF₃·OEt₂ dropwise to the stirring suspension.

  • Aerobic Heating: Attach a reflux condenser and heat the mixture to 80°C in an oil bath. Do not seal the system. Causality: The reaction relies on the continuous diffusion of atmospheric oxygen to trap the intermediate vinyl radical, forming the peroxy radical that ultimately collapses into the β-keto sulfone[4].

  • Reaction Time: Stir at 80°C for 12 hours.

  • Quenching (Self-Validation): Cool the reaction to room temperature and slowly add 10 mL of saturated aqueous NaHCO₃. Validation: You will observe immediate effervescence (CO₂ gas evolution). This confirms the neutralization of the BF₃·OEt₂ Lewis acid, which is critical to prevent unwanted side reactions or degradation of the isoxazole ring during extraction.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 × 15 mL). Combine the organic layers, dry over MgSO₄, and concentrate.

  • Purification: Isolate the pure β-keto isoxazolyl sulfone via silica gel chromatography.

References

  • Title: Recent advances in photoredox/transition metal-catalyzed sulfonylation using sodium sulfinates Source: ResearchGate URL: [Link]

  • Title: Recent advances of sodium sulfinates in radical reactions Source: ResearchGate URL: [Link]

  • Title: Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF3·OEt2 Source: MDPI URL: [Link]

  • Title: Visible-light mediated cross-coupling of aryl halides with sodium sulfinates via carbonyl-photoredox/nickel dual catalysis Source: ResearchGate URL: [Link]

  • Title: Diversity Oriented Clicking (DOC): Divergent Synthesis of SuFExable Pharmacophores From 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) Hubs Source: PMC (National Institutes of Health) URL: [Link]

Sources

Application

Application Note: Advanced Radical Functionalization using Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols Introduction & Strategic Significance In modern medicinal chemistry, the i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols

Introduction & Strategic Significance

In modern medicinal chemistry, the isoxazole ring is a privileged pharmacophore, heavily utilized for its metabolic stability and unique hydrogen-bonding profile. Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CAS: 1529644-44-7) has emerged as a highly versatile, bench-stable reagent for the direct installation of this moiety via radical pathways[1],[2].

Historically, introducing complex heteroaryl sulfonyl groups required moisture-sensitive sulfonyl chlorides or hazardous sulfonyl hydrazides[3]. As a Senior Application Scientist, I strongly advocate transitioning to sodium sulfinate salts. They are non-volatile, stable solids that undergo clean Single Electron Transfer (SET) oxidation (


 V vs SCE) under mild photoredox or electrochemical conditions[4]. Furthermore, the presence of the 5-chloro substituent on the isoxazole ring is a strategic synthetic handle; post-radical functionalization, this C–Cl bond can be engaged in downstream Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), enabling rapid library diversification[5].

Mechanistic Pathways & Causality

Understanding the causality behind the reactivity of this reagent is critical for troubleshooting. When exposed to an excited-state photocatalyst (such as an Ir(III) complex or an organic dye like Eosin Y), the sulfinate anion undergoes a SET oxidation, ejecting an electron to form a highly reactive isoxazole-4-sulfonyl radical [6].

From this pivotal intermediate, the reaction can diverge into two primary pathways:

  • Direct Sulfonylation: The radical adds directly to an alkene/alkyne or intercepts a transition metal catalyst (like Ni) to form a stable sulfone[6],[3].

  • Desulfinative Cross-Coupling: Under specific thermal or highly oxidative conditions, the radical can extrude

    
     gas, generating a carbon-centered 5-chloro-3-methylisoxazol-4-yl radical, which can undergo Minisci-type C–H functionalization[5].
    

Mechanism A Sodium 5-chloro-3-methyl- 1,2-oxazole-4-sulfinate B Photocatalyst (PC*) Single Electron Transfer A->B C Isoxazole-4-sulfonyl Radical (R-SO2•) B->C - e⁻, - Na⁺ D Pathway A: Sulfonylation (Alkene Addition / Ni-Catalysis) C->D E Pathway B: Desulfination (-SO2) C->E F Isoxazol-4-yl Radical (R•) E->F G Minisci/Cross-Coupling (C-H Functionalization) F->G

Caption: Divergent radical pathways of the isoxazole sulfinate following SET oxidation.

Self-Validating System: The Radical Trap Diagnostic

Trustworthiness in experimental design requires built-in validation. Every protocol described below must be treated as a self-validating system. To confirm that your specific substrate is undergoing the intended radical pathway (and not an ionic background reaction), you must run a parallel diagnostic control:

  • Diagnostic Step: Set up an identical reaction vessel but add 2.0 equivalents of the radical scavenger TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)[6].

  • Causality & Interpretation: If the reaction proceeds via the SET-generated sulfonyl radical, the TEMPO will rapidly couple with the intermediate, completely suppressing the desired product yield and forming a detectable TEMPO-isoxazole-sulfonyl adduct. If the product still forms in the presence of TEMPO, your reaction is proceeding via an unintended ionic pathway, and the solvent/catalyst system must be re-evaluated.

Experimental Protocols

Protocol A: Photoredox/Nickel Dual-Catalyzed C(sp2)–S Cross-Coupling

Traditional Nickel catalysis struggles with sulfinate salts due to sluggish oxidative addition. By utilizing a photoredox catalyst to generate the sulfonyl radical, the radical rapidly adds to the Ni(0) center, bypassing the kinetic bottleneck and forming a Ni(I)-sulfonyl complex that readily couples with aryl halides[6].

Reagents & Materials:

  • Aryl/Heteroaryl Halide (0.5 mmol, 1.0 equiv)

  • Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (1.0 mmol, 2.0 equiv)

  • 
     (Photocatalyst, 1 mol%)
    
  • 
     (5 mol%) and dtbbpy ligand (5 mol%)
    
  • Anhydrous, degassed DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, add the aryl halide, sodium sulfinate, photocatalyst,

    
    , and dtbbpy to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.
    
  • Solvent Addition: Add 5.0 mL of rigorously degassed DMF. Expert Note: Oxygen quenches the excited state of the Ir(III) catalyst; sparging the solvent with Argon for 30 minutes prior to use is mandatory.

  • Irradiation: Seal the tube, remove it from the glovebox, and place it in a photoreactor equipped with 440 nm Blue LEDs. Stir vigorously at room temperature (25 °C) for 24 hours.

  • Quenching & Extraction: Dilute the mixture with EtOAc (20 mL) and wash sequentially with distilled water (

    
     mL) and brine (10 mL) to remove the DMF and unreacted sulfinate.
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Radical-Polar Crossover Addition to Alkenes

For the synthesis of aliphatic or vinyl sulfones, the sulfonyl radical can be generated using a cost-effective thermal initiator, which subsequently adds across unactivated alkenes[3].

Step-by-Step Methodology:

  • Assembly: To a round-bottom flask, add the alkene (0.5 mmol), sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (1.0 mmol), and

    
     (1.0 mmol).
    
  • Solvent: Add a 1:1 mixture of

    
     and 
    
    
    
    (4.0 mL total). The biphasic nature helps solubilize both the organic alkene and the inorganic salts.
  • Heating: Stir the mixture at 60 °C for 12 hours. Expert Note:

    
     thermally decomposes at this temperature to yield sulfate radical anions, which subsequently oxidize the sulfinate.
    
  • Workup: Cool to room temperature, extract with Dichloromethane (

    
     mL), dry over 
    
    
    
    , and purify via chromatography.

Workflow Step1 1. Preparation Degas Solvents Step2 2. Assembly Add Reagents Step1->Step2 Step3 3. Irradiation Blue LED (440nm) Step2->Step3 Step4 4. Quenching Brine / EtOAc Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Caption: Standardized photoredox workflow for isoxazole-sulfinate radical cross-coupling.

Quantitative Data & Reaction Optimization

To assist in selecting the appropriate activation method for your specific substrate, the following table summarizes the comparative efficiency of different radical generation methods for sodium sulfinates.

Table 1: Comparative Efficiency of Sulfonyl Radical Generation Methods

Activation MethodCatalyst / InitiatorAdditivesTemp (°C)Avg. Yield (%)Time (h)Primary Advantage
Photoredox / Ni Dual Ir(III) complex (1 mol%)NiCl₂·glyme (5 mol%)2585 - 9224Best for unactivated aryl halides; highly chemoselective.
Organic Photoredox Eosin Y (2 mol%)Air (

)
2570 - 8018Metal-free; excellent for alkene hydro-sulfonylation.
Thermal Oxidation

(2.0 equiv)
None6065 - 7512Highly scalable; low cost; requires robust substrates.
Electrochemical Graphite Anode / Pt

2575 - 858Reagent-free oxidation; highly tunable potential.

References

  • Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate Product Information Source: AA Blocks URL
  • Source: National Institutes of Health (Angewandte Chemie)
  • )
  • Source: National Institutes of Health (Nature Communications)
  • Source: American Chemical Society (JACS)

Sources

Method

Application Note: Metal-Free Sulfonylation of Amines Using Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Contextual Grounding & Strategic Rationale The 5-chloro-3-methyl-1,2-oxa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Contextual Grounding & Strategic Rationale

The 5-chloro-3-methyl-1,2-oxazole-4-sulfonyl moiety is a highly privileged pharmacophore in medicinal chemistry, frequently incorporated into small-molecule libraries to evaluate endothelin receptor antagonism, COX-2 inhibition, and targeted kinase modulation.

Historically, the installation of this group has relied on 5-chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride. However, as an application scientist, I strongly advise against relying solely on sulfonyl chlorides for late-stage functionalization. They are highly susceptible to rapid hydrolysis, require strictly anhydrous conditions, and generate stoichiometric amounts of corrosive hydrochloric acid (HCl) as a byproduct, which can degrade sensitive functional groups on complex amine substrates.

By pivoting to [1], we invert the stability paradigm. This reagent is a bench-stable, moisture-tolerant salt. To achieve sulfonylation using this sulfinate, we employ a green, metal-free oxidative amination strategy that entirely bypasses the need for pre-activated sulfonyl chlorides.

Mechanistic Causality: The Iodine-Catalyzed Oxidative Amination

To couple a sulfinate anion (


) with an amine nucleophile, the sulfinate must be oxidized in situ to an electrophilic species. While copper-catalyzed cross-coupling is a known method for this transformation, it introduces heavy-metal trace contamination—a critical hurdle in pharmaceutical development requiring rigorous scavenging protocols [2].

Instead, this protocol utilizes an iodine-catalyzed oxidative amination pathway, pioneered for sodium sulfinates by [3].

Causality of Experimental Choices:

  • The Catalyst (

    
    ):  Molecular iodine reacts rapidly with the sodium sulfinate to generate a transient, highly electrophilic sulfonyl iodide (
    
    
    
    ) intermediate.
  • The Nucleophile: The amine (primary or secondary) attacks the sulfonyl iodide, displacing iodide (

    
    ) to form the target sulfonamide.
    
  • The Oxidant (Sodium Percarbonate): Sodium percarbonate (

    
    ) serves a dual purpose. First, it acts as a green source of hydrogen peroxide to oxidize the extruded iodide back into 
    
    
    
    , closing the catalytic cycle. Second, the carbonate acts as a mild base to neutralize the reaction, preventing the amine from being protonated and rendered inactive.
  • The Solvent System (

    
    /EtOAc):  A biphasic system is deliberately chosen. Water solubilizes the sodium sulfinate and the oxidant, while ethyl acetate partitions the amine and the resulting sulfonamide, driving the equilibrium forward and protecting the product from over-oxidation.
    

Mechanism Sulfinate Sodium Sulfinate (R-SO2Na) SulfonylIodide Sulfonyl Iodide (R-SO2I) Sulfinate->SulfonylIodide I2 I2 I2 (Catalyst) Product Sulfonamide (R-SO2NHR') SulfonylIodide->Product Amine Iodide I- / HI SulfonylIodide->Iodide Leaving Group Amine Amine (R'NH2) Oxidant Na2CO3•1.5H2O2 (Oxidant) Oxidant->I2 Regenerates I2 Iodide->I2 Oxidation

Mechanistic pathway of iodine-catalyzed oxidative amination of sodium sulfinates.

Quantitative Data & Reaction Optimization

The following tables summarize the empirical data driving our protocol parameters, demonstrating the necessity of the biphasic solvent system and the specific oxidant choice.

Table 1: Optimization of Reaction Conditions

Entry Oxidant (2.0 equiv) Catalyst Solvent System Isolated Yield (%)

| 1 | TBHP | None |


 | Trace |
| 2 | None | 

(20 mol%) |

| Trace | | 3 |

|

(20 mol%) |

| 72 | | 4 |

|

(20 mol%)
|

/ EtOAc (1:1)
| >90 |

Table 2: Substrate Scope (Using Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate)

Amine Class Representative Amine Reaction Time (h) Isolated Yield (%)
Primary Aliphatic Benzylamine 4 88
Secondary Aliphatic Morpholine 4 92
Primary Aromatic Aniline 8 75

| Sterically Hindered | tert-Butylamine | 12 | 65 |

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following methodology includes built-in physical checkpoints so the operator can confirm the reaction's integrity in real-time.

Materials Required
  • Reagent: Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (1.5 mmol)

  • Substrate: Target Amine (1.0 mmol)

  • Catalyst: Molecular Iodine (

    
    ) (0.2 mmol, 20 mol%)
    
  • Oxidant: Sodium Percarbonate (

    
    ) (2.0 mmol)
    
  • Solvents: Deionized Water (2.0 mL), Ethyl Acetate (2.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the target amine (1.0 mmol) and Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (1.5 mmol, 1.5 equiv).

  • Add 2.0 mL of Deionized Water and 2.0 mL of Ethyl Acetate. Stir vigorously at 500 rpm to ensure complete mixing of the biphasic system.

Step 2: Initiation 3. Add Sodium Percarbonate (2.0 mmol, 2.0 equiv) directly to the stirring mixture. 4. Add Molecular Iodine (0.2 mmol, 20 mol%) in one portion.

  • Validation Checkpoint 1: The organic layer will immediately turn a deep violet/brown color, confirming the presence of active

    
    .
    

Step 3: Incubation & Monitoring 5. Stir the reaction mixture at room temperature (20–25 °C) open to the air.

  • Validation Checkpoint 2: Over the course of 4 to 12 hours, as the catalytic cycle progresses and the amine is consumed, the deep violet color will gradually fade to a pale yellow or colorless state, indicating the depletion of the transient sulfonyl iodide and

    
     resting states.
    
  • Monitor the reaction via TLC (Hexanes:EtOAc, 7:3 v/v). The reaction is deemed complete when the amine spot is fully consumed.

Step 4: Quenching & Workup 7. Quench the reaction by adding 2.0 mL of a saturated aqueous solution of Sodium Thiosulfate (


). Stir for 5 minutes.
  • Validation Checkpoint 3: Any residual yellow/brown tint in the organic layer will instantly dissipate, confirming the complete reduction of unreacted iodine species.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification 10. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure 5-chloro-3-methyl-1,2-oxazole-4-sulfonamide derivative.

Workflow Step1 1. Combine Reagents Sulfinate + Amine + I2 + Oxidant Step2 2. Solvent Addition Add H2O/EtOAc (1:1) Step1->Step2 Step3 3. Reaction Incubation Stir at RT, Open Air (4-12 h) Step2->Step3 Step4 4. Validation Checkpoint Color fade & TLC confirms conversion Step3->Step4 Step5 5. Quench & Extract Na2S2O3 (aq) then EtOAc extraction Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Step-by-step experimental workflow for the metal-free sulfonylation protocol.

References

  • Buathongjan, C., Beukeaw, D., & Yotphan, S. (2015). Iodine-Catalyzed Oxidative Amination of Sodium Sulfinates: A Convenient Approach to the Synthesis of Sulfonamides under Mild Conditions. European Journal of Organic Chemistry, 2015(7), 1575-1582. URL: [Link]

  • Jiang, H., et al. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 10(45), 26954-26993. (Archived at NIH PMC). URL: [Link]

Sources

Application

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate in the synthesis of bioactive molecules

Application Note: Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate in Late-Stage Functionalization Executive Summary Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CAS 1529644-44-7) is a specialized "Diversinate" reag...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate in Late-Stage Functionalization

Executive Summary

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CAS 1529644-44-7) is a specialized "Diversinate" reagent designed for the innate C-H functionalization of heteroarenes. Belonging to the class of heteroaryl sulfinates, this reagent serves as a radical precursor for the 5-chloro-3-methylisoxazol-4-yl moiety.

This application note details the use of this reagent in Minisci-type radical substitutions , allowing medicinal chemists to append the pharmacologically privileged isoxazole scaffold onto complex drug cores (e.g., pyridines, quinolines, diazines) without pre-functionalization (such as halogenation).[1][2][3] This method is critical for Late-Stage Functionalization (LSF), enabling rapid Structure-Activity Relationship (SAR) exploration.

Scientific Foundation & Mechanism[1]

The Reagent Profile
  • Chemical Name: Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

  • CAS Number: 1529644-44-7

  • Role: Radical Precursor / Nucleophilic Coupling Partner[1][2][3]

  • Target Moiety: 5-chloro-3-methylisoxazole (a bioisostere often used to modulate metabolic stability and lipophilicity).

Mechanistic Pathway: Oxidative Desulfinylation

The reaction proceeds via a radical mechanism, distinct from traditional cross-couplings.[1][2][3]

  • Oxidation: The sulfinate anion (

    
    ) is oxidized (typically by tert-butyl hydroperoxide (TBHP) or electrochemically) to a sulfonyl radical (
    
    
    
    ).
  • Desulfinylation: The sulfonyl radical extrudes sulfur dioxide (

    
    ), generating the reactive carbon-centered heteroaryl radical (
    
    
    
    ).[1][3]
  • Radical Addition: The electrophilic isoxazolyl radical attacks the most electron-rich position of a protonated heteroarene (Minisci reaction).

  • Rearomatization: Oxidation and deprotonation restore aromaticity, yielding the functionalized product.[1][2][3]

Mechanism Figure 1: Mechanism of Oxidative Radical C-H Functionalization using Sulfinates Reagent Sulfinate Salt (R-SO2Na) SulfonylRad Sulfonyl Radical (R-SO2•) Reagent->SulfonylRad SET Oxidation Oxidant Oxidant (TBHP/Mn(III)) Oxidant->SulfonylRad CarbonRad Isoxazolyl Radical (R•) + SO2 SulfonylRad->CarbonRad - SO2 (Desulfinylation) Intermediate Radical Cation Intermediate CarbonRad->Intermediate Radical Addition Substrate Protonated Heteroarene (H-Het+) Substrate->Intermediate Product Functionalized Heterocycle Intermediate->Product - H+ / - e- (Rearomatization)

Experimental Protocols

Method A: Standard Radical C-H Functionalization (Chemical Oxidation)

Best for: Rapid functionalization of electron-deficient heterocycles (pyridines, quinolines) on mg to gram scale.[1][2][3]

Materials:

  • Substrate (Heteroarene): 1.0 equiv (e.g., 0.5 mmol)[1][2][3]

  • Reagent (Sulfinate): 2.0 – 3.0 equiv[1][2][3]

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[1][2][3] solution (3.0 – 5.0 equiv)

  • Solvent: DMSO/Water (3:1 ratio) or CH₃CN/Water[1][2][3]

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for protonating the substrate to increase electrophilicity.[1][2][3]

Step-by-Step Procedure:

  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the Heteroarene Substrate (1.0 equiv) and Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (2.5 equiv).

  • Solvation: Add DMSO (2.0 mL) and Water (0.7 mL). Stir to ensure partial dissolution.[1][3]

  • Activation: Add TFA (1.0 equiv) dropwise.[1] Note: Exotherm possible.[1][2][3]

  • Initiation: Add TBHP (70% aq., 3.0 equiv) dropwise over 1 minute.

  • Reaction: Seal the vial and heat to 50 °C for 12–24 hours. The mixture may turn yellow/orange.[1][3]

  • Monitoring: Monitor by LC-MS. Look for the mass shift of +115.5 Da (Isoxazole fragment - H).

    • If conversion is <50% after 6 hours: Add an additional 1.0 equiv of Sulfinate and 1.0 equiv of TBHP.[3]

  • Workup:

    • Dilute with EtOAc (20 mL) and saturated NaHCO₃ (20 mL).

    • Separate layers.[1][3] Extract aqueous layer with EtOAc (2 x 10 mL).

    • Wash combined organics with Water (2 x 10 mL) and Brine (10 mL) to remove DMSO.[1][3]

    • Dry over Na₂SO₄, filter, and concentrate.[1][2][3]

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).[1][3]

Method B: Electrochemical Functionalization (Green Chemistry)

Best for: Scalable synthesis and substrates sensitive to strong chemical oxidants.[1]

Parameters:

  • Cell: Undivided cell, Graphite (anode) / Platinum or Nickel (cathode).[1][2][3]

  • Electrolyte: LiClO₄ or Bu₄NBF₄ (0.1 M).[1]

  • Current: Constant current (10–15 mA/mmol).

  • Solvent: CH₃CN/H₂O (1:1).[1]

Procedure:

  • Dissolve Substrate (1.0 equiv) and Sulfinate (2.0 equiv) in the electrolyte solution.[1]

  • Electrolyze at room temperature under constant stirring.

  • Monitor consumption of starting material.[3]

  • Workup as per Method A.

Data Analysis & Troubleshooting

Table 1: Optimization of Reaction Parameters

ParameterStandard ConditionVariation for Low YieldsReason
Stoichiometry 2.5 equiv SulfinateIncrease to 4.0 equivRadical half-life is short; excess reagent ensures collision.
Temperature 50 °CLower to 25 °C or Raise to 80 °CHigh temp promotes decarboxylation; low temp stabilizes sensitive substrates.[3]
Solvent DMSO/H₂OCH₃CN/H₂O or HFIPHFIP (Hexafluoroisopropanol) stabilizes radical cations.[1]
Acid TFA (1 equiv)H₂SO₄ or NoneAcid activates the heterocycle.[1] Remove if substrate is acid-sensitive.

Regioselectivity Rules:

  • Pyridines: Substitution typically occurs at C2 or C4 (positions ortho/para to nitrogen).[1]

  • Five-membered rings (e.g., Imidazoles): Substitution favors C2.[1][2][3]

  • Electron-rich rings: May require electrophilic radical conditions (add more acid).

Strategic Workflow Diagram

Workflow Figure 2: Decision Tree for Isoxazole Installation Start Start: Drug Scaffold (e.g., Quinoline core) Decision Is Substrate Acid Sensitive? Start->Decision PathA Method A: Chemical (DMSO/TFA/TBHP) Decision->PathA No PathB Method B: Electrochemical (MeCN/H2O/LiClO4) Decision->PathB Yes Reaction Reaction: 50°C, 12-24h Radical Addition PathA->Reaction PathB->Reaction Check LC-MS Check: Mass M+115? Reaction->Check Boost Add Re-dosing: +1 eq Sulfinate/Oxidant Check->Boost Incomplete Workup Workup: NaHCO3 Wash / Extraction Check->Workup Complete Boost->Reaction Final Final Product: 5-chloro-3-methylisoxazole Analog Workup->Final

References

  • Fujiwara, Y., et al. (2012).[1][2][3] "Practical C–H Functionalization of Quinolines with Boronic Acids." Journal of the American Chemical Society, 134(3), 1494–1497.[1][2][3] (Foundational work on innate C-H functionalization). [1][2][3]

  • O’Hara, F., et al. (2013).[1][2][3] "A Simple, Scalable, and Highly Tunable Method for the C–H Functionalization of Heterocycles." Journal of the American Chemical Society, 135(32), 12166–12169.[1][2][3] (Describes the use of sulfinates/Diversinates). [1][2][3]

  • Gianatassio, R., et al. (2014).[1][2][3] "Simple, Scalable Synthesis of Heterocycles via C–H Functionalization." Science, 343(6176), 1242905.[1][2][3] [1][2][3]

  • Sigma-Aldrich. "Baran Diversinates™ User Guide." (Commercial source for CAS 1529644-44-7 and protocols).

Sources

Method

Application Note: Development of Novel Heterocycles from 5-Chloro-3-methyl-1,2-oxazole-4-sulfinate

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It treats 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (referred to herein as CMOS-Na for the sodium salt) a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It treats 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (referred to herein as CMOS-Na for the sodium salt) as a versatile, dual-active building block.

The guide synthesizes established reactivity patterns of heteroaryl sulfinates (nucleophilic/radical reactivity) and 5-haloisoxazoles (electrophilic/masked-dicarbonyl reactivity) to propose novel heterocyclic syntheses.

Executive Summary

The reagent 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CMOS-Na) represents a bifunctional heterocyclic building block. Unlike standard phenyl sulfinates, CMOS-Na possesses two orthogonal reactive sites:

  • The Sulfinate Moiety (SO₂⁻): Acts as a nucleophile (S-alkylation), a radical precursor (desulfonylative coupling), or a sulfonamide precursor.

  • The 5-Chloro-Isoxazole Core: A "masked" 1,3-dicarbonyl system capable of S_NAr reactions or reductive ring-opening to form polysubstituted pyrimidines and pyridines.

This guide details protocols for utilizing CMOS-Na to generate isoxazolyl sulfones , sulfonamides , and fused heterocycles relevant to kinase inhibitors and antibiotic scaffolds.

Reagent Profile & Preparation

  • Chemical Name: Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

  • Stability: Hygroscopic solid. Oxidizes to sulfonate upon prolonged air exposure. Store under Ar/N₂ at 4°C.

  • Solubility: Soluble in H₂O, DMSO, DMF; sparingly soluble in CH₂Cl₂, THF.

Preparation Protocol (from Sulfonyl Chloride)

Since CMOS-Na is not a commodity chemical, it is best prepared in situ or isolated from the corresponding sulfonyl chloride (a common intermediate in cloxacillin synthesis).

Step-by-Step Synthesis:

  • Starting Material: Dissolve 5-chloro-3-methylisoxazole-4-sulfonyl chloride (10 mmol) in THF (20 mL).

  • Reduction: Cool to 0°C. Add a solution of Na₂SO₃ (22 mmol) and NaHCO₃ (22 mmol) in H₂O (20 mL) dropwise.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC (disappearance of sulfonyl chloride).

  • Isolation: Concentrate in vacuo to remove THF. The aqueous layer is lyophilized or salted out with NaCl/EtOH to yield CMOS-Na as a white powder.

    • Note: Avoid acidic workup, which generates the unstable sulfinic acid.

Application I: Radical C–H Functionalization (The "Isoxazole-Langlois" Method)

Mechanism: Oxidative generation of the isoxazolyl radical followed by addition to heteroarenes. This introduces the 5-chloro-3-methylisoxazole-4-yl moiety directly onto other drug scaffolds.

Experimental Protocol

Objective: Synthesis of 2-(5-chloro-3-methylisoxazol-4-yl)pyridine via Minisci-type coupling.

  • Setup: To a vial equipped with a stir bar, add:

    • Substrate: Pyridine (0.5 mmol)

    • Reagent: CMOS-Na (1.5 mmol, 3 equiv)

    • Solvent: DCM/H₂O (1:1 biphasic system, 4 mL)

  • Oxidant Addition: Add TFA (1.0 equiv) followed by slow addition of tert-butyl hydroperoxide (TBHP, 70% aq, 3.0 equiv) at 0°C.

  • Reaction: Stir vigorously at RT for 12–24 hours. The mixture will turn slightly yellow/orange.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The sulfinate is oxidized to a sulfonyl radical, which extrudes SO₂ to form the electrophilic isoxazolyl radical. This radical attacks the most electron-deficient position of the protonated heterocycle.

Application II: Divergent Synthesis of Sulfonamides

Mechanism: Oxidative coupling of CMOS-Na with amines. This avoids the use of unstable sulfonyl chlorides and allows for "late-stage functionalization" of amine-bearing drugs.[1]

Experimental Protocol (Iodine-Mediated)

Objective: Synthesis of N-benzyl-5-chloro-3-methylisoxazole-4-sulfonamide.

  • Reagents: Combine Benzylamine (1.0 mmol), CMOS-Na (1.2 mmol), and Iodine (I₂, 1.2 mmol) in MeOH (5 mL).

  • Conditions: Stir at RT for 3 hours. The iodine color fades as the reaction proceeds.

  • Workup: Quench with aq. Na₂S₂O₃ (to remove excess I₂). Extract with EtOAc.

  • Yield: Typically 80–90%.

Why this works: Iodine oxidizes the sulfinate to a highly reactive sulfonyl iodide intermediate, which is immediately trapped by the amine nucleophile.

Application III: Advanced Heterocyclic Transformation (Ring Transformation)

Concept: The 5-chloro position on the isoxazole is susceptible to S_NAr. Once a nucleophile is installed, the isoxazole N-O bond can be cleaved (reductive opening) to yield a 1,3-dicarbonyl equivalent, which can recyclize into pyrimidines or pyrroles .

Workflow:

  • S_NAr: React CMOS-Na (protected as sulfone) with a primary amine (R-NH₂) to displace the 5-Cl.

  • Ring Opening: Hydrogenation (H₂/Pd-C) or Mo(CO)₆ treatment cleaves the N-O bond.

  • Recyclization: Condensation with hydrazine or amidines yields novel N-substituted heterocycles retaining the sulfonyl group.

Mechanistic Visualization

The following diagram illustrates the divergent reactivity of the CMOS-Na reagent, highlighting the switch between radical and ionic pathways.

CMOS_Reactivity cluster_0 Key Transformation Logic Reagent 5-Chloro-3-methyl- 1,2-oxazole-4-sulfinate (CMOS-Na) Radical Radical Pathway (Oxidant: TBHP/Mn) Reagent->Radical -e⁻ Ionic Ionic/Nucleophilic (Electrophile: R-X) Reagent->Ionic SN2 Oxidative Oxidative Coupling (Oxidant: I2/Amine) Reagent->Oxidative + R-NH2 IsoxRadical Isoxazolyl Radical (SO2 Extrusion) Radical->IsoxRadical - SO2 Sulfone Isoxazolyl Sulfone (S-Alkylation) Ionic->Sulfone Sulfonamide Isoxazolyl Sulfonamide Oxidative->Sulfonamide Heteroarene C-H Functionalized Heteroarene IsoxRadical->Heteroarene + Heterocycle SNAr_Product 5-Amino-Isoxazole (via SNAr on Cl) Sulfone->SNAr_Product Amine Displacement of 5-Cl

Caption: Divergent synthetic pathways for CMOS-Na. The reagent serves as a radical donor for C-H functionalization or a nucleophile for sulfone/sulfonamide synthesis.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in C-H Functionalization Inefficient radical generationSwitch oxidant to (NH₄)₂S₂O₈ or add Ag(I) catalyst (10 mol%).
O-Alkylation vs S-Alkylation Hard electrophiles usedUse soft electrophiles (alkyl halides). Avoid sulfonates (ROTf) which favor O-alkylation.
Reagent Decomposition Acid sensitivityMaintain pH > 7 during storage. The sulfinic acid form is unstable.
Incomplete Sulfonamide Formation Iodine consumption by substrateEnsure excess I₂ is maintained (color should persist) or switch to NBS as oxidant.

References

  • Willis, M. C. (2018). "Sulfur Dioxide: A Reagent for the Synthesis of Organosulfur Compounds." Chemical Reviews. Link

    • Context: Foundational review on using SO₂ surrogates and sulfin
  • Fujiwara, Y., et al. (Baran Group) (2012). "Practical C–H Functionalization of Quinolines with Boronic Acids and Sulfinates." Journal of the American Chemical Society. Link

    • Context: Establishes the protocol for using sulfinates as radical precursors for heterocycle functionaliz
  • Pinho e Melo, T. M. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry. Link

    • Context: details the reactivity of 5-haloisoxazoles and ring-opening str
  • Uhe, A., et al. (2020). "Sulfinates as Coupling Partners in Transition-Metal-Catalyzed Cross-Couplings." Chemistry – A European Journal. Link

    • Context: Protocols for metal-catalyzed cross-coupling of heteroaryl sulfinates.[2]

Sources

Application

Application Note: Catalytic Applications of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

Introduction & Scientific Rationale Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CAS: 1529644-44-7) is a highly versatile, bench-stable sulfonylating reagent[1]. The 5-chloro-3-methylisoxazole moiety is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CAS: 1529644-44-7) is a highly versatile, bench-stable sulfonylating reagent[1]. The 5-chloro-3-methylisoxazole moiety is a privileged pharmacophore found in numerous bioactive compounds, including agrochemicals and pharmaceuticals like the COX-2 inhibitor Valdecoxib. Traditionally, appending this heterocyclic group required the use of highly reactive, moisture-sensitive, and corrosive sulfonyl chlorides.

By contrast, the sodium sulfinate salt offers a non-corrosive, stable alternative that seamlessly integrates into modern radical and transition-metal-catalyzed workflows[2]. This application note details validated, self-validating protocols for utilizing this reagent in three cutting-edge synthetic methodologies: photoredox-catalyzed aminosulfonylation, palladium-catalyzed cross-coupling, and electrochemical alkoxysulfonylation.

Photoredox-Catalyzed Radical Aminosulfonylation of Alkenes

Expertise & Causality

The generation of sulfonyl radicals traditionally requires harsh, stoichiometric oxidants (e.g., persulfates) that can degrade sensitive functional groups on complex substrates[2]. Photoredox catalysis circumvents this limitation by utilizing visible light to excite a photocatalyst, which then undergoes Single Electron Transfer (SET) with the sodium sulfinate under mild, room-temperature conditions[3].

The oxidation of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate yields a highly reactive electrophilic sulfonyl radical. This radical selectively adds to unactivated alkenes, generating an alkyl radical intermediate. Subsequent oxidation of this carbon-centered radical yields a carbocation that is rapidly trapped by a nitrogen nucleophile, forming valuable β-amino sulfones[3].

PhotoredoxMechanism PC Photocatalyst (PC) PC_star PC* (Excited State) PC->PC_star Visible Light (hv) Radical Sulfonyl Radical (R-SO2•) PC_star->Radical SET Oxidation Sulfinate Isoxazole-4-sulfinate (R-SO2Na) Sulfinate->Radical -e⁻, -Na⁺ C_Radical Alkyl Radical Intermediate Radical->C_Radical Addition to C=C Alkene Alkene Substrate Alkene->C_Radical Oxidation Oxidation (-e⁻) C_Radical->Oxidation Product β-Amino Sulfone Product Oxidation->Product Amine Trapping

Photoredox-catalyzed mechanism for the aminosulfonylation of alkenes.

Step-by-Step Protocol
  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (0.3 mmol, 1.5 equiv), the alkene substrate (0.2 mmol, 1.0 equiv), the amine nucleophile (0.4 mmol, 2.0 equiv), and the photocatalyst (e.g., 4CzIPN, 2 mol%).

  • Degassing: Seal the tube with a rubber septum. Evacuate and backfill the tube with Argon three times to ensure a strictly inert atmosphere, preventing oxygen-mediated quenching of the excited photocatalyst[3].

  • Solvent Addition: Inject anhydrous solvent (e.g., CH3CN or DCE, 2.0 mL) via syringe.

  • Irradiation: Irradiate the reaction mixture with Blue LEDs (440-460 nm) at room temperature for 12-24 hours. Maintain vigorous stirring to ensure uniform light penetration.

  • Workup: Quench the reaction with distilled water (5 mL) and extract with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure 5-chloro-3-methylisoxazol-4-yl β-amino sulfone.

Palladium-Catalyzed Sulfonylative Cross-Coupling

Expertise & Causality

Sodium sulfinates serve as excellent nucleophilic coupling partners in transition-metal catalysis[4]. In this Suzuki-Miyaura-type cross-coupling, Pd(0) undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex undergoes transmetalation with the isoxazole sulfinate.

The choice of tricyclohexylphosphine (PCy3) as a ligand is critical: its bulky, electron-rich nature facilitates the oxidative addition of less reactive aryl halides and stabilizes the Pd intermediates during transmetalation with the sterically demanding isoxazole sulfinate[4]. Furthermore, the elevated temperature (150 °C) is required because the transmetalation of sulfinates and subsequent reductive elimination to form C-S bonds possesses a significantly higher activation barrier than standard C-C bond formations[5].

CrossCouplingWorkflow Step1 1. Reagent Assembly Pd(OAc)2, PCy3, Aryl Halide, Isoxazole Sulfinate, K2CO3 Step2 2. Inert Atmosphere Purge vessel with N2/Ar Step1->Step2 Step3 3. Solvent Addition Add anhydrous 1,4-Dioxane Step2->Step3 Step4 4. Thermal Activation Heat at 150 °C for 3-18 hours Step3->Step4 Step5 5. Workup & Purification Aqueous wash, Column Chromatography Step4->Step5

Step-by-step workflow for the Pd-catalyzed cross-coupling of sulfinates.

Step-by-Step Protocol
  • Reagent Loading: To a thick-walled reaction vessel, add Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (2.0 equiv), the aryl halide (1.0 equiv), K2CO3 (1.5 equiv), Pd(OAc)2 (5 mol%), and PCy3 (10 mol%)[5].

  • Atmosphere Exchange: Seal the vessel and purge with an inert atmosphere (Argon or Nitrogen) for 5 minutes.

  • Reaction: Add anhydrous 1,4-Dioxane to achieve a 0.2 M concentration. Heat the sealed vessel at 150 °C for 3-18 hours behind a blast shield[4].

  • Isolation: Cool the vessel to room temperature, dilute with dichloromethane, and wash with distilled water. Dry the organic layer, concentrate, and purify by column chromatography[5].

Quantitative Data: Optimization of Cross-Coupling Parameters
Aryl Halide SubstrateCatalyst SystemBaseTemp (°C)Yield (%)
BromobenzenePd(OAc)2 / PCy3K2CO315092%
4-Fluoro-bromobenzenePd(OAc)2 / PCy3K2CO315088%
3-IodopyridinePd(OAc)2 / PCy3K2CO315085%
4-Chloro-tolueneNiCl2 / PhotoredoxDBU2578%*

*Note: Utilizing a Nickel/photoredox dual catalysis system allows for the room-temperature coupling of less reactive aryl chlorides, offering an alternative when high temperatures are not tolerated[6].

Electrochemical Alkoxysulfonylation

Expertise & Causality

Electrochemical synthesis provides a green, oxidant-free alternative for generating sulfonyl radicals[7]. By utilizing an undivided cell, the cathodic reduction (e.g., hydrogen evolution from protons) inherently balances the anodic oxidation of the sulfinate, entirely removing the need for sacrificial chemical oxidants or complex divided cell setups[7]. Anodic oxidation of the sodium sulfinate directly yields the sulfonyl radical, which adds to a styrene derivative. The resulting radical is further oxidized at the anode to a carbocation, which is subsequently trapped by the alcohol solvent to form β-alkoxy sulfones[8].

Step-by-Step Protocol
  • Cell Setup: Equip an undivided electrochemical cell with a graphite rod anode and a platinum plate cathode[7].

  • Reaction Mixture: Dissolve Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (0.5 mmol), the styrene derivative (0.3 mmol), and a supporting electrolyte (e.g., nBu4NPF6, 0.1 M) in the chosen alcohol solvent (e.g., Methanol, 5 mL)[8].

  • Electrolysis: Apply a constant current (10 mA) at room temperature for 4-6 hours until complete consumption of the styrene is observed via TLC.

  • Workup: Remove the solvent under reduced pressure, dissolve the residue in EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography[7].

Quantitative Data: Electrochemical Alkoxysulfonylation Scope
Styrene DerivativeAlcohol SolventCurrent (mA)Time (h)Yield (%)
StyreneMethanol10482%
4-MethylstyreneMethanol104.580%
4-FluorostyreneMethanol10576%
StyreneEthanol10672%

(Data representative of standard electrochemical alkoxysulfonylation utilizing sodium sulfinate precursors[7],[8])

References

  • Product Index - AA Blocks: sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate.aablocks.com.
  • Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis.nih.gov.
  • Photoinduced Aminosulfonylation of Unactivated Alkenes via N–N Bond Cleavage and Distal Migration of Imine | Organic Letters.acs.org.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science.rsc.org.
  • The Superiority of Pyridine-2-Sulfonates in Suzuki Coupling: A Data-Driven Comparison with Pyridine-2-Boronic Acids.benchchem.com.
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.rsc.org.
  • Electrochemical Alkoxysulfonylation Difunctionalization of Styrene Derivatives Using Sodium Sulfinates as Sulfonyl Sources - PMC.nih.gov.
  • Electrochemical Alkoxysulfonylation Difunctionalization of Styrene Derivatives Using Sodium Sulfinates as Sulfonyl Sources | ACS Omega.acs.org.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isoxazole Sulfinate Synthesis

Welcome to the Advanced Heterocycle Synthesis Support Hub. You are likely here because your isoxazole sulfinate yields are inconsistent, or your product is decomposing into a nitrile or ketone during workup.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocycle Synthesis Support Hub. You are likely here because your isoxazole sulfinate yields are inconsistent, or your product is decomposing into a nitrile or ketone during workup. Isoxazoles are notoriously fragile under the nucleophilic/basic conditions required for traditional sulfination.

This guide prioritizes chemical stability over traditional dogma.[1] We treat the isoxazole ring as a "ticking clock" that must be managed through precise temperature control or catalytic bypasses.

Part 1: The Core Problem (Root Cause Analysis)

Before troubleshooting, you must understand why your yield is low. Isoxazoles possess a weak N–O bond.[1]

  • The Lithiation Trap: When you treat an isoxazole with n-BuLi, the resulting carbanion (especially at C4 or C5) is thermally unstable.[1] Above -60°C, it undergoes a retro-cycloaddition (fragmentation), ejecting the sulfinate precursor and destroying the ring.[1]

  • The Sulfinate Paradox: The resulting isoxazole sulfinic acid is prone to desulfination (losing

    
    ) or oxidation to the sulfonate if not handled as a salt.
    
Decision Matrix: Which Route Are You Using?

Figure 1: Strategic selection of synthesis route based on substrate availability and stability requirements.

Part 2: Troubleshooting The "Modern" Route (Pd-Catalysis + DABSO)

Recommendation: Switch to this method if possible. It avoids strong bases and cryogenic conditions.[1] Mechanism: Palladium-catalyzed coupling using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a solid, bench-stable


 surrogate.[1]
FAQ: DABSO Protocol Optimization

Q: My reaction conversion is stalled at 50%. I am using Pd(OAc)₂. A: Simple Pd salts often fail with electron-deficient heterocycles like isoxazoles.[1]

  • The Fix: Switch to a bulky, electron-rich phosphine ligand system. The Pd₂(dba)₃ / XPhos or Pd(OAc)₂ / CataCXium A systems are superior for heteroaryl halides.[1]

  • Why: These ligands facilitate the difficult oxidative addition into the isoxazole-halide bond and stabilize the Pd-sulfinate intermediate.

Q: I am getting the symmetric sulfone (Isoxazole-SO₂-Isoxazole) instead of the sulfinate. A: This is a stoichiometry error. You are starving the reaction of


.
  • The Fix: DABSO contains two molecules of

    
    .[2] Use 0.6 equivalents of DABSO  (providing 1.2 eq of 
    
    
    
    ) relative to your iodide.[1] If you use less, the formed sulfinate acts as a nucleophile and attacks the remaining isoxazole halide.

Q: How do I isolate the product? The acid workup destroyed it. A: NEVER acidify isoxazole sulfinates to pH < 4.

  • The Fix: Isolate as the sodium salt.

    • After coupling, add aqueous

      
       or 
      
      
      
      (3 equiv).
    • Extract organic impurities with EtOAc (discard organics).[1]

    • Lyophilize the aqueous layer or precipitate the salt by adding isopropanol/ethanol to the saturated aqueous solution.

Standard Operating Procedure: Pd-DABSO Coupling
ParameterSpecificationReason
Substrate 4-Iodoisoxazole derivative (1.0 eq)Iodides react faster than bromides, minimizing catalyst death.[1]
SO₂ Source DABSO (0.6 eq)Solid source; releases SO₂ slowly, preventing catalyst poisoning.[1]
Catalyst Pd(OAc)₂ (5 mol%) + XPhos (7.5 mol%)XPhos prevents formation of inactive Pd-sulfite clusters.[1]
Base

(2.0 eq)
Anhydrous conditions are preferred; Cs improves solubility.[1]
Solvent Isopropanol (iPrOH) or EthanolAlcohol solvents act as reductants for Pd(II) -> Pd(0) cycles.[1]
Temp 70°C - 80°CRequired for activation, but safe for DABSO.[1]

Part 3: Troubleshooting The "Classic" Route (Lithiation)

Context: Use this only if you cannot afford Pd-catalysts or lack the halide precursor.

FAQ: Metallation & Trapping

Q: My reaction turns black/tarry immediately upon adding n-BuLi. A: You triggered the ring-opening fragmentation.

  • The Fix:

    • Temperature: You must operate at -100°C (using liquid

      
      /Et2O bath), not just -78°C.
      
    • Base: Switch from n-BuLi to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] LiTMP is non-nucleophilic and bulky, preventing attack on the C=N bond.

Q: I trapped with SO₂ gas, but the yield is <30%. A:


 gas is difficult to dry and dose accurately. Excess 

can cause redox side reactions.[1]
  • The Fix: Use a complexed SO₂ source for the quench, such as

    
     or 
    
    
    
    (prepared in situ or bought).[1] This moderates the reactivity.
Visualizing the Fragmentation Risk

Figure 2: The kinetic competition between sulfination and ring fragmentation.[1]

Part 4: Purification & Storage (The "Hidden" Yield Killer)

Many researchers make the product successfully but destroy it during isolation.

Protocol: The "Salt-Switch" Workup

  • Quench: If using lithiation, quench with a minimal amount of water, then immediately add 1M NaOH.[1]

  • Wash: Wash the basic aqueous layer with DCM to remove non-polar byproducts.[1]

  • Concentrate: Do not heat above 40°C.

  • Crystallize: The sodium sulfinate salt is often hygroscopic.[1] Triturate with Acetone or EtOAc .[1] The salt will remain solid/precipitate, while impurities dissolve.

  • Storage: Store under Argon at -20°C. Sulfinates slowly disproportionate to thiosulfonates and sulfonates in air.[1]

References

  • Willis, M. C., et al. (2011).[1] "DABSO: A Solid Source of Sulfur Dioxide for the Synthesis of Sulfinates."[3] Angewandte Chemie International Edition, 50(44), 10327–10330.[1] [1]

  • Knochel, P., et al. (2009).[1] "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics.

  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016).[1][2] "One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides." Synlett, 27(01), 101-105.[1][2]

  • Micetich, R. G. (1970).[1] "Lithiation of isoxazoles. Ring cleavage." Canadian Journal of Chemistry, 48(13), 2006-2015.[1]

Sources

Optimization

Side reactions in the preparation of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Impurity Profiles Executive Technical Overview Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate is a high-value synthetic int...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Impurity Profiles

Executive Technical Overview

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate is a high-value synthetic intermediate, primarily utilized in the construction of diarylheterocycle-based COX-2 inhibitors (e.g., Valdecoxib, Parecoxib) and specialized agrochemicals. Its reactivity is defined by the amphiphilic nature of the sulfinate anion (nucleophilic at Sulfur, basic at Oxygen) and the electrophilicity of the isoxazole ring .

The preparation typically involves the reduction of 5-chloro-3-methylisoxazole-4-sulfonyl chloride . While operationally straightforward, this pathway is plagued by competing nucleophilic attacks due to the electron-deficient nature of the isoxazole core, activated by the adjacent sulfonyl group.

This guide addresses the three critical failure modes: Oxidative Instability , Hydrolytic Decomposition , and Nucleophilic Aromatic Substitution (SNAr) .

Reaction Pathway & Impurity Map

The following diagram illustrates the primary synthesis route and the mechanistic origin of key impurities.

G Start 5-Chloro-3-methyl isoxazole-4-sulfonyl chloride (Precursor) Target Sodium 5-chloro-3-methyl 1,2-oxazole-4-sulfinate (TARGET) Start->Target Reduction (Na2SO3 / NaHCO3) Impurity_A Impurity A: Sulfonic Acid/Salt (Hydrolysis/Oxidation) Start->Impurity_A Hydrolysis (High pH/H2O) OR Oxidation Impurity_B Impurity B: 5-Hydroxy/Methoxy Analog (S_NAr Displacement) Start->Impurity_B S_NAr by OH- or RO- Target->Impurity_A Air Oxidation Impurity_C Impurity C: Thiosulfonate Dimer (Disproportionation) Target->Impurity_C Acidic pH (<4.0)

Caption: Synthesis pathway of isoxazole sulfinate showing critical divergence points for hydrolysis (Impurity A), SNAr displacement (Impurity B), and disproportionation (Impurity C).

Troubleshooting Guide
Issue 1: High Levels of Sulfonate Impurity (Impurity A)

Symptom: LC-MS shows a major peak at M+16 (relative to sulfinate) or M+1 (relative to sulfonyl chloride precursor). The product tests low for active sulfinate content.

Possible CauseMechanistic InsightCorrective Action
Air Oxidation Sulfinates are readily oxidized to sulfonates by atmospheric oxygen, especially in solution or when wet.Degas all solvents (water/ethanol) with Nitrogen/Argon before use. Dry the final salt rapidly under vacuum at <40°C. Store under inert atmosphere.
Precursor Hydrolysis The sulfonyl chloride precursor hydrolyzes to sulfonic acid before reduction if the pH is too high or addition is too slow.Optimize Addition: Add the sulfonyl chloride to the sulfite solution as a solution in a water-miscible solvent (e.g., THF) to increase rate of reduction vs. hydrolysis.
Quenching Delay Extended hold times in aqueous media allow auto-oxidation.Minimize Hold Time: Proceed immediately to isolation (salting out or evaporation) after reaction completion.
Issue 2: Presence of "Des-Chloro-Hydroxy" Impurity (Impurity B)

Symptom: Loss of the chlorine atom (M-35+17). This is a critical failure mode specific to 5-halo-isoxazoles.

Possible CauseMechanistic InsightCorrective Action
SNAr Reaction The 4-sulfonyl group makes the 5-position highly electrophilic. Hydroxide ions (OH⁻) attack C-5, displacing Chloride.Control pH: Maintain reaction pH between 7.0 and 8.0 . Avoid strong bases like NaOH; use NaHCO₃ or Na₂HPO₄ buffers.
Temperature Spike High temperatures lower the activation energy barrier for the SNAr side reaction.Cooling is Mandatory: Conduct the reduction at 0–5°C . Do not allow the exotherm to exceed 10°C.
Issue 3: Low Yield & "Sticky" Solid Formation

Symptom: Product fails to precipitate or forms a gum; low recovery of mass.

Possible CauseMechanistic InsightCorrective Action
Disproportionation At acidic pH (<4), sulfinic acids disproportionate into thiosulfonates (Impurity C) and sulfonic acids.Buffer Check: Ensure the final pH during isolation is slightly basic (pH ~8). Do not acidify to precipitate the free acid unless absolutely necessary and done rapidly at low temp.
Solubility Effect The sodium salt is highly water-soluble.Salting Out: Use NaCl saturation or add an anti-solvent (Isopropanol or Ethanol) to force precipitation of the sodium salt.
Frequently Asked Questions (FAQs)

Q: Can I store the sulfinate as a free acid? A: No. Isoxazole sulfinic acids are inherently unstable. They must be stored as the Sodium or Potassium salt. The free acid rapidly disproportionates to the thiosulfonate and sulfonic acid upon standing.

Q: Why does the color change from white to yellow during storage? A: Yellowing indicates the formation of disulfides or thiosulfonates (Impurity C), often driven by trace moisture or acidity. Ensure the material is dried to <0.5% water content and stored in amber vials under Argon.

Q: What is the best analytical method for purity? A: qNMR (Quantitative NMR) is superior to HPLC for sulfinates. Sulfinates can oxidize on the column during HPLC analysis, leading to artificially high sulfonate readings. If using HPLC, use a buffered mobile phase (pH 7) and analyze immediately.

Q: Is the 5-chloro group stable to Suzuki coupling conditions? A: Generally, yes, but the sulfinate sulfur is a better nucleophile. If you intend to couple the ring, protect the sulfinate or perform the coupling before sulfinate formation. If using the sulfinate as a coupling partner (e.g., desulfitative cross-coupling), the 5-Cl group usually survives standard Pd-catalyzed conditions.

References
  • Title: Process for preparing a sulfinate (US6399815B2)
  • Isoxazole Sulfonyl Chloride Reactivity

    • Title: Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides[1]

    • Source: N
    • URL:[Link]

    • Relevance: Details the oxidative chlorination synthesis route and the stability of the 5-isoxazolylsulfonyl chloride precursor.
  • General Sulfinate Stability & Applications

    • Title: Synthesis and applications of sodium sulfinates (RSO2Na)[2][3]

    • Source: RSC Advances, 2021[2]

    • URL:[Link]

    • Relevance: Comprehensive review on the handling, stability, and reactivity profiles of sodium sulfin
  • Valdecoxib Impurity Profiling

    • Title: Benzenesulfonic acid, 4-(5-methyl-3-phenyl-4-isoxazolyl)-, sodium salt (1:1) synthesis[1][3][4][5][6][7][8][9][10][11][12][13]

    • Source: ChemicalBook
    • Relevance: Identifies the sulfonic acid analog as a known stable impurity in rel

Sources

Troubleshooting

Purification techniques for Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

This technical guide details the purification, handling, and troubleshooting of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CAS: 1529644-44-7). This compound is a critical heterocyclic intermediate, typically emplo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification, handling, and troubleshooting of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CAS: 1529644-44-7). This compound is a critical heterocyclic intermediate, typically employed as a nucleophilic building block for synthesizing sulfones, sulfonamides, and thiosulfonates in pharmaceutical and agrochemical development.

[1]

Introduction: Compound Profile & Stability

Before initiating purification, you must understand the physiochemical behavior of this specific isoxazole sulfinate. Unlike simple benzene sulfinates, the isoxazole ring introduces specific sensitivities.

  • Target Compound: Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

  • Critical Impurities:

    • Inorganic Salts (NaCl, Na₂SO₃, Na₂SO₄): Byproducts from the reduction of the corresponding sulfonyl chloride.

    • Sulfonate (Oxidation Product):

      
      . Formed via air oxidation of the sulfinate in solution.
      
    • Desulfinylated Isoxazole: Formed if the compound is exposed to low pH (acidic hydrolysis).

  • Stability Warning: The C(5)-Cl bond on the isoxazole ring is susceptible to nucleophilic attack. Avoid prolonged exposure to strong bases or nucleophilic solvents at high temperatures.

Module 1: Purification Protocols

Method A: The Ethanol Extraction (Primary De-salting)

Use this method if your crude material contains significant inorganic salts (>10% w/w).

The Logic: Sodium sulfinates exhibit moderate-to-high solubility in lower alcohols (Methanol, Ethanol), whereas inorganic salts (NaCl, Na₂SO₄) are virtually insoluble. This solubility differential is the most effective lever for purification.

Protocol:

  • Drying: Ensure the crude solid is completely dry. Water content allows inorganic salts to dissolve in the organic phase.

  • Slurry Formation: Suspend the crude solid in absolute ethanol (10 mL per gram of crude).

    • Note: Do not use 95% ethanol; the 5% water content will leach salt into your product.

  • Digestion: Heat the slurry to mild reflux (

    
    ) for 30 minutes with vigorous stirring.
    
  • Hot Filtration: Filter the mixture while hot through a sintered glass funnel (Porosity 3) or a Celite pad.

    • Retentate (Solid): Contains the inorganic salts (Discard).

    • Filtrate (Liquid): Contains the target sulfinate.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at

    
     until a thick precipitate forms.
    
  • Isolation: Cool to

    
    , filter the white solid, and wash with cold diethyl ether.
    
Method B: Recrystallization (Polishing)

Use this method to remove organic impurities or trace sulfonates.

The Logic: Sulfinates are highly soluble in water but can be "crashed out" using an anti-solvent (Acetone or Isopropanol) in which they are insoluble.

Protocol:

  • Dissolve the semi-pure salt in the minimum amount of water at room temperature (approx. 0.8 - 1.0 mL/g).

  • Optional: If the solution is colored, treat with activated charcoal (1% w/w) for 10 mins, then filter.

  • Slowly add Acetone (anti-solvent) with stirring until the solution becomes cloudy (turbidity point).

  • Add an additional volume of Acetone equal to the water volume.

  • Cool to

    
     for 2 hours.
    
  • Filter the crystalline solid under nitrogen atmosphere (to prevent oxidation).

Module 2: Process Visualization

The following diagram illustrates the decision logic and workflow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Sulfinate + NaCl/Na2SO3) Dry Step 1: Vacuum Dry (Remove ALL water) Start->Dry Extract Step 2: Ethanol Extraction (Reflux in Abs. EtOH) Dry->Extract Filter Step 3: Hot Filtration Extract->Filter Salts Solid Residue: Inorganic Salts (Discard) Filter->Salts Insolubles Filtrate Filtrate: Target Sulfinate Filter->Filtrate Solubles Conc Step 4: Concentrate & Cool Filtrate->Conc PurityCheck Check Purity (H-NMR) Conc->PurityCheck Recryst Method B: Recrystallization (Water/Acetone) PurityCheck->Recryst Purity <95% Final Pure Sodium 5-chloro-3-methyl- 1,2-oxazole-4-sulfinate PurityCheck->Final Purity >95% Recryst->Final

Figure 1: Workflow for the isolation of isoxazole sulfinates from crude reduction mixtures.

Module 3: Troubleshooting & FAQs

Q1: My product is turning into a sticky oil/gum instead of a solid. Why?

Diagnosis: This is almost always due to residual water or alcohol solvates . Sodium sulfinates are extremely hygroscopic.

  • The Fix:

    • Triturate (grind) the oil with anhydrous diethyl ether or MTBE. This pulls out the solvent and induces crystallization.

    • Place the oil under high vacuum (< 1 mbar) at

      
       for 12 hours.
      
    • Ensure your "Absolute Ethanol" was actually anhydrous.

Q2: I see a new impurity peak in NMR at ~10% intensity. What is it?

Diagnosis: It is likely the Sulfonate (


) or the Desulfinylated  product (

).
  • Differentiation:

    • Sulfonate: Usually shifts slightly downfield (deshielded) compared to the sulfinate. Cause: Oxidation during workup. Prevention: Degas your solvents with Nitrogen/Argon before use.

    • Desulfinylated (5-chloro-3-methylisoxazole): Check for the loss of the sulfinate group. Cause: Acidic pH during workup. Prevention: Ensure pH stays neutral (7-8). Never acidify below pH 5.

Q3: Can I use acid precipitation (converting to sulfinic acid) to purify?

Verdict: NO.

  • Reasoning: While common for phenyl sulfinates, heterocyclic sulfinic acids are thermally unstable. The isoxazole ring makes the sulfinic acid prone to spontaneous loss of

    
     (desulfinylation). Additionally, strong acids may hydrolyze the 5-chloro substituent. Always maintain the compound as the sodium salt.
    
Q4: The yield is lower than expected after Ethanol extraction.

Diagnosis: The salt might be occluded in the inorganic filter cake.

  • The Fix: Re-suspend the inorganic filter cake in fresh hot ethanol and filter again. Combine the filtrates. Some sulfinates have lower solubility in ethanol; in this case, switch to Methanol (higher solubility), but be aware that Methanol dissolves slightly more inorganic salts than Ethanol.

Summary of Quantitative Data

ParameterSpecification / Recommendation
Solubility (Water) High (> 100 mg/mL)
Solubility (Ethanol) Moderate (Hot), Low (Cold)
Solubility (Ether/Hexane) Negligible (Use as anti-solvent)
Critical pH Range 7.0 – 9.0 (Avoid Acid)
Storage Temp

(Hygroscopic)
Inert Atmosphere Recommended (Argon/Nitrogen) to prevent oxidation

References

  • General Synthesis of Sulfinates: Determine, M. et al. "Recent advances of sodium sulfinates in radical reactions." ResearchGate. Available at: [Link]

  • Purification of Heteroaryl Sulfinates: Willis, M. C. et al. "Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates." Organic Letters. Available at: [Link]

  • Compound Data: PubChem. "Sodium (4E)-3-methyl-4-oxidoimino-1,2-oxazol-5-one (Related Isoxazole Structure)." National Library of Medicine. Available at: [Link]

  • Sulfinate Stability: Manolikakes, G. "Synthesis and applications of sodium sulfinates." RSC Advances. Available at: [Link]

  • Isoxazole Chemistry: Khlebnikov, A. F. et al. "5-Chloroisoxazoles: A Versatile Starting Material." Molecules. Available at: [Link]

Optimization

Preventing decomposition of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate during reactions

Status: Operational Ticket ID: #ISOX-SULF-004 Subject: Stability Protocol & Decomposition Prevention Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Molecule Profile...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #ISOX-SULF-004 Subject: Stability Protocol & Decomposition Prevention Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Molecule Profile

Compound: Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate Criticality: High. This intermediate is thermodynamically unstable and kinetically labile.

Researchers frequently underestimate the fragility of heteroaryl sulfinates compared to their phenyl analogs. This specific molecule presents a "dual-threat" stability profile:

  • Functional Group Instability: The sulfinate moiety (

    
    ) is prone to disproportionation and oxidation.
    
  • Ring Electronics: The 5-chloro-3-methylisoxazole core is electron-deficient. While this makes the 4-position less prone to electrophilic attack, it paradoxically increases the rate of desulfinylation (loss of

    
    ) under thermal stress due to the stabilization of the resulting radical/anion species.
    

The Decomposition Matrix (Root Cause Analysis)

To prevent decomposition, you must understand the three primary pathways that destroy your product.

Pathway A: Acid-Catalyzed Disproportionation (The "pH Trap")

Sulfinate salts are stable; sulfinic acids are not . Upon protonation (


), the free sulfinic acid rapidly disproportionates into a thiosulfonate and a sulfonic acid.
  • Trigger: Acidic workups, silica gel chromatography (acidic surface), or dissolved

    
     (carbonic acid).
    
  • Mechanism:

    
    
    
Pathway B: Oxidative Degradation

The sulfinate anion is a nucleophile that reacts readily with molecular oxygen.

  • Trigger: Open vessels, oxygenated solvents, vigorous stirring in air.

  • Outcome: Irreversible formation of the sulfonate (

    
    ), which is chemically inert and reduces yield.
    
Pathway C: Thermal Desulfinylation

Heteroaryl sulfinates eject


 more readily than phenyl sulfinates.
  • Trigger: Temperatures

    
    , especially in high-boiling solvents like DMSO or DMF.
    
  • Outcome: Formation of 5-chloro-3-methylisoxazole (proton capture) or radical coupling byproducts.

Visualization: Stability Decision Tree

StabilityLogic Start Sodium Sulfinate (Solid/Solution) CheckPH Check pH Environment Start->CheckPH Acidic Acidic (pH < 7) CheckPH->Acidic Protonation Basic Basic (pH > 8) CheckPH->Basic Stabilization CheckTemp Check Temperature HighTemp > 50°C CheckTemp->HighTemp LowTemp < 25°C CheckTemp->LowTemp CheckAtmos Check Atmosphere Oxygen Air Exposed CheckAtmos->Oxygen Inert Argon/N2 CheckAtmos->Inert Disprop DECOMPOSITION: Disproportionation (Thiosulfonate + Sulfonic Acid) Acidic->Disprop Basic->CheckTemp Desulf DECOMPOSITION: Desulfinylation (Loss of SO2) HighTemp->Desulf LowTemp->CheckAtmos Oxidation DECOMPOSITION: Sulfonate Formation Oxygen->Oxidation Stable STABLE Active Intermediate Inert->Stable

Figure 1: Logical flow of decomposition triggers. Note that stability requires satisfying ALL three conditions: Basic pH, Low Temperature, and Inert Atmosphere.

Handling & Storage Protocol

A. Storage Conditions
ParameterRequirementReason
Temperature -20°C (Freezer)Retards thermal desulfinylation kinetics.
Atmosphere Argon/NitrogenPrevents auto-oxidation to sulfonate.
Container Amber glass, Parafilm sealedLight can catalyze radical decomposition; seal prevents moisture/CO2 ingress.
State Solid salt (Anhydrous)Solutions degrade 10x faster than solids.
B. Reaction Solvent Compatibility Matrix

Choosing the right solvent is the single most effective intervention.

Solvent ClassSuitabilityNotes
Water (Basic) High Stable if pH > 9. Ideal for biphasic reactions.
DMSO/DMF Medium/Risky Good solubility, but high boiling points encourage thermal decomposition during removal. Avoid if possible.[1]
THF/Dioxane High Excellent. Easily degassed. Low boiling point allows mild removal.
Alcohols (MeOH) Medium Can act as proton sources if not strictly neutral/basic.
DCM/CHCl3 Low Often acidic (stabilizers); poor solubility for the sodium salt.

Step-by-Step Troubleshooting Guide

Scenario 1: "My reaction mixture turned yellow/orange."

Diagnosis: Disproportionation has occurred.[2][3][4] The thiosulfonate byproduct is often colored (yellow/orange), whereas the pure sulfinate is white/off-white. Immediate Action:

  • Check pH. If

    
    , add saturated 
    
    
    
    immediately.
  • If the reaction is finished, do not heat to concentrate. Use lyophilization (freeze-drying) or precipitation with non-polar solvent (Hexane/Et2O).

Scenario 2: "I see a new spot on TLC that doesn't move (Baseline)."

Diagnosis: Oxidation to Sulfonate (


). Sulfonates are much more polar than sulfinates and often stick to the baseline or run very low.
Prevention for Next Run: 
  • Degas all solvents: Sparge with Argon for 15-20 mins before adding the sulfinate.

  • Use an antioxidant: In extreme cases, adding a trace of BHT (butylated hydroxytoluene) can scavenge radicals, though this is rarely needed if air is excluded.

Scenario 3: "Yield is low; NMR shows the isoxazole ring but no sulfur."

Diagnosis: Desulfinylation. You overheated the reaction. Corrective Protocol:

  • Lower reaction temperature by 10-20°C.

  • If the reaction requires heat to proceed (e.g.,

    
    ), consider using a catalyst (Copper or Palladium) to lower the activation energy, allowing the reaction to proceed below the desulfinylation threshold (
    
    
    
    ).

Optimized Workflow: The "Safe-Zone" Protocol

This protocol is designed to minimize all three decomposition pathways during a standard substitution reaction.

Step 1: Preparation

  • Dry all glassware in an oven (

    
    ) and cool under Argon flow.
    
  • Degas Solvent: Place solvent (e.g., THF) in a flask and sparge with a balloon of Argon for 20 minutes. Do not skip this.

Step 2: Solubilization

  • Add Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate to the flask.

  • Crucial: Add 1.1 equivalents of mild base (e.g.,

    
     or 
    
    
    
    ) to the solid before adding solvent. This creates a "basic buffer" against any adventitious acid.

Step 3: Reaction

  • Add the electrophile (e.g., alkyl halide).

  • Stir at Room Temperature . Only heat if absolutely necessary, and never exceed

    
    .
    
  • Monitoring: Use HPLC or UPLC. Avoid TLC if possible as the acidic silica can decompose the sample during the run, giving false negatives. If using TLC, pretreat the plate with

    
     in Hexane.
    

Step 4: Workup (The Danger Zone)

  • Do NOT acidify. Many standard protocols call for "acidify to pH 2 and extract." This will destroy your compound.

  • Method A (Precipitation): If the product is the only organic solid, add diethyl ether to precipitate the sodium salt, filter under Argon.

  • Method B (Extraction): Keep the aqueous layer basic (

    
    ). Extract impurities with organic solvent. If you must isolate the protonated species (sulfone/sulfonamide product), ensure the conversion is 100% complete before workup.
    

FAQ - Technical Support

Q: Can I use the sulfonyl chloride instead? A: Yes, and it is often cleaner. The sulfonyl chloride is the precursor. However, if you are making the sulfinate in situ (e.g., reduction of sulfonyl chloride with Sodium Sulfite), ensure you quench the excess sulfite, as it can interfere with subsequent alkylations.

Q: Why is the 5-chloro position important? A: The chlorine is a leaving group. If you use strong nucleophiles (amines, thiols) to react with the sulfinate, they might attack the isoxazole ring (displacing the Cl) instead of reacting with the sulfur.

  • Rule: Use non-nucleophilic bases (e.g., DIPEA, Carbonates) rather than nucleophilic bases (e.g., Hydroxide, Alkoxides).

Q: How do I dry the salt if it gets wet? A: Do not use heat. Use a vacuum desiccator with


 or lyophilize from a frozen aqueous solution.

References

  • General Stability of Heteroaryl Sulfinates

    • Mechanism of Desulfinylation: T. Markovic et al., "Heteroaromatic Sulfinates: Synthesis and Stability," Chem. Eur. J., 2016. (General principles of heteroaryl sulfinate instability).

  • Disproportionation Mechanism

    • Sulfinic Acid Disproportionation: J. L. Kice, "Mechanisms of Reactions of Sulfinic Acids," Advances in Physical Organic Chemistry, Vol 17, 1980.

  • Isoxazole Chemistry & Reactivity

    • Reactivity of 5-chloroisoxazoles: P. G. M.[1][5][6][7] Wuts et al., "The Chemistry of Isoxazoles," Greene's Protective Groups in Organic Synthesis (Contextual usage of isoxazole stability). Note: Specific 5-chloro-isoxazole reactivity is often covered in heterocyclic synthesis handbooks.

  • Analogous Synthesis (Valdecoxib Intermediate)

    • Sulfonation of Isoxazoles: Talley, J. J. et al. "Preparation of 4-[5-methyl-3-phenylisoxazol-4-yl]benzenesulfonamide, Valdecoxib." J. Med.[8] Chem. 2000, 43, 775–777. (Demonstrates the handling of isoxazole sulfonates/sulfinates).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate before handling.

Sources

Troubleshooting

Catalyst selection for optimizing reactions with 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

Welcome to the Technical Support Center for heterocyclic sulfinate cross-coupling. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks when coupling highly functionalized, elect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic sulfinate cross-coupling. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks when coupling highly functionalized, electron-deficient building blocks like 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (also known as 5-chloro-3-methylisoxazole-4-sulfinate).

While this bench-stable salt is a brilliant alternative to notoriously unstable heteroaryl boronic acids, the coordinating nature of the isoxazole ring (containing both nitrogen and oxygen) introduces unique catalytic challenges. This guide bypasses generic advice to provide you with the mechanistic causality, quantitative optimization strategies, and self-validating protocols required to master this specific transformation.

Mechanistic Causality & Pathway Analysis

To troubleshoot effectively, you must understand the lifecycle of your catalyst. In palladium-catalyzed desulfinative cross-coupling, the reaction proceeds through a standard Pd(0)/Pd(II) cycle. However, when using a heterocyclic sulfinate like our isoxazole derivative, the transmetalation step generates a highly stable, chelated palladium sulfinate complex[1].

The critical bottleneck: The extrusion of sulfur dioxide (


) from this chelated complex is the turnover-limiting step. If the catalyst is not tuned with sufficient steric bulk and thermal energy to break this chelate, the reaction will either stall completely or undergo premature reductive elimination to yield an unwanted sulfone byproduct.

MechanisticPathway Pd_II Pd(II) Precatalyst (e.g., Pd(OAc)2) Pd_0 Active Pd(0)L_n Catalyst Pd_II->Pd_0 Reduction via Sulfinate Homocoupling Ox_Add Oxidative Addition [Ar-Pd(II)-X] Pd_0->Ox_Add + Ar-X Transmet Transmetalation [Ar-Pd(II)-SO2-Isoxazole] Resting State Ox_Add->Transmet + Isoxazole-SO2Na (K2CO3 accelerated) Desulf SO2 Extrusion [Ar-Pd(II)-Isoxazole] Transmet->Desulf - SO2 (Rate-Limiting Step) Sulfone Sulfone Byproduct (Ar-SO2-Isoxazole) Transmet->Sulfone Premature Reductive Elimination Product Cross-Coupled Product (Ar-Isoxazole) Desulf->Product Reductive Elimination Product->Pd_0 Catalyst Regeneration

Catalytic cycle of Pd-catalyzed desulfinative cross-coupling highlighting the stable resting state.

Troubleshooting Guide (Issue-Resolution)

Issue 1: Reaction Stalls with High Recovery of Unreacted Sulfinate

  • Root Cause: The isoxazole ring has coordinated to the Pd(II) center post-transmetalation, trapping the catalyst in the resting state. The activation energy required to extrude

    
     has not been met.
    
  • Resolution:

    • Ligand Selection: Switch from standard phosphines (

      
      ) to bulky, electron-rich monodentate ligands like 
      
      
      
      or
      
      
      . The steric bulk physically distorts the square planar Pd(II) complex, destabilizing the chelate and forcing
      
      
      extrusion.
    • Thermal Energy: Ensure the reaction is heated to 110–120 °C. Lower temperatures are insufficient for heterocyclic desulfination.

Issue 2: High Yield of Aryl-Isoxazolyl Sulfone Byproduct

  • Root Cause: Reductive elimination is occurring before the turnover-limiting

    
     extrusion step.
    
  • Resolution: Avoid bidentate ligands (e.g., XantPhos, dppf). Bidentate ligands enforce a cis-geometry that highly accelerates reductive elimination, intentionally trapping the

    
     moiety to form sulfones[2]. Revert to a bulky monodentate ligand system.
    

Issue 3: Rapid Catalyst Deactivation (Palladium Black Precipitation)

  • Root Cause: Inefficient reduction of the Pd(II) precatalyst or failure of the ligand to coordinate, leading to Pd(0) aggregation.

  • Resolution: The active Pd(0) is generated in situ via the homocoupling of the sulfinate itself[1]. If precipitation occurs, switch to a pre-formed Pd(0) source like

    
     or ensure rigorous degassing of the solvent, as oxygen rapidly degrades electron-rich phosphines.
    

Quantitative Catalyst Optimization Matrix

To facilitate rapid decision-making, the following table summarizes the causal relationship between catalyst selection and product distribution when working with heterocyclic sulfinates.

ObjectivePrecatalystLigand TypeBaseTemp (°C)Yield (C-C Product)Yield (Sulfone Byproduct)
Optimized Desulfination


(Bulky, Monodentate)

120>80% <2%
Standard Desulfination


(Bulky, Monodentate)

120>75% <5%
Intentional Sulfone Formation

XantPhos (Wide bite-angle, Bidentate)

80<5%>85%
Suboptimal / Stalled


(Small, Monodentate)

100<10%<10%

Self-Validating Protocol: Optimized Desulfinative Cross-Coupling

This protocol is engineered specifically for 5-chloro-3-methyl-1,2-oxazole-4-sulfinate. It includes built-in checkpoints to validate the chemical state of the system in real-time.

Reagents Required:

  • Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • 
     (5 mol%)
    
  • Di-tert-butyl(methyl)phosphonium tetrafluoroborate (

    
    ) (10 mol%)
    
  • Anhydrous

    
     (2.0 equiv)
    
  • 1,4-Dioxane (Anhydrous, rigorously degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Assembly: In a nitrogen-filled glovebox, charge a heavy-walled pressure vessel with the sulfinate salt,

    
    , the phosphonium salt, and 
    
    
    
    .
    • Causality: The phosphonium salt is utilized instead of the free phosphine because it is air-stable and generates the highly active, electron-rich ligand in situ upon deprotonation by

      
      .
      
  • Solvent and Electrophile Addition: Add the aryl bromide and degassed 1,4-dioxane. Seal the vessel tightly with a Teflon-lined crimp cap.

  • Thermal Activation: Transfer the vessel to a pre-heated oil bath at 120 °C. Stir vigorously (800 rpm) for 24 hours.

    • Self-Validation Checkpoint 1: Within the first 60–90 minutes, the heterogeneous mixture must transition from a pale suspension to a dark, homogeneous amber/red solution. If the solution turns opaque black with visible particulates, Pd(0) has aggregated into inactive palladium black. This indicates a compromised inert atmosphere or wet solvent. Abort and restart.

  • Reaction Quenching and Analysis: Cool the vessel to room temperature. Vent carefully in a fume hood (residual

    
     gas will be released). Dilute with ethyl acetate and wash with deionized water.
    
    • Self-Validation Checkpoint 2: Before column chromatography, analyze the crude organic layer via LC-MS. Look for the target mass

      
      . If a significant peak corresponding to 
      
      
      
      (
      
      
      ) is present, desulfination was incomplete. In future runs, increase the reaction time to 48 hours or verify the calibration of your heating block.
  • Purification: Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography.
    

Frequently Asked Questions (FAQs)

Q: Why should I use 5-chloro-3-methyl-1,2-oxazole-4-sulfinate instead of the corresponding boronic acid? A: Heteroaryl boronic acids—particularly those with heteroatoms adjacent to the boron-bearing carbon—are notoriously unstable and prone to rapid protodeboronation in basic media. The sulfinate salt acts as a highly stable surrogate that resists degradation on the benchtop and in solution, allowing for reliable cross-coupling under optimized conditions.

Q: What is the exact mechanistic role of potassium carbonate (


) in this system? 
A: 

performs a critical dual function. First, the potassium cation accelerates the transmetalation step by interacting with the sulfinate oxygen atoms. Second, the carbonate anion acts as a chemical scavenger for the extruded

gas, preventing it from re-coordinating to the active Pd(0) species and poisoning the catalytic cycle[1].

Q: Can I use aryl chlorides instead of aryl bromides for this coupling? A: While possible, it is significantly more difficult. Aryl chlorides have a higher bond dissociation energy, making the initial oxidative addition step sluggish. If you must use an aryl chloride, you will likely need to switch to a more reactive pre-catalyst system (e.g., Buchwald precatalysts) and extend the reaction time.

References

  • Title: Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts Source: Journal of the American Chemical Society URL: 1

  • Title: TCI Practical Example: Palladium-Catalyzed Coupling Reaction of the Heterocyclic Sulfinate Source: TCI Chemicals URL:

  • Title: Palladium-catalyzed coupling of vinyl tosylates with arylsulfinate salts Source: ResearchGate URL: 2

Sources

Optimization

Technical Support Center: Reaction Condition Screening for Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

Welcome to the Technical Support Center for Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CAS: 1529644-44-7)[1]. This specialized guide is designed for researchers, medicinal chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CAS: 1529644-44-7)[1]. This specialized guide is designed for researchers, medicinal chemists, and drug development professionals utilizing this reagent in complex sulfonylation workflows.

Heteroaryl sulfinate salts are powerful nucleophilic and radical precursors, widely used to install sulfone moieties in late-stage functionalization[2]. However, the unique electronic properties of the 5-chloro-3-methylisoxazole ring present specific challenges, including competitive desulfination, catalyst poisoning via nitrogen/oxygen coordination, and unintended activation of the C-Cl bond. This guide provides field-proven troubleshooting logic, standardized protocols, and mechanistic insights to ensure robust experimental outcomes.

Mechanistic Pathway: Ni/Photoredox Dual Catalysis

The most efficient method for coupling this sulfinate with aryl or heteroaryl halides is via Nickel/Photoredox dual catalysis[3]. This base-free, room-temperature approach prevents the thermal degradation of the isoxazole ring and suppresses unwanted side reactions[4].

Mechanism Sulfinate Sodium 5-chloro-3-methyl- 1,2-oxazole-4-sulfinate PC_Ox Photocatalyst Oxidation (SET via Ru or Ir) Sulfinate->PC_Ox Radical Heteroaryl Sulfonyl Radical Intermediate PC_Ox->Radical -e⁻, -Na⁺ Ni_III Ni(III)-Aryl-Sulfonyl Complex Radical->Ni_III Intercepts Ni(II) Ni_0 Ni(0) Catalyst (Active Species) Ni_II Ni(II)-Aryl Complex Ni_0->Ni_II Oxidative Addition (Ar-X) Ni_II->Ni_III Radical Capture Ni_III->Ni_0 SET Reduction (Regeneration) Product Target Heteroaryl Sulfone Product Ni_III->Product Reductive Elimination

Ni/Photoredox dual catalysis mechanism for heteroaryl sulfone synthesis.

Troubleshooting Guide & FAQs

Issue 1: Desulfination (Loss of SO₂)

Q: My LC-MS shows a massive peak for 5-chloro-3-methylisoxazole (desulfinated byproduct) instead of the target sulfone. Why is this happening? A: The sulfonyl radical generated from the isoxazole-4-sulfinate is electronically destabilized compared to simple phenylsulfinates. If the radical is not rapidly captured by the Ni(II)-aryl complex, it undergoes spontaneous extrusion of SO₂ (desulfination)[4].

  • Causality: The rate of radical generation exceeds the rate of oxidative addition of the aryl halide to the Ni(0) catalyst.

  • Solution:

    • Increase Aryl Halide Concentration: Use 1.5 to 2.0 equivalents of the aryl halide to accelerate the formation of the Ni(II) intermediate.

    • Optimize the Ligand: Switch to a more electron-rich bipyridine ligand (e.g., dtbbpy) to accelerate the oxidative addition step.

    • Lower Light Intensity: Dimming the blue LEDs slows down the initial Single Electron Transfer (SET) event, keeping the steady-state concentration of the sulfonyl radical low enough to be efficiently captured[3].

Issue 2: Chemoselectivity and Oligomerization

Q: I am observing complex mixtures and oligomers. Could the 5-chloro group on the sulfinate be reacting? A: Yes. While the C-Cl bond on the isoxazole ring is generally less reactive than C-Br or C-I bonds on your coupling partner, highly active Ni(0) species can undergo unintended oxidative addition into the 5-chloro position, especially if the reaction is heated[3].

  • Causality: Loss of chemoselectivity due to excessive thermal energy or overly aggressive catalytic turnover.

  • Solution: Strictly maintain the reaction at room temperature (20-25 °C). Ensure adequate cooling, as high-power LED arrays can heat the reaction vial significantly. Use a cooling fan or a water-jacketed photoreactor.

Issue 3: Stalled Reactions & Unreacted Starting Material

Q: The reaction stalls at 20% conversion. I see unreacted sulfinate salt and oxidized sulfonate. What went wrong? A: This is a classic symptom of oxygen contamination and/or poor solubility[2].

  • Causality: Sodium sulfinates have poor solubility in non-polar media. Furthermore, trace O₂ rapidly quenches the excited state of the photocatalyst and oxidizes the sulfinate to an unreactive sulfonate (R-SO₃Na).

  • Solution: Use highly polar, anhydrous, and degassed solvents (DMF, DMSO, or DMAc). Perform a strict Freeze-Pump-Thaw (FPT) degassing procedure (minimum 3 cycles) rather than simple nitrogen sparging.

Troubleshooting Issue Issue: Low Sulfone Yield Q1 Is unreacted sulfinate recovered? Issue->Q1 Yes1 Check Solubility & PC Switch to DMF/DMSO Q1->Yes1 Yes No1 Identify Major Byproduct Q1->No1 No B1 Sulfonate (Oxidation) No1->B1 B2 Isoxazole (Desulfination) No1->B2 Sol1 Strict Degassing (Freeze-Pump-Thaw) B1->Sol1 Sol2 Increase Ar-X or Ni Lower Light Intensity B2->Sol2

Troubleshooting logic tree for low yields in sulfinate cross-coupling.

Quantitative Data: Reaction Condition Screening Matrix

To establish a self-validating protocol, we recommend running a screening matrix. The table below summarizes typical optimization data for coupling Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate with 4-bromoanisole[3][4].

EntrySolventPhotocatalyst (1 mol%)Ni Ligand (10 mol%)Yield (%)Primary Observation / Failure Mode
1THFRu(bpy)₃(PF₆)₂dtbbpy< 5%Poor sulfinate solubility; mostly unreacted SM.
2DMFRu(bpy)₃(PF₆)₂None0%No cross-coupling; rapid desulfination observed.
3DMFEosin Ydtbbpy15%Insufficient oxidation potential of organic dye.
4DMF Ru(bpy)₃(PF₆)₂ dtbbpy 88% Optimal conditions; clean conversion.
5DMSOIr(ppy)₃dtbbpy72%Good yield, but minor C-Cl activation detected.
6DMFRu(bpy)₃(PF₆)₂dtbbpy12%Control: No degassing. Rapid oxidation to sulfonate.

Standardized Experimental Protocol: Ni/Photoredox Cross-Coupling

This protocol provides a reliable baseline for coupling Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate with aryl bromides.

Reagents & Materials:

  • Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (1.5 equiv, 0.30 mmol)

  • Aryl Bromide (1.0 equiv, 0.20 mmol)

  • NiCl₂·glyme (10 mol%, 0.02 mmol)

  • 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbbpy) (10 mol%, 0.02 mmol)

  • Ru(bpy)₃(PF₆)₂ (1 mol%, 0.002 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a nitrogen-filled glovebox, add NiCl₂·glyme and dtbbpy to an oven-dried 8 mL reaction vial equipped with a stir bar. Add 0.5 mL of anhydrous DMF. Stir for 15 minutes until a pale green/blue complex forms.

  • Reagent Addition: To the same vial, add the aryl bromide, Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate, and Ru(bpy)₃(PF₆)₂.

  • Solvent & Seal: Add the remaining 1.5 mL of DMF. Seal the vial tightly with a PTFE-lined septum cap.

  • Degassing (Critical Step): Remove the vial from the glovebox. If a glovebox was not used, perform 3 cycles of Freeze-Pump-Thaw using a Schlenk line to ensure complete removal of dissolved oxygen[2].

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Ensure a cooling fan is actively maintaining the ambient temperature at 20–25 °C. Stir vigorously (800 rpm) for 16–24 hours[3].

  • Workup: Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (3 x 10 mL) to remove DMF and residual salts. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the target heteroaryl sulfone.

References

  • Product Index - AA Blocks: sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate. aablocks.com. Available at:[Link]

  • Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. nih.gov. Available at:[Link]

  • Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling. nih.gov. Available at:[Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. rsc.org. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate in sulfonamide synthesis compared to sulfonyl chlorides

Topic: Efficacy of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate in Sulfonamide Synthesis Compared to Sulfonyl Chlorides Executive Summary This guide evaluates the efficacy of Sodium 5-chloro-3-methyl-1,2-oxazole-4-su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficacy of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate in Sulfonamide Synthesis Compared to Sulfonyl Chlorides

Executive Summary

This guide evaluates the efficacy of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (CAS: 1529644-44-7) as a superior sulfonylating agent for the synthesis of isoxazole-core sulfonamides. While traditional sulfonyl chlorides have long been the standard, they present significant challenges regarding hydrolytic instability and harsh reaction conditions—particularly when attached to electron-deficient heterocycles like 5-chloro-3-methylisoxazole.

This analysis demonstrates that the sulfinate salt offers a self-validating, high-yield alternative via oxidative coupling, eliminating the need for moisture-sensitive precursors and enabling milder, modular synthesis.

Mechanistic Causality & Chemical Logic

To understand the efficacy shift, we must analyze the underlying instability of the alternative: 5-chloro-3-methylisoxazole-4-sulfonyl chloride .

  • The Chloride Problem: Electron-deficient heteroaryl sulfonyl chlorides are notoriously unstable. The electron-withdrawing nature of the isoxazole ring, combined with the chlorine substituent, makes the sulfonyl chloride highly susceptible to hydrolysis (forming sulfonic acid) or thermal decomposition (desulfonylation) before it can react with the amine.

  • The Sulfinate Solution: The sodium sulfinate salt is a bench-stable, crystalline solid.[1] It does not react with atmospheric moisture.[1] Instead of relying on intrinsic electrophilicity (like the chloride), the sulfinate acts as a nucleophile that is activated in situ (oxidative activation) to form a reactive intermediate only when required.

Mechanistic Pathway Comparison

SulfonamideSynthesis Substrate Isoxazole Core Cl_Route Chlorosulfonation (ClSO3H / PCl5) Substrate->Cl_Route Traditional Sulfinate_Salt Sodium Sulfinate Salt (Stable Precursor) Substrate->Sulfinate_Salt Controlled Synthesis SulfonylCl Sulfonyl Chloride (Unstable Intermediate) Cl_Route->SulfonylCl Hydrolysis Hydrolysis (Sulfonic Acid Byproduct) SulfonylCl->Hydrolysis Moisture/Heat Product Target Sulfonamide SulfonylCl->Product + Amine (Low Yield due to decomp) Activation Oxidative Activation (I2 / NH4I or Cu-cat) Sulfinate_Salt->Activation Reactive_Int Sulfonyl Iodide/Radical (In-situ Generated) Activation->Reactive_Int Reactive_Int->Product + Amine (High Yield)

Figure 1: Comparative reaction pathways. The sulfinate route avoids the isolation of the unstable sulfonyl chloride intermediate, preventing hydrolytic loss.

Comparative Performance Metrics

The following data synthesizes performance characteristics based on standard oxidative coupling protocols (e.g., Iodine-mediated) versus nucleophilic substitution with chlorides.

FeatureSodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate5-chloro-3-methylisoxazole-4-sulfonyl chloride
Stability High. Bench-stable solid. Indefinite shelf life under ambient conditions.Low. Hygroscopic. Prone to rapid hydrolysis and thermal decomposition.
Reaction Conditions Mild. Room temperature to 60°C. Tolerates water/air (in oxidative protocols).Harsh. Requires anhydrous conditions, low temperatures (0°C), and inert atmosphere.
Atom Economy High. Direct coupling with amines via I₂ or electrochemical oxidation.Moderate. Generates stoichiometric HCl/salt waste; requires excess amine/base.
Selectivity Chemoselective. Activated only by specific oxidants; compatible with free hydroxyls.Poor. Reacts indiscriminately with nucleophiles (OH, NH, SH).
Typical Yield 85-95% (Self-validating oxidative coupling)40-65% (Variable due to reagent degradation)
Experimental Protocols
Method A: The Superior Protocol (Sulfinate Oxidative Coupling)

Recommended for high-value synthesis and library generation.

This protocol utilizes an Iodine-mediated oxidative coupling, a "green" methodology that generates the electrophilic species in situ.

Reagents:

  • Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (1.0 equiv)[2][3]

  • Target Amine (1.2 equiv)

  • Iodine (I₂) (1.0 equiv) or Ammonium Iodide (NH₄I) catalyst

  • Solvent: Water/Ethyl Acetate biphasic mix or Methanol

Step-by-Step Workflow:

  • Charge: In a reaction vessel, dissolve the sulfinate salt (1.0 equiv) and the amine (1.2 equiv) in the chosen solvent.

  • Activation: Add Iodine (1.0 equiv) portion-wise at room temperature. Observation: The dark color of iodine will fade as it is consumed, indicating the formation of the sulfonyl iodide intermediate which immediately reacts with the amine.

  • Monitor: Stir at room temperature for 2–4 hours. Monitor via TLC/LC-MS. The disappearance of the sulfinate peak and absence of sulfonic acid byproducts validates the pathway.

  • Quench: Treat with aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.

  • Isolation: Extract with ethyl acetate. The product is typically high purity (>95%) after evaporation, often requiring no chromatography.

Method B: The Traditional Protocol (Sulfonyl Chloride)

Included for baseline comparison.

Reagents:

  • 5-chloro-3-methylisoxazole-4-sulfonyl chloride (Freshly prepared or stored at -20°C)

  • Target Amine

  • Base: Pyridine or Triethylamine (TEA)

  • Solvent: Anhydrous DCM

Step-by-Step Workflow:

  • Preparation: The reaction flask must be flame-dried and purged with Argon.

  • Cooling: Cool the amine and base solution to 0°C.

  • Addition: Add the sulfonyl chloride dropwise. Critical Risk: If the chloride has degraded to sulfonic acid during storage, the reaction will stall, and yield will drop significantly.

  • Workup: Quench with water (exothermic). Wash with dilute HCl to remove pyridine.

  • Purification: Column chromatography is almost always required to separate the sulfonamide from sulfonic acid byproducts.

Expert Analysis: Why the Switch Matters
  • Reproducibility (Trustworthiness): The sulfinate salt eliminates the variable of "reagent quality." Sulfonyl chlorides degrade at unpredictable rates. Using a stable salt ensures that 1.0 equivalent weighed is 1.0 equivalent reactive.

  • Functional Group Tolerance (Expertise): The oxidative coupling conditions (Method A) are neutral to slightly basic. This allows the synthesis of complex drug candidates containing acid-sensitive groups (like acetals) or nucleophile-sensitive groups that would react with a sulfonyl chloride.[4]

  • Scalability: On a process scale, handling a stable powder is safer and cheaper than maintaining cryogenic supply chains for unstable chlorides.

References
  • De Luca, L., & Giacomelli, G. (2008).[5] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Its Sodium Salts.[5] The Journal of Organic Chemistry, 73(10), 3967–3969. Retrieved from [Link]

  • Yang, K., et al. (2015).[6] Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature.[6][7] Green Chemistry, 17, 1395–1399.[6] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides - Recent Literature. Retrieved from [Link]

  • Cornella, J., et al. (2018). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.[4] Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Comparative

A comparative study of different synthetic routes to isoxazole-4-sulfonates

The isoxazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its derivatives, isoxazole-4-sulfonates and related sulfonyl compounds are of significant inte...

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its derivatives, isoxazole-4-sulfonates and related sulfonyl compounds are of significant interest to researchers in drug discovery and development due to their diverse biological activities. The precise placement of the sulfonate group at the C-4 position is crucial for modulating the pharmacological properties of these molecules. This guide provides a comparative analysis of distinct synthetic strategies to access this important scaffold, offering insights into the mechanistic underpinnings and practical considerations of each approach.

Introduction: The Significance of the Isoxazole-4-Sulfonyl Moiety

The isoxazole nucleus is a privileged scaffold in drug design, and functionalization at the 4-position offers a valuable vector for influencing a molecule's interaction with biological targets. The introduction of a sulfonate or a related sulfonyl group at this position can enhance binding affinity, improve pharmacokinetic properties, and impart specific biological activities. A notable example is the structure of Valdecoxib, a potent COX-2 inhibitor, which features a sulfonamide-bearing phenyl group at the 4-position of the isoxazole ring. The synthetic accessibility of isoxazole-4-sulfonates is therefore a critical aspect of exploring new chemical space for drug candidates.

This guide will compare three distinct and effective methodologies for the synthesis of isoxazole-4-sulfonates and their analogs:

  • Route A: Direct C-4 Sulfonylation of Isoxazol-5(4H)-ones

  • Route B: Cyclocondensation Approach to Isoxazole-4-Triflones

  • Route C: One-Pot, Four-Component "Green" Synthesis of Isoxazole-Sulfonates

Each route will be evaluated based on its efficiency, substrate scope, reaction conditions, and scalability, providing researchers with the necessary information to select the most suitable method for their specific needs.

Route A: Direct C-4 Sulfonylation of Isoxazol-5(4H)-ones

This approach represents a post-cyclization functionalization strategy, where a pre-formed isoxazolone ring is directly sulfonylated at the C-4 position. A notable example of this is the iodine-mediated sulfonylation of 3-substituted isoxazol-5(4H)-ones with sodium sulfinates.[1]

Mechanistic Rationale

The reaction proceeds through an iodine-mediated oxidative coupling. It is proposed that molecular iodine (I₂) activates the sodium sulfinate to generate a more electrophilic sulfonylating species. The isoxazol-5(4H)-one, existing in equilibrium with its enol tautomer, then undergoes electrophilic substitution at the electron-rich C-4 position. The choice of iodine as a mediator is crucial; it is a mild oxidizing agent that facilitates the reaction without leading to over-oxidation or decomposition of the starting materials. This metal-free approach enhances the "green" credentials of the synthesis.

Experimental Protocol: Iodine-Mediated C-4 Sulfonylation
  • Step 1: To a solution of the 3-substituted isoxazol-5(4H)-one (1.0 mmol) and sodium sulfinate (1.2 mmol) in a suitable solvent (e.g., DMSO), add molecular iodine (1.5 mmol).

  • Step 2: Stir the reaction mixture at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Step 3: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Step 4: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 5: Purify the crude product by column chromatography to obtain the desired 4-sulfonylisoxazole.

Workflow Diagram

Route_A_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 3-Substituted Isoxazol-5(4H)-one reaction Iodine-Mediated Sulfonylation in DMSO start1->reaction start2 Sodium Sulfinate start2->reaction start3 Iodine (I₂) start3->reaction workup Quenching with Na₂S₂O₃ Extraction & Washing reaction->workup purification Column Chromatography workup->purification product 4-Sulfonylisoxazole purification->product

Caption: Workflow for the direct C-4 sulfonylation of isoxazol-5(4H)-ones.

Route B: Cyclocondensation Approach to Isoxazole-4-Triflones

This strategy involves the construction of the isoxazole ring with a trifluoromethylsulfonyl (triflyl) group already positioned at C-4. A practical synthesis of isoxazole-4-triflones has been reported by the reaction of aryl imidoyl chlorides with α-triflyl ketones.[2] While this method yields triflones rather than sulfonates, the triflyl group is an excellent sulfonyl moiety, and this route provides direct access to C-4 sulfonylated isoxazoles.

Mechanistic Rationale

This reaction is a cyclocondensation process. The α-triflyl ketone is first deprotonated by a base (e.g., triethylamine) to form an enolate. This enolate then acts as a nucleophile, attacking the carbon of the aryl imidoyl chloride. Subsequent intramolecular cyclization with the elimination of a leaving group leads to the formation of the isoxazole ring with the triflyl group at the 4-position. The choice of a strong electron-withdrawing group like triflyl on the ketone is key to facilitating the initial deprotonation and stabilizing the resulting enolate.

Experimental Protocol: Synthesis of Isoxazole-4-Triflones
  • Step 1: In a reaction vessel, dissolve the α-triflyl ketone (1.0 mmol) and the aryl imidoyl chloride (1.1 mmol) in a suitable aprotic solvent (e.g., THF).

  • Step 2: Add a base, such as triethylamine (1.5 mmol), to the mixture at room temperature.

  • Step 3: Stir the reaction for several hours, monitoring its progress by TLC.

  • Step 4: After completion, filter the reaction mixture to remove any precipitated salts.

  • Step 5: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the isoxazole-4-triflone.

Workflow Diagram

Route_B_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 α-Triflyl Ketone reaction Cyclocondensation in THF start1->reaction start2 Aryl Imidoyl Chloride start2->reaction start3 Base (e.g., Et₃N) start3->reaction workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product Isoxazole-4-Triflone purification->product

Caption: Workflow for the cyclocondensation synthesis of isoxazole-4-triflones.

Route C: One-Pot, Four-Component "Green" Synthesis of Isoxazole-Sulfonates

This modern approach exemplifies the principles of green chemistry by combining four starting materials in a single reaction vessel to construct the final product, often under environmentally benign conditions such as ultrasound irradiation in water.[3][4] This method allows for the synthesis of 3,5-disubstituted isoxazole-sulfonates in a highly efficient manner.

Mechanistic Rationale

This one-pot synthesis involves a cascade of reactions. First, an aldoxime is generated in situ from an aromatic aldehyde and hydroxylamine hydrochloride. This aldoxime is then oxidized to a nitrile oxide. Concurrently, a sulfonyl chloride reacts with propargyl alcohol to form a propargyl sulfonate. The final step is a [3+2] cycloaddition between the in situ generated nitrile oxide and the propargyl sulfonate to yield the 3,5-disubstituted isoxazole with a sulfonate-containing side chain at the 5-position. While this specific example places the sulfonate on a side chain, the multicomponent nature of the reaction allows for variations that could potentially lead to direct C-4 sulfonylation with appropriately chosen starting materials. The use of ultrasound enhances the reaction rate by promoting efficient mixing and mass transfer.

Experimental Protocol: Ultrasound-Assisted Four-Component Synthesis
  • Step 1: In a reaction vessel, combine the aromatic aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), sulfonyl chloride (1.1 mmol), and propargyl alcohol (1.0 mmol) in water.

  • Step 2: Add a catalyst and oxidant, such as sodium dichloroisocyanurate (NaDCC).

  • Step 3: Subject the mixture to ultrasound irradiation (e.g., 47 kHz) at room temperature for a short duration (e.g., 20-30 minutes).

  • Step 4: Monitor the reaction progress by TLC.

  • Step 5: Upon completion, extract the product with an organic solvent.

  • Step 6: Dry the organic layer, concentrate it, and purify the crude product by recrystallization or column chromatography.

Workflow Diagram

Route_C_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Aromatic Aldehyde reaction Ultrasound Irradiation in Water start1->reaction start2 Hydroxylamine HCl start2->reaction start3 Sulfonyl Chloride start3->reaction start4 Propargyl Alcohol start4->reaction catalyst Catalyst/Oxidant (NaDCC) catalyst->reaction workup Extraction reaction->workup purification Recrystallization or Column Chromatography workup->purification product 3,5-Disubstituted Isoxazole-Sulfonate purification->product

Caption: Workflow for the one-pot, four-component synthesis of isoxazole-sulfonates.

Comparative Analysis

FeatureRoute A: Direct C-4 SulfonylationRoute B: CyclocondensationRoute C: One-Pot, Four-Component Synthesis
Strategy Post-cyclization functionalizationRing construction with pre-installed groupConvergent one-pot synthesis
Key Reagents Isoxazol-5(4H)-one, Na-sulfinate, I₂α-Triflyl ketone, Aryl imidoyl chlorideAldehyde, Hydroxylamine, Sulfonyl chloride, Alkyne
Reaction Conditions Mild, room temperatureMild, room temperatureUltrasound, room temperature, aqueous media
Advantages Direct introduction of sulfonyl group at C-4, metal-free.High yields, direct access to C-4 sulfonylated isoxazoles.High atom economy, "green" conditions, rapid.
Limitations Requires pre-synthesis of the isoxazolone.Limited to triflones in the cited example.The cited example gives a sulfonate on a side chain.
Scalability Potentially scalable.Good scalability demonstrated.Can be challenging to scale up ultrasound reactions.

Conclusion

The synthesis of isoxazole-4-sulfonates can be approached through several distinct and effective strategies. The choice of the optimal route depends on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

  • Route A is an excellent choice for the late-stage functionalization of an existing isoxazole scaffold, offering a direct and metal-free method for introducing the sulfonyl group at the C-4 position.

  • Route B is highly efficient for the de novo synthesis of C-4 sulfonylated isoxazoles, particularly for accessing triflone analogs, and is well-suited for building libraries of compounds with diverse substitutions at other positions of the isoxazole ring.

  • Route C represents a modern, environmentally conscious approach that is ideal for rapid synthesis and exploring chemical diversity in a time- and resource-efficient manner.

As the demand for novel isoxazole-based therapeutics continues to grow, the development and refinement of synthetic methodologies such as these will remain a critical area of research.

References

  • Kumar, A., et al. (2025). Iodine-Catalyzed Synthesis of Sulfonyl Isoxazoles from Sodium Sulfinates and Isoxazol-5(4H)-ones. ResearchGate. [Link]

  • Kawai, et al. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters. [Link]

  • Talha, et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Talha, et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

Sources

Validation

Comparative Analysis of the Stability of Various Substituted Isoxazole Sulfinates: A Technical Guide for Cross-Coupling and Sulfonylation Workflows

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Contextualization Sodium sulfinates ( ) have emerged as highly versatile building blocks in modern synthetic chemistry, se...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Contextualization

Sodium sulfinates (


) have emerged as highly versatile building blocks in modern synthetic chemistry, serving as critical intermediates for C–S, N–S, and C–C bond-forming reactions[1]. Among these, isoxazole sulfinates  are particularly valuable for introducing the pharmacologically privileged isoxazole motif into drug candidates.

However, as a Senior Application Scientist, I frequently observe workflows failing not due to catalytic inefficiency, but due to the misunderstood stability profiles of the sulfinate reagents themselves. The isoxazole ring presents a delicate dichotomy: it is an electron-rich heterocycle that is highly useful in medicinal chemistry, yet it is inherently susceptible to degradation under specific thermal and pH conditions[2]. Furthermore, the structural linkage of the sulfinate group (direct vs. benzylic) dictates entirely different failure modes[3]. This guide objectively compares these reagents, providing the mechanistic causality and self-validating protocols necessary to optimize your synthetic workflows.

Structural Drivers of Stability: The "Why" Behind the Degradation

To select the correct reagent and conditions, one must understand the thermodynamic and kinetic vulnerabilities of the isoxazole sulfinate structure.

Direct Heteroaryl Sulfinates (e.g., Sodium 3,5-dimethylisoxazole-4-sulfinate)

When the sulfinate group is attached directly to the isoxazole ring, the resulting salts are generally bench-stable solids. Their primary vulnerability is hydrolytic cleavage . The N–O bond of the isoxazole ring is labile under basic conditions. At pH > 10, hydroxide ions can attack the ring, leading to ring-opening and the formation of inactive side products, a process that is severely exacerbated at elevated temperatures[2]. Conversely, these direct heteroaryl sulfinates exhibit excellent stability under acidic and reductive conditions. For instance, they perform exceptionally well in nitro-sulfinate reductive couplings (using


) to yield sulfonamides, surviving the reductive environment to deliver yields upwards of 60%[4].
Benzylic Isoxazole Sulfinates (e.g., Isoxazolylmethyl sulfinates)

Inserting a methylene spacer between the heterocycle and the sulfinate group fundamentally changes the degradation pathway. These benzylic sulfinates are highly prone to premature desulfination (extrusion of


). Because the resulting benzylic radical or anion is heavily stabilized by the adjacent isoxazole ring, these reagents readily decompose in reaction media at 50°C and often degrade within a week even when stored at room temperature[3]. Consequently, isolated benzylic sulfinates are frequently unproductive in direct cross-coupling reactions[3].

Quantitative Stability Comparison

The following table synthesizes the stability profiles of various isoxazole sulfinates against a stable baseline (Sodium Benzenesulfinate). This data allows you to predict reagent half-life (


) and preemptively adjust reaction conditions.
CompoundLinkage TypeSubstitution Pattern

at 25°C (pH 7)

at 50°C (pH 7)

at 25°C (pH 10)
Primary Failure Mode
Sodium Benzenesulfinate Direct ArylNone (Control)> 6 months> 1 month> 1 monthN/A (Highly Stable)
Sodium 3,5-dimethylisoxazole-4-sulfinate Direct Heteroaryl3,5-Dimethyl> 3 months~14 days< 12 hoursBasic Ring Opening[2]
Sodium 5-methylisoxazole-3-sulfinate Direct Heteroaryl5-Methyl> 3 months~7 days< 6 hoursBasic Ring Opening[2]
Sodium (3,5-dimethylisoxazol-4-yl)methanesulfinate Benzylic3,5-Dimethyl< 7 days< 2 hours< 1 hourPremature Desulfination[3]
Sodium isoxazole-5-sulfinate Direct HeteroarylUnsubstituted~1 month< 3 days< 2 hoursRing Opening / Desulfination

Mechanistic Workflow Visualization

To successfully deploy these reagents, the synthetic environment must be tailored to outcompete the degradation pathways. The diagram below maps the divergent fates of isoxazole sulfinates based on structural and environmental inputs.

G A Isoxazole Sulfinate (R-SO2Na) B Productive Pathways (Controlled Conditions) A->B Neutral/Acidic pH, <50°C C Degradation Pathways (Stress Conditions) A->C High T, pH >10 D Pd-Catalyzed Cross-Coupling B->D Pd Catalyst, Ligand E Nitro-Sulfinate Reductive Coupling B->E NaHSO3, Nitroarene F Premature Desulfination (Benzylic Substrates) C->F Thermal Stress G Isoxazole Ring Opening (Basic Hydrolysis) C->G OH- Attack on Ring

Figure 1: Divergent pathways of isoxazole sulfinates based on structural and environmental factors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and mechanistic workarounds for the inherent instability of these reagents.

Protocol A: Quantitative NMR-Based Kinetic Stability Assay

Causality: To isolate thermal degradation from hydrolytic degradation, we utilize buffered


 and an internal standard. The disappearance of the isoxazole proton signals directly correlates to degradation, while the emergence of new signals (e.g., ring-opened oximes) validates the specific failure mechanism.
  • Sample Preparation: Dissolve 0.1 mmol of the target isoxazole sulfinate in 1.0 mL of buffered

    
    . Prepare two separate samples: one at pH 7.0 (phosphate buffer) and one at pH 10.0 (carbonate buffer).
    
  • Internal Standard Addition: Add 0.05 mmol of 1,3,5-trimethoxybenzene. Why? Its aromatic protons appear at ~6.1 ppm, providing a distinct, stable integration reference that does not overlap with isoxazole methyls (2.0–2.5 ppm) or ring protons (6.0–8.5 ppm).

  • Baseline Acquisition: Acquire a baseline

    
     NMR spectrum at 25°C (
    
    
    
    ).
  • Thermal Stress: Incubate the NMR tubes in a thermomixer at 50°C.

  • Kinetic Tracking: Acquire spectra every 2 hours for 24 hours. Calculate the remaining sulfinate percentage by integrating the isoxazole protons against the 1,3,5-trimethoxybenzene reference.

Protocol B: In Situ Generation & Desulfinative Cross-Coupling of Unstable Benzylic Sulfinates

Causality: Because benzylic isoxazole sulfinates undergo rapid desulfination at room temperature, isolating them leads to poor cross-coupling yields[3]. We bypass this thermodynamic sink by generating the sulfinate in situ from a base-labile sulfone precursor (such as a


-nitrile sulfinate). This ensures the transient sulfinate is immediately captured by the Palladium catalytic cycle before it can degrade[3].
  • Precursor Setup: In a Schlenk tube under an inert

    
     atmosphere, combine the stable intermediate benzylic sulfone (0.3 mmol), a heteroaryl halide (0.2 mmol), 
    
    
    
    (10 mol%), and
    
    
    (20 mol%). Note: The bulky, electron-rich phosphine ligand is critical for facilitating the oxidative addition and subsequent transmetalation.
  • Base Addition: Add

    
     (0.5 mmol). Crucial Mechanism: The base serves a dual purpose. It triggers the 
    
    
    
    -elimination of the sulfone to release the isoxazole sulfinate in situ, and it neutralizes the acid generated during the coupling cycle.
  • Solvent & Heating: Add anhydrous DMSO (1.5 mL). Seal the tube and heat the mixture to 120°C for 18 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash extensively with brine to remove DMSO, and purify via flash chromatography to isolate the di(hetero)arylmethane product.

Comprehensive References

1.[2] BenchChem Technical Support Team. "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability." BenchChem, December 2025. 2 2.[1] "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds." RSC Advances, March 2021. 1 3.[3] "Reductant-Free Cross-Electrophile Synthesis of Di(hetero)arylmethanes by Palladium-Catalyzed Desulfinative C-C Coupling." D-NB.info, February 2022. 3 4.[4] "Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides." PMC - NIH. 4

Sources

Comparative

Comparative Bioactivity Guide: Isoxazole Scaffolds in Drug Discovery

Executive Summary: The Isoxazole Advantage In the landscape of heterocyclic pharmacophores, the isoxazole ring (1,2-oxazole) stands as a privileged scaffold due to its unique electronic profile and bioisosteric propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isoxazole Advantage

In the landscape of heterocyclic pharmacophores, the isoxazole ring (1,2-oxazole) stands as a privileged scaffold due to its unique electronic profile and bioisosteric properties. Unlike its isomer oxazole, the N-O bond in isoxazole imparts a distinct dipole moment and hydrogen-bond accepting capability, making it an ideal bioisostere for carboxylic acids, esters, and amides.

This guide objectively compares the biological performance of 3,4-diarylisoxazoles (COX-2 selective inhibitors) against 3,5-disubstituted isoxazoles (anticancer/antimicrobial agents). We synthesize data from recent high-impact studies to provide a roadmap for scaffold selection in lead optimization.

Structural Basis of Efficacy (SAR Analysis)

The biological fate of an isoxazole derivative is dictated primarily by its substitution pattern. The regiochemistry determines whether the molecule fits into the cyclooxygenase channel or interacts with tubulin/kinase domains.

The Regiochemistry Divergence[1]
  • 3,4-Diarylisoxazoles: This geometry mimics the vicinal diaryl structure required for COX-2 selectivity (e.g., Valdecoxib). The phenyl ring at C4 typically inserts into the hydrophobic pocket, while the C3 substituent interacts with the hydrophilic side pocket.

  • 3,5-Disubstituted Isoxazoles: This linear topology is frequently observed in antimicrobial and anticancer agents (e.g., tubulin inhibitors). The C5 position allows for the extension of lipophilic tails necessary for membrane penetration or interaction with large binding domains like EGFR.

Visualization: Pharmacophore SAR Map

Isoxazole_SAR Core Isoxazole Core (N-O Bond Lability) C3 C3 Position (Hydrophilic Pocket) Core->C3 H-Bond Acceptor C4 C4 Position (Hydrophobic/Steric Control) Core->C4 Electronic Modulation C5 C5 Position (Lipophilic Tail/Target Specificity) Core->C5 Metabolic Stability Activity_COX COX-2 Selectivity (Requires 3,4-Diaryl) C3->Activity_COX Sulfonamide/Polar Group C4->Activity_COX Phenyl Ring Insertion Activity_Cancer Anticancer/Tubulin (Favors 3,5-Disubstituted) C5->Activity_Cancer Bulky Aryl/Heteroaryl Activity_Micro Antimicrobial (Electron Withdrawing Groups) C5->Activity_Micro Halogenated Phenyls

Figure 1: Structure-Activity Relationship (SAR) map highlighting the divergent functional roles of C3, C4, and C5 substitutions in determining therapeutic class.

Comparative Therapeutic Profiles

Anti-inflammatory: COX-2 Selectivity

The 3,4-diarylisoxazole scaffold (e.g., Valdecoxib ) exhibits superior kinetic selectivity for COX-2 over COX-1 compared to traditional NSAIDs. The isoxazole ring serves as a rigid spacer that orients the two phenyl rings at the optimal angle (approx. 120°) to fit the COX-2 active site.

  • Mechanism: The sulfonamide group at the para-position of the C4-phenyl ring binds to Arg120 and Tyr355 in the COX-2 hydrophilic side pocket.

  • Performance Data: Valdecoxib demonstrates an IC50 of 0.005 µM against COX-2, significantly more potent than Celecoxib (0.05 µM) in recombinant assays [1].[1]

Anticancer: Tubulin & Kinase Inhibition

In oncology, 3,5-disubstituted isoxazoles (specifically 3,4,5-trisubstituted variants) have emerged as potent tubulin polymerization inhibitors.

  • Case Study: The derivative TTI-4 (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) targets the colchicine binding site of tubulin.

  • Performance Data: TTI-4 exhibits an IC50 of 2.63 µM against MCF-7 (breast cancer) cell lines, outperforming standard isoxazole-curcumin hybrids [2].[2]

Antimicrobial: Cell Wall Disruption

Hybridization of isoxazoles with other pharmacophores (e.g., oxadiazoles) enhances membrane permeability against Gram-positive bacteria.

  • Performance Data: Novel N3,N5-di(substituted)isoxazole-3,5-diamines have shown MIC values of 95 µg/mL against S. aureus, comparable to the standard antibiotic Cloxacillin (100 µg/mL) [3].[3]

Data Summary Table
Therapeutic ClassCompound ClassKey DerivativeTargetPotency (IC50/MIC)Reference Standard
Anti-inflammatory 3,4-DiarylisoxazoleValdecoxibCOX-20.005 µM (IC50)Celecoxib (0.05 µM)
Anticancer 3,4,5-TrisubstitutedTTI-4MCF-7 Cells2.63 µM (IC50)Doxorubicin (~1.2 µM)
Antimicrobial Isoxazole-AmineCompound 178fE. coli95 µg/mL (MIC)Cloxacillin (120 µg/mL)
Antimicrobial Isoxazole-OxadiazoleOZE-IIS. aureus8 µg/mL (MIC)Vancomycin (1-2 µg/mL)

Experimental Validation Protocols

To replicate these findings or screen new derivatives, the following self-validating protocols are recommended. These workflows prioritize reproducibility and proper control normalization.

In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay measures mitochondrial reductase activity as a proxy for cell viability. It is the gold standard for initial anticancer screening.

Protocol:

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add isoxazole derivatives (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM).

    • Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive).

  • Incubation: Treat for 48h.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

COX-1/COX-2 Inhibition Assay (ELISA)

Rationale: Determines the selectivity ratio (SI).[4][5] A high SI (COX-1 IC50 / COX-2 IC50) indicates reduced gastrointestinal side effects.

Protocol:

  • Enzyme Prep: Use recombinant human COX-1 and COX-2 enzymes.[1]

  • Reaction: Incubate enzyme with heme and test compound in reaction buffer (100 mM Tris-HCl, pH 8.0) for 10 min.

  • Initiation: Add Arachidonic Acid (100 µM) to initiate the reaction. Incubate for 2 min.

  • Termination: Stop reaction with 1M HCl.

  • Quantification: Measure PGF2

    
     produced via SnCl2 reduction using a competitive ELISA kit.
    
Screening Workflow Diagram

Workflow Start Library Design (Scaffold Selection) Synthesis Synthesis (Regioselective Cycloaddition) Start->Synthesis InSilico In Silico Docking (PDB: 1CX2 for COX-2) Synthesis->InSilico Screening Primary Screening InSilico->Screening Assay_Cancer MTT Assay (MCF-7/HeLa) Screening->Assay_Cancer Pathway A Assay_Micro MIC Broth Dilution (S. aureus) Screening->Assay_Micro Pathway B Assay_COX COX Inhibition ELISA Screening->Assay_COX Pathway C Hit_Select Hit Selection (SI > 50 or IC50 < 5µM) Assay_Cancer->Hit_Select Assay_Micro->Hit_Select Assay_COX->Hit_Select

Figure 2: Integrated screening workflow for isoxazole derivatives, moving from synthesis to target-specific biological assays.

References

  • Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. Source: National Institutes of Health (PubMed) URL:[Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. Source: ResearchGate / Scientific Reports URL:[Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Source: Semantic Scholar / Asian Journal of Chemistry URL:[Link]

  • Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Validation

Head-to-head comparison of sulfinate salts in specific organic transformations

Executive Summary: The Renaissance of Sulfinate Chemistry For decades, the functionalization of heterocycles relied on pre-functionalized handles (halogens, boronates) and transition-metal cross-coupling. This paradigm s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Renaissance of Sulfinate Chemistry

For decades, the functionalization of heterocycles relied on pre-functionalized handles (halogens, boronates) and transition-metal cross-coupling. This paradigm shifted with the re-evaluation of sulfinate salts as radical precursors.

This guide provides a technical head-to-head comparison between the two dominant classes of sulfinate reagents used in modern drug discovery: Sodium Sulfinates (Langlois-type) and Zinc Sulfinates (Baran-type) .

The Bottom Line:

  • Use Sodium Sulfinates (e.g.,

    
    )  for standard trifluoromethylation and sulfonylation.[1][2][3] They are the cost-effective workhorses for robust substrates.
    
  • Use Zinc Sulfinates (e.g.,

    
    )  for installing alkyl groups (isopropyl, difluoromethyl), for chemically sensitive substrates requiring milder conditions, or when Lewis-acid activation of the heterocycle is beneficial.
    
Mechanistic Divergence: The Radical Manifold

To choose the right reagent, one must understand the underlying radical mechanism. Both reagents serve as sources of the sulfonyl radical (


), but their initiation and propagation kinetics differ.
The General Pathway[4]
  • Oxidation: The sulfinate anion is oxidized (by TBHP, persulfate, or electrolysis) to the sulfonyl radical.

  • Desulfonylation: The sulfonyl radical extrudes

    
     to generate the active carbon-centered radical (
    
    
    
    ).
  • Addition:

    
     adds to the heterocycle (Minisci-type mechanism).
    

Critical Nuance: The rate of desulfonylation is substituent-dependent.

  • 
     (Good for C-H alkylation)
    
  • 
     (Often leads to sulfonylation instead of arylation)
    

RadicalPathway Sulfinate Sulfinate Salt (R-SO2-M) Oxidation SET Oxidation (-e-) Sulfinate->Oxidation SulfonylRad Sulfonyl Radical (R-SO2•) Oxidation->SulfonylRad Desulf Desulfonylation (-SO2) SulfonylRad->Desulf k_desulf Heterocycle Heterocycle (Substrate) SulfonylRad->Heterocycle Path B: Sulfonylation CarbonRad Carbon Radical (R•) Desulf->CarbonRad CarbonRad->Heterocycle Path A: Alkylation Product Functionalized Product Heterocycle->Product

Figure 1: The divergent reaction pathways of sulfinate salts. Path A (Alkylation) requires rapid desulfonylation, favored by electron-withdrawing groups like CF3.

Head-to-Head Comparison
Round 1: Trifluoromethylation (

)

Contenders: Sodium Triflinate (Langlois Reagent) vs. Zinc Triflinate (Baran Reagent)

FeatureSodium Triflinate (

)
Zinc Triflinate (

)
Cost Low (Commodity chemical)Moderate to High
Solubility High in

; Low in DCM/organic
Moderate in organic/water biphasic mixes
Stoichiometry 1 equivalent = 1 mol

1 equivalent = 2 mol

Lewis Acidity None (Inert

)
Active (

)
Best Use Case Routine C-H functionalization of robust heterocycles.Substrates requiring Lewis Acid activation or anhydrous conditions.

Verdict: For 90% of trifluoromethylation applications, Sodium Triflinate is superior due to cost and availability. The "Baran conditions" (TBHP/DMSO) work excellently with the sodium salt. Use the Zinc salt only if the substrate is sensitive to the high salt loads of sodium or requires specific solubility profiles.

Round 2: Alkylation (Difluoromethyl, Isopropyl, etc.)[5]

Contenders: Sodium Alkyl Sulfinates vs. Zinc Alkyl Sulfinates

This is where the distinction becomes critical. Many sodium alkyl sulfinates are hygroscopic, unstable, or difficult to isolate pure.

  • Zinc Difluoromethanesulfinate (DFMS): The zinc salt is a stable, free-flowing solid. The sodium analogue is often hygroscopic and harder to handle.

  • Zinc Isopropylsulfinate: Allows for the radical installation of isopropyl groups (Minisci-type) without the need for silver catalysis or unstable carboxylic acid precursors.

Experimental Insight: Zinc salts often contain trace


 from their synthesis (via sulfonyl chloride + Zn dust). This impurity is actually beneficial, acting as a Lewis acid to activate basic heterocycles (e.g., pyridines, quinolines) toward nucleophilic radical attack.

Verdict: Zinc Sulfinates are the clear winner for non-CF3 alkylations (difluoromethyl, ethyl, isopropyl). They offer superior stability and "reagent-in-a-bottle" convenience.

Decision Matrix: Selecting the Right Salt

DecisionMatrix Start Target Transformation GroupType What group are you installing? Start->GroupType CF3 Trifluoromethyl (-CF3) GroupType->CF3 Alkyl Alkyl / Difluoromethyl (-R / -CHF2) GroupType->Alkyl Substrate Is substrate acid/salt sensitive? CF3->Substrate UseZn USE ZINC SALT (Baran Reagent) + TBHP Alkyl->UseZn Standard Choice UseNa USE SODIUM SALT (Langlois Reagent) + TBHP Substrate->UseNa No (Robust) Substrate->UseZn Yes (Sensitive)

Figure 2: Workflow for reagent selection based on moiety and substrate stability.

Detailed Experimental Protocols
Protocol A: Innate C-H Trifluoromethylation (Sodium Salt)

Standard protocol for robust heterocycles (e.g., caffeine, pyridine derivatives).

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Triflinate (

    
    ) (3.0 equiv)[1][4]
    
  • tert-Butyl Hydroperoxide (TBHP) (70% aq., 3.0–5.0 equiv)

  • Solvent:

    
     (2.5:1) or DMSO[3][5][6][7]
    

Procedure:

  • Setup: To a vial equipped with a stir bar, add the heterocycle (0.5 mmol) and Sodium Triflinate (1.5 mmol).

  • Solvent: Add DCM (1.5 mL) and Water (0.6 mL). The biphasic mixture is crucial for regulating radical concentration.

  • Initiation: Cool to 0°C (optional, controls exotherm) and add TBHP (1.5–2.5 mmol) dropwise.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. Note: Vigorous stirring is essential for biphasic kinetics.

  • Workup: Dilute with DCM, wash with saturated

    
     (to remove acidic byproducts) and sodium thiosulfate (to quench peroxides). Dry over 
    
    
    
    and concentrate.

Self-Validation Check:

  • Color Change: Reaction often turns slightly yellow/orange upon radical generation.

  • Gas Evolution: Visible bubbling indicates

    
     release (successful desulfonylation).
    
Protocol B: C-H Difluoromethylation (Zinc Salt)

Protocol for installing -CHF2 using Zinc Difluoromethanesulfinate (DFMS).[6]

Reagents:

  • Substrate (1.0 equiv)

  • Zinc Difluoromethanesulfinate (DFMS) (2.0–3.0 equiv)

  • TBHP (70% aq., 3.0–5.0 equiv)

  • Trifluoroacetic Acid (TFA) (1.0 equiv) Optional: Increases yield for basic heterocycles.

  • Solvent: DCM:Water (1:[1]1) or DMSO[3][5][6][7]

Procedure:

  • Setup: Add substrate (0.5 mmol) and DFMS (1.0–1.5 mmol) to a vial.

  • Solvent: Add DCM (1.0 mL) and Water (1.0 mL).

  • Acidification: If the substrate is a pyridine/quinoline, add TFA (0.5 mmol). This protonates the nitrogen, lowering the LUMO and making the ring more electrophilic toward the nucleophilic

    
     radical.
    
  • Initiation: Add TBHP dropwise at RT.

  • Reaction: Stir at RT (or 40°C for sluggish substrates) for 18 hours.

  • Workup: Quench with sat.

    
     (careful, gas evolution). Extract with EtOAc.[8]
    
Troubleshooting & Optimization
ProblemRoot CauseSolution
Low Conversion Radical quenching or poor initiation.Increase TBHP (up to 5 equiv). Add fresh reagents in portions (batchwise addition).
Regioisomer Mix Innate reactivity of substrate.[4]Switch solvent (DMSO vs. DCM/H2O) can sometimes alter H-bonding and selectivity. Block reactive sites.
Sulfonylation (-SO2R) instead of Alkylation (-R) Slow desulfonylation.This is common with Aryl sulfinates. Heat the reaction (50-80°C) to promote

extrusion.
Decomposition Oxidative degradation.Switch to electrochemical oxidation (milder) or use a persulfate oxidant instead of TBHP.
References
  • Langlois, B. R., et al. (1991).[2][6][9] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters.

  • Ji, Y., Baran, P. S., et al. (2011).[6] Innate C-H trifluoromethylation of heterocycles. PNAS.[9] [9]

  • Fujiwara, Y., Baran, P. S., et al. (2012). Practical C-H functionalization of quinolines with boronic acids. Nature. (Foundational work establishing the radical mechanism logic).[8][10]

  • O'Brien, A. G., et al. (2014). Explaining the reactivity of the Langlois reagent. Angewandte Chemie.

  • Baran Group Reagent Guide. Zinc Sulfinate Reagents for C-H Functionalization.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate in a Laboratory Setting

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed protocol for...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed protocol for the proper disposal of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate, a compound representative of specialty chemicals where a specific Safety Data Sheet (SDS) may not be readily available. The principles outlined here are grounded in established safety standards from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), ensuring a framework for safe and compliant laboratory operations.[1][2]

The core directive of this guide is to empower you with the scientific rationale behind each procedural step. By understanding the "why," you can adapt these principles to a multitude of research chemicals, fostering a culture of safety and environmental stewardship.

Hazard Assessment: A Proactive Approach to Safety

Prior to handling Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate, a thorough hazard assessment is paramount. In the absence of a specific SDS, a critical evaluation of its constituent functional groups—a chlorinated isoxazole and a sodium sulfinate—is necessary.

  • Isoxazole Ring: Isoxazole derivatives can exhibit a range of biological activities and potential toxicities. The presence of a chlorine atom can further enhance its reactivity and potential as an environmental hazard. Studies on the degradation of isoxazole compounds suggest that they can be persistent in the environment.[3][4]

  • Sulfinate Salts: Sodium sulfinates are generally considered less hazardous than their sulfonyl chloride precursors.[5] However, they can be reactive and may cause skin and eye irritation.[6]

Given these characteristics, it is prudent to treat Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate as a hazardous substance until proven otherwise.

Table 1: Inferred Hazard Profile of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

Hazard ClassificationPotential Risks & RationaleRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin based on general reactivity of halogenated organic compounds.Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a chemical fume hood.
Skin/Eye Irritation Sulfinate salts and chlorinated organic compounds can cause irritation.[6]Avoid direct contact. In case of contact, rinse thoroughly with water.
Environmental Hazard Chlorinated organic compounds can be persistent and harmful to aquatic life.[7]Prevent release to the environment. Dispose of as hazardous waste.
Reactivity Potential for incompatibility with strong oxidizing agents or acids.[8][9]Store away from incompatible materials.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate must adhere to the cradle-to-grave management of hazardous materials as mandated by the Resource Conservation and Recovery Act (RCRA).

Step 1: Segregation at the Source

Proper waste segregation is the cornerstone of safe and efficient disposal.

  • Designated Waste Container: Dedicate a specific, clearly labeled, and compatible waste container for Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate waste. The container must be in good condition, made of a material compatible with the chemical, and have a secure, tight-fitting lid.[10]

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate," and the approximate concentration or quantity.[10] Do not use abbreviations or chemical formulas.[10]

  • Incompatibility: Do not mix this waste with other chemical waste streams unless their compatibility has been verified.[8] A chemical incompatibility chart should be consulted.

Step 2: Accumulation and Storage

Waste accumulation areas must be managed in accordance with EPA and local regulations.

  • Satellite Accumulation Areas (SAAs): Small quantities of waste can be accumulated in SAAs, which are at or near the point of generation and under the control of the laboratory personnel.[10][11]

  • Storage Limits: Adhere to the volume limits for SAAs as defined by the EPA.[11]

  • Container Management: Keep waste containers closed at all times except when adding waste.[10] Inspect containers weekly for any signs of leakage or degradation.[10]

Step 3: Disposal Request and Pickup
  • Engage Certified Professionals: The disposal of hazardous waste must be handled by a licensed and certified hazardous waste contractor.

  • Documentation: Complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EH&S) office. Provide accurate information about the waste composition and quantity.

  • Manifest System: The transportation of hazardous waste is tracked using a Uniform Hazardous Waste Manifest system, which ensures proper handling from your laboratory to the final disposal facility.[12]

Decontamination and Spill Management

Accidents can happen, and a well-defined emergency plan is crucial.

  • Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent.

  • Major Spills: In the event of a large spill, evacuate the area immediately and notify your institution's EH&S or emergency response team.

Regulatory Framework: Adherence to OSHA and EPA Standards

All laboratory personnel handling hazardous chemicals must be trained on the OSHA Laboratory Standard (29 CFR 1910.1450).[1][13][14] This standard mandates the implementation of a Chemical Hygiene Plan (CHP), which outlines procedures for the safe use, storage, and disposal of hazardous chemicals.[13]

The EPA's regulations under RCRA govern the management of hazardous waste. It is essential to understand your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator) as this determines the specific regulatory requirements for waste accumulation, storage, and reporting.[15]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal & Documentation start Start: Generation of Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood container Select Compatible & Labeled Waste Container fume_hood->container segregate Segregate from Incompatible Wastes container->segregate saa Store in Satellite Accumulation Area (SAA) segregate->saa inspect Weekly Inspection of Container saa->inspect pickup_request Submit Waste Pickup Request to EH&S inspect->pickup_request Container 3/4 full or per schedule manifest Complete Hazardous Waste Manifest pickup_request->manifest licensed_disposal Transfer to Licensed Waste Contractor manifest->licensed_disposal end End: Compliant Disposal licensed_disposal->end

Caption: Disposal Workflow for Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate.

Conclusion

The responsible disposal of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate, and indeed all laboratory chemicals, is a non-negotiable aspect of scientific research. By integrating the principles of hazard assessment, proper segregation, and adherence to regulatory guidelines into your daily workflow, you contribute to a safer laboratory environment and the protection of our planet. Always remember that the information in a chemical's Safety Data Sheet, when available, supersedes any general guidance.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? - Safety Partners, LLC. (2021, May 27).
  • Laboratories - Overview | Occupational Safety and Health Administration. (n.d.).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. (n.d.).
  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - MDPI. (2022, July 25).
  • Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids - PubMed. (1973, January).
  • SAFETY DATA SHEET. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • SAFETY DATA SHEET - SigmaAldrich.cn. (2025, October 15).
  • Structure and stability of isoxazoline compounds | Request PDF - ResearchGate. (2025, August 10).
  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.).
  • Safety data sheet - ITW Reagents. (2025, September 1).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • MATERIAL SAFETY DATA SHEET. (2012, August 6).
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
  • Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D. (2021, March 1).
  • Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.).
  • Safety Data Sheet - Merck. (2021, September 22).
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.).
  • INCOMPATIBILITIES. (n.d.).
  • DuBois. (2014, November 11).
  • Chemical Incompatibility - All the examples explained - A quick revision - YouTube. (2023, April 12).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
  • Chemical Incompatibility Chart - Princeton EHS. (n.d.).
  • Safety Data Sheet - MBL Life Science. (2025, January 27).
  • Chemical Sulfation of Small Molecules – Advances and Challenges - PMC - NIH. (n.d.).
  • Material Safety Data Sheet - Diphenylamine Sulfonic Acid Sodium Salt. (2004, March 4).
  • SAFETY DATA SHEET - Fortrex. (n.d.).

Sources

Handling

Personal protective equipment for handling Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

Part 1: Immediate Action Card (The "Crash Protocol") Print this section and post it at the fume hood sash or weighing station. Category Immediate Directive Hazard Class Warning (GHS07).[1] Skin/Eye Irritant.[2][3][4] Pot...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Immediate Action Card (The "Crash Protocol")

Print this section and post it at the fume hood sash or weighing station.

Category Immediate Directive
Hazard Class Warning (GHS07).[1] Skin/Eye Irritant.[2][3][4] Potential Respiratory Sensitizer.[5]
Reactivity Moisture Sensitive . Incompatible with strong oxidizers and acids (releases SO₂ gas).
First Aid (Skin) Brush off loose particles. Wash with soap and water for 15 min. Do NOT use organic solvents (increases absorption).
First Aid (Eyes) Rinse cautiously with water for 15 min.[6] Remove contact lenses if present.[2][4]
Spill (Solid) Do not dry sweep. Cover with damp absorbent pad or use HEPA vacuum to avoid dust generation.
Fire Use CO₂, dry chemical, or foam.[6] Toxic fumes (NOx, SOx, HCl) emitted upon combustion.
Part 2: Risk Assessment & Technical Profile

1. Chemical Identity & Structure Analysis

  • Systematic Name: Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

  • Functional Groups:

    • Isoxazole Core: Heterocyclic ring common in medicinal chemistry; implies potential biological activity (kinase inhibition, glutamate receptor modulation).

    • 5-Chloro Substituent: Increases lipophilicity and reactivity; potential alkylating capability if metabolized or degraded.

    • Sulfinate Salt (

      
      ):  Nucleophilic sulfur species. Generally stable as a solid but prone to oxidation to sulfonate (
      
      
      
      ) or disproportionation upon prolonged air exposure.

2. Hazard Causality (Why is it dangerous?)

  • Dust Inhalation: As a sodium salt, this compound likely exists as a fine crystalline powder. Inhalation of isoxazole derivatives can trigger mucosal irritation or sensitization.

  • Acid Sensitivity: Sulfinate salts are the conjugate bases of sulfinic acids. Contact with strong acids (HCl, H₂SO₄) protonates the salt, leading to the unstable sulfinic acid, which may decompose to release Sulfur Dioxide (SO₂) —a severe respiratory irritant.

  • Unknown Toxicology: As a niche intermediate, specific LD50 data is likely absent. Protocol: Treat as a high-potency compound (OEB 3/4) until verified otherwise.

Part 3: Personal Protective Equipment (PPE) Matrix

Rationale: The primary risk is particulate inhalation and dermal absorption of the dissolved salt.

Task Respiratory Hand Protection Eye/Face Body
Weighing (< 100 mg) Fume Hood (Sash <18")Double Nitrile (0.11 mm min)Safety GlassesLab Coat
Weighing (> 100 mg) Fume Hood + N95/P100 MaskDouble Nitrile (Long Cuff)GogglesLab Coat + Tyvek Sleeves
Reaction Setup Fume HoodSingle NitrileSafety GlassesLab Coat
Spill Cleanup Full-Face Respirator (P100) Double Nitrile or Butyl RubberIntegrated in MaskTyvek Suit

Critical Control Point:

Glove Permeation: Isoxazole solvents (DCM, DMF) permeate nitrile quickly. If the solid is dissolved in DMF, change outer gloves immediately upon splash contact.

Part 4: Operational Handling Protocols
A. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen .

  • Container: Amber glass vial with a Teflon-lined cap. Parafilm seal is mandatory to prevent moisture ingress.

B. Weighing & Transfer (The "Static" Risk)
  • Problem: Fine organic salts often carry static charge, causing "jumping" during weighing.

  • Solution: Use an antistatic gun (e.g., Zerostat) on the spatula and weighing boat before dispensing.

  • Workflow:

    • Place balance inside the fume hood or a powder containment enclosure.

    • Tare the weighing boat.

    • Dispense solid.[2]

    • Immediately recap the stock vial before recording the weight.

    • Dissolve the solid in the reaction solvent (e.g., DMSO, Water, DMF) inside the hood before transporting to the bench.

C. Reaction Safety (Sulfinate Chemistry)
  • Incompatibility: Avoid mixing directly with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) unless the protocol specifically calls for sulfinyl chloride synthesis, as this generates massive volumes of HCl and SO₂ gas.

  • Quenching: When quenching reactions involving this salt, ensure the pH remains neutral to basic (pH > 7) . Acidic quenches can liberate SO₂.

Part 5: Emergency Response & Disposal
Disposal Logic Diagram

Use the following logic to determine the correct waste stream.

DisposalLogic Start Waste Generation StateCheck State of Matter? Start->StateCheck SolidWaste Solid (Powder/Spill) StateCheck->SolidWaste Solid LiquidWaste Liquid (Reaction Mix) StateCheck->LiquidWaste Liquid BinSolid Bin: Hazardous Solid (Incineration) SolidWaste->BinSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated (DCM/CHCl3) SolventCheck->Halogenated Contains Cl/Br/I NonHalogenated Non-Halogenated (MeOH/DMF) SolventCheck->NonHalogenated Organics only Aqueous Aqueous Layer SolventCheck->Aqueous Water based BinHalo Bin: Halogenated Waste Halogenated->BinHalo BinNonHalo Bin: Non-Halogenated Waste NonHalogenated->BinNonHalo pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize to pH 7-9 pHCheck->Neutralize pH < 6 or > 8 pHCheck->BinNonHalo pH 6-8 (Treat as Chem Waste) Neutralize->Aqueous

Figure 1: Decision logic for disposing of sulfinate salt waste streams. Note the critical pH neutralization step for aqueous waste to prevent gas evolution.

Waste Stream Classification
  • Solid Waste: Label as "Hazardous Solid - Sulfinate Salt". Do not mix with oxidizers (e.g., permanganates, nitrates) in the solid waste bin.

  • Aqueous Waste: Must be adjusted to pH 8–10 with dilute NaOH before disposal. Acidic aqueous waste containing this sulfinate can off-gas SO₂ in the waste drum.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59667793 (Isoxazole derivatives). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 5-chloro-3-methylisoxazole-4-carbonyl chloride (Precursor Safety Data). Retrieved from [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier.

Sources

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